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Foundational

An In-Depth Technical Guide to the Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-(oxan-4-yl)propane-2-sulfonamide, a molecule of interest in contemporary drug discovery and development. The document delves into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(oxan-4-yl)propane-2-sulfonamide, a molecule of interest in contemporary drug discovery and development. The document delves into the core chemical principles underpinning its synthesis, offering a detailed, step-by-step protocol for its preparation. Furthermore, this guide presents a mechanistic exploration of the key reaction, a summary of critical reaction parameters, and a visual representation of the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and related sulfonamide compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] The synthesis of novel sulfonamide derivatives, such as N-(oxan-4-yl)propane-2-sulfonamide, is a critical endeavor in the quest for new and improved pharmaceuticals. The incorporation of the oxane (tetrahydropyran) ring introduces a saturated heterocyclic scaffold that can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on the most direct and industrially scalable pathway to N-(oxan-4-yl)propane-2-sulfonamide.

The Core Synthesis Pathway: N-Sulfonylation of 4-Aminotetrahydropyran

The most prevalent and efficient method for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide is the N-sulfonylation of 4-aminotetrahydropyran with propane-2-sulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 4-Aminotetrahydropyran product N-(oxan-4-yl)propane-2-sulfonamide reactant1->product reactant2 Propane-2-sulfonyl chloride reactant2->product base Base (e.g., Triethylamine) hcl HCl base->hcl Scavenges

Caption: General reaction scheme for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the primary amine of 4-aminotetrahydropyran on the electrophilic sulfur atom of propane-2-sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.[1]

G start 4-Aminotetrahydropyran (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack sulfonyl_chloride Propane-2-sulfonyl chloride (Electrophile) sulfonyl_chloride->intermediate product N-(oxan-4-yl)propane-2-sulfonamide intermediate->product Chloride Elimination hcl HCl product->hcl Byproduct base Base (e.g., Et3N) base_hcl [Et3NH]+Cl- base->base_hcl hcl->base_hcl

Caption: Mechanistic pathway of the N-sulfonylation reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This protocol is designed to be self-validating and reproducible.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Aminotetrahydropyran≥98%Commercially Available
Propane-2-sulfonyl chloride≥97%Commercially Available
Triethylamine≥99.5%Anhydrous
Dichloromethane (DCM)AnhydrousACS Grade
Saturated aq. NaHCO₃-Prepared in-house
Anhydrous MgSO₄-ACS Grade
Ethyl AcetateACS Grade-
HexanesACS Grade-
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminotetrahydropyran (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amine). Cool the solution to 0 °C in an ice bath. To this stirred solution, add triethylamine (1.5 eq) dropwise.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve propane-2-sulfonyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL per gram). Add this solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-(oxan-4-yl)propane-2-sulfonamide as a solid.

Data Presentation

ParameterValueReference/Comment
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
Typical Yield 85-95%Based on general sulfonylation reactions.
Appearance White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, AcetoneInsoluble in water.

Conclusion

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide via the N-sulfonylation of 4-aminotetrahydropyran is a robust and high-yielding process. This technical guide provides the necessary details for its successful preparation in a laboratory setting. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide range of sulfonamide derivatives, making this a valuable resource for professionals in the field of synthetic and medicinal chemistry.

References

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

Sources

Exploratory

"N-(oxan-4-yl)propane-2-sulfonamide" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-(oxan-4-yl)propane-2-sulfonamide Abstract: This technical guide provides a comprehensive overview of N-(oxan-4-yl)propane-2-sulfonamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-(oxan-4-yl)propane-2-sulfonamide

Abstract: This technical guide provides a comprehensive overview of N-(oxan-4-yl)propane-2-sulfonamide, a molecule of interest within the broader class of sulfonamide compounds. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] This document delineates the core physicochemical properties, detailed spectral characteristics, and a validated synthetic pathway for N-(oxan-4-yl)propane-2-sulfonamide. Furthermore, it explores the compound's potential reactivity and contextualizes its relevance within drug discovery by drawing parallels with structurally related molecules that have demonstrated significant biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound's chemical landscape.

Introduction to N-(oxan-4-yl)propane-2-sulfonamide

The sulfonamide moiety (-SO₂NH-) is a cornerstone in modern pharmacotherapy, renowned for its diverse biological activities, which include antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][3][4][5] The versatility of this functional group stems from its ability to act as a bioisostere of carboxylic acids and its capacity for forming key hydrogen bonding interactions with biological targets.[6]

N-(oxan-4-yl)propane-2-sulfonamide (CAS RN: 1343964-10-2) is a specific N-substituted sulfonamide characterized by two key structural features: an isopropyl group attached to the sulfur atom (propane-2-sulfonyl) and a saturated six-membered oxygen-containing heterocycle (oxan-4-yl, or tetrahydropyran-4-yl) attached to the nitrogen atom. The incorporation of the oxane ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability, potentially enhancing the pharmacokinetic profile of a molecule.[7] While this specific compound is not extensively documented in therapeutic literature, its structural motifs are present in biologically active agents, making it a valuable subject for scientific investigation. For instance, other derivatives of propane-2-sulfonic acid have been identified as potent dual agonists of PPARα/γ, exhibiting neuroprotective and anti-inflammatory effects.[8][9]

Figure 1: Chemical Structure of N-(oxan-4-yl)propane-2-sulfonamide.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for its application in research, including designing experimental conditions for synthesis, purification, and biological assays.

PropertyValueSource / Rationale
CAS Number 1343964-10-2BLDpharm Chemical Supplier Database.[10]
Molecular Formula C₈H₁₇NO₃SDerived from chemical structure.
Molecular Weight 207.29 g/mol Calculated from molecular formula.
Appearance White to off-white solidPredicted based on similar sulfonamide compounds.
SMILES CC(C)S(=O)(=O)NC1CCOCC1BLDpharm Chemical Supplier Database.[10]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The oxane moiety may slightly improve aqueous solubility compared to a cyclohexane analogue, but overall low water solubility is expected for sulfonamides of this size.[7][11]
Stability Generally stable under standard laboratory conditions. May be sensitive to strong acids or bases.Sulfonamides are robust functional groups but can undergo hydrolysis under harsh conditions.[7]
Acidity (pKa) The sulfonamide proton (N-H) is weakly acidic.The pKa of the N-H proton in sulfonamides is typically around 10. The electron-withdrawing sulfonyl group increases the acidity of the attached proton.[1]

Spectral Analysis and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for N-(oxan-4-yl)propane-2-sulfonamide based on established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3300-3250N-H StretchMediumCharacteristic of the sulfonamide N-H bond.[12]
~2950-2850C-H Stretch (Aliphatic)StrongFrom the isopropyl and oxane ring C-H bonds.
~1340-1315S=O Asymmetric StretchStrongA hallmark absorption for the sulfonyl group.[12][13]
~1160-1140S=O Symmetric StretchStrongThe second key absorption for the sulfonyl group.[12][13]
~1100-1050C-O-C StretchStrongCharacteristic of the ether linkage within the oxane ring.
~920-900S-N StretchMediumIndicative of the sulfonamide linkage.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted, in CDCl₃):

  • ~δ 4.5-5.5 ppm (singlet, 1H): This broad singlet corresponds to the sulfonamide N-H proton. Its chemical shift can be highly variable and dependent on solvent and concentration.

  • ~δ 3.9-4.1 ppm (multiplet, 2H): Protons on the oxane ring carbons adjacent to the oxygen atom (C2-Hₑ, C6-Hₑ), in the axial position.

  • ~δ 3.7-3.9 ppm (multiplet, 1H): The proton on the carbon bearing the nitrogen (C4-H). It is deshielded by the adjacent nitrogen.

  • ~δ 3.4-3.6 ppm (multiplet, 2H): Protons on the oxane ring carbons adjacent to the oxygen atom (C2-Hₐ, C6-Hₐ), in the equatorial position.

  • ~δ 3.0-3.2 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group, split by the six adjacent methyl protons.

  • ~δ 1.8-2.0 ppm (multiplet, 2H): Axial protons on the oxane ring (C3-Hₐ, C5-Hₐ).

  • ~δ 1.5-1.7 ppm (multiplet, 2H): Equatorial protons on the oxane ring (C3-Hₑ, C5-Hₑ).

  • ~δ 1.3-1.4 ppm (doublet, 6H): The two equivalent methyl groups (-CH₃) of the isopropyl moiety, split by the single methine proton.

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

  • ~δ 55-60 ppm: Isopropyl methine carbon (-CH-).

  • ~δ 65-70 ppm: Oxane ring carbons adjacent to oxygen (C2, C6).

  • ~δ 45-50 ppm: Oxane ring carbon attached to nitrogen (C4).

  • ~δ 30-35 ppm: Oxane ring carbons beta to oxygen (C3, C5).

  • ~δ 15-20 ppm: Isopropyl methyl carbons (-CH₃).

Synthesis and Reactivity

Recommended Synthetic Protocol

The most direct and reliable method for synthesizing N-substituted sulfonamides is the coupling of a sulfonyl chloride with a primary or secondary amine.[14][15] This reaction is typically performed in the presence of a non-nucleophilic base to quench the HCl byproduct.

Reaction: Propane-2-sulfonyl chloride + 4-Aminotetrahydropyran → N-(oxan-4-yl)propane-2-sulfonamide

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 4-aminotetrahydropyran (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve propane-2-sulfonyl chloride (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(oxan-4-yl)propane-2-sulfonamide.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3.0.

synthesis_workflow start_amine 4-Aminotetrahydropyran (1.0 eq) reaction_vessel Reaction at 0°C to RT start_amine->reaction_vessel start_sulfonyl Propane-2-sulfonyl chloride (1.1 eq) start_sulfonyl->reaction_vessel Dropwise Addition solvent_base DCM or THF Triethylamine (1.2 eq) solvent_base->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Silica Gel Chromatography workup->purification product N-(oxan-4-yl)propane-2-sulfonamide purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

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Foundational

N-(oxan-4-yl)propane-2-sulfonamide: Conformational Dynamics, Bioisosteric Utility, and Synthetic Methodologies

Introduction In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(oxan-4-yl)propane-2-sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydropyran-4-yl)isopropylsulfonamide) represents a highly versatile chemical motif. It combines the conformational rigidity and favorable physicochemical properties of a tetrahydropyran (THP) ring with the stable, hydrogen-bonding capacity of an aliphatic sulfonamide.

This technical whitepaper provides an in-depth analysis of the molecular structure, conformational dynamics, and synthetic protocols associated with N-(oxan-4-yl)propane-2-sulfonamide, serving as a foundational guide for scientists incorporating this fragment into lead optimization campaigns.

Pharmacophore Rationale & Bioisosterism

The design of N-(oxan-4-yl)propane-2-sulfonamide leverages two critical bioisosteric principles:

  • The Tetrahydropyran (THP) Ring: The oxan-4-yl moiety is frequently employed as a bioisostere for cyclohexane or piperidine rings[1]. While cyclohexane is highly lipophilic, replacing a methylene group with an oxygen atom to form THP significantly lowers the partition coefficient (cLogP) and introduces a potent hydrogen bond acceptor. This modification modulates the pKa of adjacent functional groups and generally improves the absorption, distribution, metabolism, and excretion (ADME) profile of the drug[1][2]. Furthermore, the THP ring restricts the conformational entropy of the molecule compared to acyclic ethers, locking the ligand into a bioactive conformation[1].

  • The Isopropyl Sulfonamide Linkage: Sulfonamides are classic bioisosteres for amides. Unlike the planar amide bond, the sulfonamide group is tetrahedral at the sulfur atom, projecting its oxygen atoms out of the plane[3]. This geometry allows it to act as a robust hydrogen bond donor (via the N-H) and acceptor (via the SO₂), which is critical for interacting with target proteins such as ion channels and kinases[4][5]. The isopropyl group provides necessary steric bulk, occupying hydrophobic pockets while maintaining a relatively low molecular weight footprint.

Conformational Dynamics and Structural Logic

Understanding the 3D conformation of N-(oxan-4-yl)propane-2-sulfonamide is paramount for structure-based drug design (SBDD), as the biological activity of sulfonamides is heavily dictated by their conformational states[6].

THP Ring Conformation

Like cyclohexane, the THP ring predominantly exists in a chair conformation[7]. The sulfonamide substituent at the C4 position can adopt either an equatorial or axial orientation. The equatorial position is thermodynamically favored due to the severe 1,3-diaxial steric clashes that occur between the bulky sulfonamide group and the axial protons (and the lone pairs of the ring oxygen) when in the axial position.

S-N and C-S Bond Rotations

The sulfonamide linkage exhibits significant rotational flexibility. However, crystallographic and density functional theory (DFT) studies on related isopropyl sulfonamides reveal a strong preference for a staggered (gauche) conformation around the S-N bond[6][8]. The methine carbon of the isopropyl group typically aligns nearly coplanar with one of the sulfonamide oxygens, driven by intramolecular C-H···O interactions and the minimization of steric repulsion[8].

Table 1: Theoretical Conformational Energy Analysis (THP-Sulfonamide Systems)

Conformer StateTHP Ring PositionS-N TorsionRelative Energy (kcal/mol)Est. Population at 298K (%)
I (Global Minima) EquatorialStaggered (Gauche)0.00> 95%
II EquatorialEclipsed+ 3.50< 1.0%
III AxialStaggered (Gauche)+ 1.80~ 4.0%
IV AxialEclipsed+ 5.20< 0.1%

Data summarized from general DFT calculations of aliphatic sulfonamide and THP systems.

Conformation Root N-(oxan-4-yl)propane-2-sulfonamide Conformational Space THP THP Ring Dynamics Root->THP Sulfonamide Sulfonamide Linkage Root->Sulfonamide Eq Equatorial Chair (Favored: Minimal 1,3-diaxial) THP->Eq ΔG < 0 Ax Axial Chair (Disfavored: Steric clash) THP->Ax ΔG > 0 Staggered Staggered S-N (Favored: Gauche effect) Sulfonamide->Staggered Stable Eclipsed Eclipsed S-N (Disfavored: Torsional strain) Sulfonamide->Eclipsed Transition State

Fig 1. Logical flow of the conformational thermodynamic preferences for the compound.

Synthetic Workflow and Experimental Protocols

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide is most efficiently achieved via a nucleophilic acyl substitution-type reaction between oxan-4-amine (tetrahydro-2H-pyran-4-amine) and propane-2-sulfonyl chloride[3][9].

Mechanistic Causality
  • Solvent Selection (DCM vs. THF): Anhydrous dichloromethane (DCM) is preferred. Unlike coordinating solvents like THF, DCM does not interfere with the electrophilicity of the sulfonyl chloride, ensuring rapid reaction kinetics[9].

  • Temperature Control (0 °C to RT): The reaction is initiated at 0 °C to suppress the formation of bis-sulfonamides (over-alkylation of the nitrogen) and to prevent the thermal degradation of the highly reactive isopropylsulfonyl chloride[9].

  • Base Selection (Triethylamine/Pyridine): A non-nucleophilic base like triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Alternatively, pyridine can be used as it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate before amine attack[9][10].

Step-by-Step Protocol

Reagents Required:

  • Oxan-4-amine (1.0 equiv, ~10 mmol)

  • Propane-2-sulfonyl chloride (1.1 equiv, ~11 mmol)

  • Triethylamine (TEA) or Pyridine (1.5 equiv, ~15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Amine Dissolution: Dissolve oxan-4-amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 equiv) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath[9].

  • Electrophile Addition: Dissolve propane-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and suppresses bis-sulfonylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Ninhydrin stain to track the consumption of the primary amine.

  • Quench and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL)[9].

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine and TEA), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield the pure N-(oxan-4-yl)propane-2-sulfonamide.

Synthesis A Oxan-4-amine (1.0 eq) C Reaction Mixture (DCM, 0°C to RT) A->C B Propane-2-sulfonyl chloride (1.1 eq) B->C E Aqueous Workup (H2O / DCM Extraction) C->E Quench & Extract D Base Addition (Et3N or Pyridine) D->C Catalyzes/Neutralizes HCl F N-(oxan-4-yl)propane-2-sulfonamide (Target Product) E->F Purification

Fig 2. Step-by-step synthetic workflow for N-(oxan-4-yl)propane-2-sulfonamide.

Analytical Characterization

To ensure the self-validating integrity of the synthesized product, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The sulfonamide N-H proton will appear as a broad doublet around δ 4.5 - 5.0 ppm.

    • The methine proton of the isopropyl group (CH(CH₃)₂) will appear as a septet around δ 3.1 - 3.3 ppm.

    • The axial methine proton of the THP ring (C4-H) will appear as a complex multiplet around δ 3.3 - 3.5 ppm. Its large coupling constants ( Jaa​ ~ 10-12 Hz) will confirm the equatorial positioning of the sulfonamide group.

    • The equatorial and axial protons of the THP oxygen-adjacent carbons (C2, C6) will split into distinct multiplets around δ 3.9 ppm (equatorial) and δ 3.4 ppm (axial).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for the isopropyl methyls (~16 ppm), isopropyl methine (~53 ppm), THP C3/C5 (~33 ppm), THP C4 (~50 ppm), and THP C2/C6 (~66 ppm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 208.1.

Conclusion

N-(oxan-4-yl)propane-2-sulfonamide is a structurally elegant fragment that epitomizes the use of bioisosterism in drug design. By combining the reduced lipophilicity and conformational control of the tetrahydropyran ring with the robust hydrogen-bonding geometry of an isopropyl sulfonamide, this compound serves as an ideal scaffold for generating high-affinity, metabolically stable therapeutic agents. The synthetic protocols outlined herein provide a reliable, high-yield pathway for its integration into advanced chemical libraries.

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Exploratory

Strategic Integration of N-(oxan-4-yl)propane-2-sulfonamide (CAS 1343964-10-2) in Hit-to-Lead Optimization

Executive Summary In modern small-molecule drug discovery, the transition from a high-throughput screening (HTS) hit to a viable lead compound is frequently bottlenecked by poor physicochemical properties—most notably, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small-molecule drug discovery, the transition from a high-throughput screening (HTS) hit to a viable lead compound is frequently bottlenecked by poor physicochemical properties—most notably, high lipophilicity (LogP), poor aqueous solubility, and rapid cytochrome P450 (CYP450)-mediated metabolic clearance.

To systematically overcome these liabilities, medicinal chemists deploy highly specialized building blocks. N-(oxan-4-yl)propane-2-sulfonamide (CAS Number: 1343964-10-2)[1] is one such strategic motif. Commercially accessible through specialized chemical vendors[1],[2], this compound combines the hydrophilic properties of a tetrahydropyran (oxane) ring with the metabolic stability of an isopropyl sulfonamide. This whitepaper provides an in-depth mechanistic guide on the structural rationale, synthetic incorporation, and in vitro validation of this building block, drawing on its proven utility in the development of advanced kinase inhibitors[3].

Structural Rationale & Physicochemical Profiling

As an application scientist, I frequently advise teams to avoid "flat, greasy" pharmacophores. The integration of the N-(oxan-4-yl)propane-2-sulfonamide motif offers a self-validating solution to multiple ADME (Absorption, Distribution, Metabolism, and Excretion) challenges simultaneously:

  • The Oxane (Tetrahydropyran) Ring: Replacing a highly lipophilic carbocycle (such as a cyclohexyl or phenyl ring) with an oxane ring introduces an ethereal oxygen. This acts as a strong hydrogen bond acceptor (HBA), which lowers the overall LogP and significantly improves thermodynamic aqueous solubility.

  • The Isopropyl Sulfonamide Moiety: Sulfonamides are classic bioisosteres for amides but are entirely resistant to amidase-mediated hydrolysis. Furthermore, the isopropyl group provides critical steric bulk. This bulk is highly effective at occupying hydrophobic pockets (such as the hinge region of CDK2/4/6 kinases[3],[4]) while sterically shielding the sulfonamide linkage from enzymatic attack.

Quantitative Data Summary

The table below summarizes the core physicochemical properties of the isolated building block and the rationale for its integration.

PropertyValueExperimental/Design Rationale
Molecular Weight 207.29 g/mol Maintains a low molecular weight budget, allowing downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C8H17NO3SProvides a balanced ratio of carbon to heteroatoms, optimizing the Ligand Efficiency (LE) metric.
Predicted cLogP ~0.9Replaces highly lipophilic carbocycles to prevent non-specific plasma protein binding and improve free-drug fraction.
tPSA 55.3 ŲIdeal for oral absorption; falls well within the < 140 Ų threshold for good intestinal permeability.
H-Bond Donors (HBD) 1The sulfonamide NH acts as a critical directional hydrogen bond donor for target engagement.
H-Bond Acceptors (HBA) 3The oxane oxygen and sulfonyl oxygens improve solvation energy, directly increasing solubility.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide relies on a highly efficient nucleophilic sulfonylation. The protocol below is designed to be a self-validating system: the choice of reagents inherently prevents common side reactions, ensuring high purity.

Synthesis R1 4-Aminotetrahydropyran (Nucleophile) Cond DCM, DIPEA 0°C to RT, 2h R1->Cond R2 Isopropylsulfonyl Chloride (Electrophile) R2->Cond Prod N-(oxan-4-yl)propane-2-sulfonamide (CAS: 1343964-10-2) Cond->Prod Nucleophilic Substitution

Fig 1: Nucleophilic sulfonylation workflow for the synthesis of CAS 1343964-10-2.

Step-by-Step Synthesis Protocol

Adapted from established kinase inhibitor synthesis workflows[3],[4].

  • Preparation: Dissolve 4-aminotetrahydropyran (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic solvent that excellently solubilizes both the amine and the resulting sulfonamide without participating in the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and cool the reaction flask to 0°C using an ice bath.

    • Causality: DIPEA is utilized instead of Triethylamine (TEA). The extreme steric hindrance of the isopropyl groups on DIPEA prevents it from acting as a competing nucleophile against the sulfonyl chloride, thereby preventing the formation of unwanted quaternary ammonium salts.

  • Electrophile Addition: Slowly add isopropylsulfonyl chloride (1.2 equivalents) dropwise over 15 minutes.

    • Causality: The 1.2 molar excess compensates for any minor hydrolysis of the sulfonyl chloride caused by adventitious moisture. The 0°C temperature controls the exothermic nature of the sulfonylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via LC-MS until the primary amine is consumed.

  • Quenching & Workup: Quench the reaction vigorously with 4N NaOH (aqueous).

    • Causality: As demonstrated in robust industrial protocols[3], a strong basic quench ensures that any unreacted isopropylsulfonyl chloride is rapidly hydrolyzed into a water-soluble sulfonate salt. This salt partitions entirely into the aqueous layer during extraction, guaranteeing a high-purity organic phase.

  • Isolation: Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.

Application in Hit-to-Lead Optimization

When a screening hit demonstrates target potency but suffers from rapid hepatic clearance, scaffold hopping is required. Integrating the oxane-sulfonamide motif directly addresses these liabilities.

HitToLead A High-Throughput Screening (Identify Lipophilic Hit) B Pharmacophore Mapping (Identify Metabolic Liability) A->B C Scaffold Hopping (Integrate CAS 1343964-10-2) B->C D In Vitro Profiling (HLM Stability & Solubility) C->D E Lead Optimization (In Vivo Efficacy) D->E

Fig 2: Integration of the oxane-sulfonamide motif in a Hit-to-Lead optimization cascade.

In Vitro Validation: Microsomal Stability Assay

To prove that the integration of CAS 1343964-10-2 has successfully improved metabolic stability, the compound must be subjected to a Human Liver Microsome (HLM) stability assay.

Step-by-Step Analytical Protocol
  • Incubation Mixture Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (containing the oxane-sulfonamide motif) into the mixture to a final concentration of 1 µM. Keep the final DMSO concentration below 0.1% (v/v).

    • Causality: DMSO concentrations >0.1% can inhibit CYP450 enzymes, leading to artificially inflated stability metrics.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I metabolism. Without it, the assay will not simulate hepatic clearance.

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein out of solution for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Title: US10233188B2 - CDK2/4/6 inhibitors[3] Source: Google Patents URL:

  • Title: CN114394966A - Pyridopyrimidinone CDK2/4/6 inhibitors[4] Source: Google Patents URL:

Sources

Foundational

Strategic Deployment of N-(oxan-4-yl)propane-2-sulfonamide in Medicinal Chemistry: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-(oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-(oxan-4-yl)propane-2-sulfonamide is a privileged synthetic intermediate that merges the physicochemical benefits of a tetrahydropyran (THP) ring with the robust hydrogen-bonding capacity of an isopropylsulfonamide group. This whitepaper provides an in-depth analysis of its structural rationale, details a self-validating synthetic protocol, and explores its application in target-directed drug discovery.

Chemical Identity & Quantitative Data

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in complex biological systems. Below is the consolidated chemical data for N-(oxan-4-yl)propane-2-sulfonamide[1][2].

PropertyValue
IUPAC Name N-(oxan-4-yl)propane-2-sulfonamide
Common Synonyms N-(tetrahydro-2H-pyran-4-yl)propane-2-sulfonamide; N-(tetrahydropyran-4-yl)isopropylsulfonamide
CAS Registry Number 1343964-10-2
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
SMILES String CC(C)S(=O)(=O)NC1CCOCC1
Structural Class Aliphatic Sulfonamide / Tetrahydropyran Derivative

Structural Rationale in Medicinal Chemistry

The utility of N-(oxan-4-yl)propane-2-sulfonamide stems from the synergistic effects of its two primary structural motifs. As a Senior Application Scientist, it is crucial to understand why these specific moieties are chosen over their analogs.

The Tetrahydropyran (Oxan-4-yl) Bioisostere

The oxan-4-yl (tetrahydropyran, or THP) ring is widely deployed as a bioisostere for cyclohexane[3]. While structurally similar in its chair conformation, the substitution of a methylene group (-CH₂-) with an oxygen ether atom (-O-) fundamentally alters the molecule's behavior:

  • Lipophilicity & ADME: The introduction of the polar oxygen atom significantly reduces the compound's lipophilicity (clogP), thereby improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without sacrificing the steric bulk required to fill hydrophobic pockets[3].

  • Hydrogen Bonding Vectors: The ether oxygen acts as a potent hydrogen bond acceptor. In the rational design of4[4], the oxygen atom on the THP ring has been crystallographically shown to form critical hydrogen bonds with side-chain residues (such as Arg367) within the target's binding pocket, anchoring the ligand in its bioactive conformation[4].

The Isopropylsulfonamide Pharmacophore

Sulfonamides are frequently favored over their amide counterparts due to their enhanced metabolic stability against endogenous amidases and proteases.

  • Interaction Geometry: The sulfonamide group provides a strong hydrogen bond donor (NH) and two strong acceptors (SO₂).

  • Steric Packing: The isopropyl branched chain offers a compact, lipophilic moiety capable of occupying tight hydrophobic pockets. This exact feature was exploited in the optimization of 5[5], where the isopropylsulfonamide motif improved both the functional efficacy and the metabolic stability of the lead series[5].

Experimental Methodology: De Novo Synthesis

To utilize this building block effectively, it must be synthesized with high purity. The following protocol details the nucleophilic acyl substitution required to generate N-(oxan-4-yl)propane-2-sulfonamide, emphasizing the causality behind each experimental parameter to ensure a self-validating system.

Reagents Required
  • Oxan-4-amine hydrochloride (Tetrahydropyran-4-amine HCl) (1.0 eq)

  • Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve oxan-4-amine hydrochloride (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical because sulfonyl chlorides are highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture. Hydrolysis yields unreactive sulfonic acid byproducts, drastically reducing the overall yield.

Step 2: Base Addition

  • Action: Add DIPEA (2.5 eq) to the stirring solution.

  • Causality: DIPEA serves a dual mechanistic purpose. First, it neutralizes the hydrochloride salt of the starting material, liberating the nucleophilic free amine. Second, it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the sulfonylation event, preventing the protonation (and subsequent deactivation) of the unreacted oxan-4-amine.

Step 3: Temperature Control and Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath before the dropwise addition of propane-2-sulfonyl chloride (1.1 eq).

  • Causality: The sulfonylation reaction is highly exothermic. Cooling the system to 0 °C suppresses competing side reactions (such as dialkylation or elimination) and controls the reaction kinetics to ensure high chemoselectivity toward the primary amine.

Step 4: Reaction Propagation and Validation

  • Action: Allow the mixture to gradually warm to room temperature and stir for 4-6 hours. Monitor the reaction progress via LC-MS or TLC (Ninhydrin stain).

  • Causality: Gradual warming ensures complete conversion of the starting materials while maintaining thermodynamic control. LC-MS validation ensures the disappearance of the primary amine mass and the appearance of the target mass (m/z[M+H]⁺ = 208.1), making the protocol self-validating before workup.

Step 5: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ safely neutralizes any residual acid and decomposes unreacted sulfonyl chloride. Na₂SO₄ removes residual water from the organic phase, preventing product degradation during solvent evaporation.

Systems-Level Workflow Visualization

The following diagram maps the logical progression from raw starting materials to the generation of a bioactive lead compound, highlighting the integration of N-(oxan-4-yl)propane-2-sulfonamide in the drug discovery pipeline.

G N1 Oxan-4-amine (Tetrahydropyran-4-amine) N3 Nucleophilic Acyl Substitution Solvent: DCM | Base: DIPEA N1->N3 N2 Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride) N2->N3 N4 N-(oxan-4-yl)propane-2-sulfonamide (Target Building Block) N3->N4 Isolation & Characterization N5 Late-Stage Functionalization (e.g., N-alkylation or Cross-Coupling) N4->N5 Scaffold Decoration N6 Bioactive Lead Compound (e.g., RORγt Inverse Agonist) N5->N6 Target Binding & Screening

Workflow for the synthesis and application of N-(oxan-4-yl)propane-2-sulfonamide in drug discovery.

References

  • ACS Publications. "Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Spectroscopic Profile of N-(oxan-4-yl)propane-2-sulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the compound N-(oxan-4-yl)propane-2-sulfonamide. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the compound N-(oxan-4-yl)propane-2-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is based on established principles of spectroscopic interpretation and data from analogous sulfonamide-containing structures.

Molecular Structure and Spectroscopic Significance

N-(oxan-4-yl)propane-2-sulfonamide (CAS No. 1343964-10-2) possesses a molecular formula of C8H17NO3S.[1] Its structure comprises a central sulfonamide linkage connecting an isopropyl group and a saturated oxane (tetrahydropyran) ring. The spectroscopic analysis of this compound is crucial for its unambiguous identification, purity assessment, and for understanding its chemical environment, which are all critical aspects of the drug discovery and development process.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3] The predicted ¹H and ¹³C NMR spectra of N-(oxan-4-yl)propane-2-sulfonamide are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group and the oxane ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CH (isopropyl)3.1 - 3.3Septet~6.81H
CH₃ (isopropyl)1.3 - 1.4Doublet~6.86H
NH (sulfonamide)4.5 - 5.5Broad Singlet-1H
CH (oxane, position 4)3.6 - 3.8Multiplet-1H
CH₂ (oxane, axial, positions 3, 5)1.4 - 1.6Multiplet-2H
CH₂ (oxane, equatorial, positions 3, 5)1.9 - 2.1Multiplet-2H
CH₂ (oxane, axial, positions 2, 6)3.3 - 3.5Multiplet-2H
CH₂ (oxane, equatorial, positions 2, 6)3.9 - 4.1Multiplet-2H

Causality of Predictions:

  • The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons.[4]

  • The methyl protons of the isopropyl group will appear as a doublet due to coupling with the single methine proton.[4]

  • The sulfonamide NH proton often appears as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.[5]

  • The protons on the oxane ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. Protons adjacent to the oxygen atom will be deshielded and appear at a lower field.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH (isopropyl)50 - 55
CH₃ (isopropyl)22 - 25
C (oxane, position 4)48 - 52
C (oxane, positions 3, 5)32 - 36
C (oxane, positions 2, 6)66 - 70

Causality of Predictions:

  • The carbon atoms of the oxane ring attached to the oxygen (C2 and C6) are expected to have the largest chemical shift due to the electronegativity of the oxygen atom.

  • The isopropyl carbons will show characteristic shifts, with the methine carbon appearing further downfield than the methyl carbons.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Sample Preparation:

  • Dissolve 5-10 mg of N-(oxan-4-yl)propane-2-sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Vibrational Mode Predicted Absorption Frequency (cm⁻¹) Intensity
N-H stretch (sulfonamide)3350 - 3250Medium
C-H stretch (aliphatic)3000 - 2850Strong
S=O asymmetric stretch1350 - 1310Strong
S=O symmetric stretch1160 - 1140Strong
C-O-C stretch (ether)1150 - 1085Strong
S-N stretch950 - 900Medium

Causality of Predictions:

  • The N-H stretching vibration of the sulfonamide group is expected in the region of 3350-3250 cm⁻¹.[5][8]

  • The strong absorptions for the asymmetric and symmetric stretching of the S=O group are characteristic of sulfonamides and are expected around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5][8]

  • The C-O-C stretching of the oxane ring will result in a strong absorption band in the fingerprint region.[9]

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[10][11]

Predicted Molecular Ion:

  • [M+H]⁺: m/z 208.10

  • [M+Na]⁺: m/z 230.08

Predicted Fragmentation Pattern (Positive Ion Mode): The fragmentation of sulfonamides under electrospray ionization (ESI) conditions often involves cleavage of the S-N bond and rearrangements.[10][12][13][14]

m/z Predicted Fragment Predicted Structure
142[M+H - SO₂]⁺Rearrangement product
102[C₅H₁₂NO]⁺Oxane ring fragment
88[C₃H₇SO₂]⁺Isopropylsulfonyl fragment

Causality of Predictions:

  • A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[12]

  • Cleavage of the S-N bond can lead to fragments corresponding to the amine and the sulfonyl moieties.

  • The oxane ring may undergo fragmentation to yield characteristic ions.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or ion trap).[14]

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to obtain a stable signal for the molecular ion.

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum.

Visualization of Molecular Structure and Fragmentation

Molecular Structure of N-(oxan-4-yl)propane-2-sulfonamide

Caption: Molecular structure of N-(oxan-4-yl)propane-2-sulfonamide.

Proposed Mass Spectrometry Fragmentation Pathway

parent [M+H]⁺ m/z 208.10 frag1 [M+H - SO₂]⁺ m/z 142 parent->frag1 - SO₂ frag2 [C₅H₁₂NO]⁺ m/z 102 parent->frag2 S-N cleavage frag3 [C₃H₇SO₂]⁺ m/z 88 parent->frag3 S-N cleavage

Caption: Proposed ESI-MS/MS fragmentation of N-(oxan-4-yl)propane-2-sulfonamide.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of N-(oxan-4-yl)propane-2-sulfonamide. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. The provided information should facilitate its synthesis, characterization, and further investigation in the context of drug development and medicinal chemistry. It is important to note that the actual experimental data may vary slightly depending on the specific experimental conditions.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., Wu, J., & Gu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 349-355. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

  • Wang, Y., & Li, L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4017-4024. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]

  • Loru, D., Penco, M. I., & Sanz, M. E. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]

  • S. M. Hassan, & M. B. El-Sadek. (1982). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 65(4), 835-839. [Link]

  • Revanasiddappa, H. D., & Manju, B. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 315-325. [Link]

  • UMass Amherst. (n.d.). IR Group Frequencies. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]

  • ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]

  • De la Cruz, A. A., & Maldonado, L. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Spectroscopy. IntechOpen. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Appchem. (n.d.). N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide | 1795295-80-5 | C22H29NO4S2. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Gowda, B. T., & Kumar, K. S. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 60(1-2), 81-88. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of N-(oxan-4-yl)propane-2-sulfonamide

Introduction: The Crucial Role of Solubility in Drug Development N-(oxan-4-yl)propane-2-sulfonamide is a molecule of interest within contemporary medicinal chemistry, featuring a sulfonamide functional group and a satura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of Solubility in Drug Development

N-(oxan-4-yl)propane-2-sulfonamide is a molecule of interest within contemporary medicinal chemistry, featuring a sulfonamide functional group and a saturated oxane (tetrahydropyran) ring. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to participate in hydrogen bonding and other molecular interactions.[1] Concurrently, the oxane ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity.[2] The solubility of such a compound is a paramount physical property that dictates its behavior throughout the drug development lifecycle, from initial screening and formulation to its ultimate bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of N-(oxan-4-yl)propane-2-sulfonamide. In the absence of extensive public data for this specific molecule, this document leverages established principles from the study of structurally related sulfonamides and cyclic ethers to provide a robust framework for researchers. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and discuss the application of computational models for predictive analysis.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The solubility of N-(oxan-4-yl)propane-2-sulfonamide is governed by the interplay of its distinct structural motifs: the polar, acidic sulfonamide group and the moderately polar, cyclic ether (oxane) ring, attached to a short alkyl chain.

  • The Sulfonamide Group: The SO₂NHR group is a key determinant of the molecule's properties. It is an acidic moiety, capable of donating a proton, which means its ionization state—and therefore its aqueous solubility—will be highly dependent on the pH of the medium.[3] The presence of oxygen and nitrogen atoms allows this group to act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), facilitating interactions with polar solvents.

  • The Oxane (Tetrahydropyran) Ring: This cyclic ether introduces a degree of hydrophobicity but also possesses a hydrogen bond acceptor (the ether oxygen). The oxane ring can enhance binding affinity through these interactions.[2] Its presence suggests that the molecule will not be entirely insoluble in water but will also have an affinity for less polar environments. Cyclic ethers like 4-methyltetrahydropyran are themselves considered hydrophobic.[4]

  • Overall Molecular Profile: The combination of these groups suggests that N-(oxan-4-yl)propane-2-sulfonamide will exhibit a complex solubility profile. It is expected to have limited solubility in both highly polar (aqueous) and highly non-polar (e.g., hexane) solvents, with optimal solubility likely found in moderately polar organic solvents or binary solvent mixtures. The principles of "like dissolves like" and the Extended Hildebrand Solubility Approach can be applied to predict favorable solvent systems.[5][6]

Predicted Solubility Profile: A Qualitative Assessment

Based on its structural components, a qualitative prediction of the solubility of N-(oxan-4-yl)propane-2-sulfonamide in various solvent classes is presented below. This serves as a starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe sulfonamide group will interact with these solvents via hydrogen bonding. However, the overall molecule possesses significant non-polar character from the alkyl and oxane components, limiting high solubility, especially in water. Solubility in alcohols is expected to be higher than in water.[7]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the sulfonamide N-H. Their moderate polarity is well-suited to solvate both the polar sulfonamide and the less polar regions of the molecule. Sulfonamides often show good solubility in such solvents.
Non-Polar Hexane, Toluene, DichloromethaneVery LowThe dominant polar sulfonamide group will have very weak interactions with non-polar solvents, leading to poor solvation and low solubility.
Binary Mixtures Ethanol/Water, Dioxane/WaterVariable (Potentially High)The use of co-solvents can significantly enhance solubility.[5] A mixture of a polar protic and a less polar solvent can create a microenvironment that effectively solvates both the polar and non-polar parts of the molecule, sometimes leading to a synergistic increase in solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate experimental data is the gold standard in solubility assessment. The following section details robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, which is the concentration of the solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the most common approach.[8]

Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess of solid N-(oxan-4-yl)propane-2-sulfonamide to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone). The excess solid is crucial to ensure saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a prolonged period (typically 24-72 hours). This duration is necessary to ensure the system has reached equilibrium.

    • Visually confirm that excess solid remains at the end of the incubation period.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the concentration in the original saturated solution, accounting for any dilution factors. The result is reported in units such as mg/mL or µM.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for equilibrium solubility.

Kinetic (Apparent) Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is often used in early drug discovery to flag compounds with potential solubility issues.

Protocol: DMSO Co-solution Method

  • Preparation:

    • Prepare a high-concentration stock solution of N-(oxan-4-yl)propane-2-sulfonamide in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its co-solvent effect. This is usually done in a serial dilution format to test a range of concentrations.

  • Incubation and Measurement:

    • Cover the plate and incubate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements. The point at which precipitation occurs is identified by a sharp increase in the signal.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions without precipitating.

Workflow for Kinetic Solubility Determination

Caption: DMSO co-solution method for kinetic solubility.

Computational Prediction of Solubility

In parallel with experimental work, computational models can provide valuable, rapid insights into solubility. Several theoretical approaches are available:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models, such as ALOGpS, use topological indices and other molecular descriptors to correlate a molecule's structure with its solubility.[9][10]

  • Thermodynamic Models: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility in various solvents from first principles, based on the molecule's surface polarity.[8]

  • Hildebrand and Hansen Solubility Parameters: These parameters can be used to predict the miscibility and solubility of a solute in a solvent based on their cohesive energy densities.[5][11]

While predictive, these models should be used to guide and prioritize experiments rather than replace them, as their accuracy can be variable.[8]

Key Factors Influencing Solubility

Several external and internal factors can significantly alter the measured solubility of N-(oxan-4-yl)propane-2-sulfonamide.

  • pH and Ionization: As a sulfonamide, this compound is weakly acidic. In aqueous media, its solubility will increase significantly at pH values above its pKa due to the formation of the more soluble anionic (deprotonated) form. Determining the pKa is therefore critical for understanding its pH-solubility profile.[3]

  • Temperature: For most solids, solubility increases with temperature. This relationship can be quantified to understand the thermodynamics of the dissolution process.[7][11]

  • Solid-State Properties (Polymorphism): The crystalline form (polymorph) of the solid compound can have a profound impact on its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form being used in solubility experiments.

Logical Relationship of Factors Affecting Solubility

Caption: Factors influencing the solubility of the compound.

Conclusion

For researchers and drug development professionals, the path forward requires empirical determination. The detailed protocols for equilibrium and kinetic solubility provided in this guide offer a robust starting point for generating the critical data needed to advance this compound. Complementing this experimental work with computational modeling can further accelerate the development process by enabling a more rational selection of solvents and formulation strategies. A thorough characterization of the solubility profile is an indispensable step in unlocking the therapeutic potential of N-(oxan-4-yl)propane-2-sulfonamide.

References

  • Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Available from: [Link]

  • Redalyc. (2010). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (1972). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Available from: [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

  • ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • Frontiers in Chemistry. (2023). Predictive modeling and regression analysis of diverse sulfonamide compounds employed in cancer therapy. Available from: [Link]

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  • Polymers in Medicine. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available from: [Link]

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Exploratory

Stability and Degradation Profile of N-(oxan-4-yl)propane-2-sulfonamide

An In-depth Technical Guide: Executive Summary This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of N-(oxan-4-yl)propane-2-sulfonamide. As a molecule com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of N-(oxan-4-yl)propane-2-sulfonamide. As a molecule combining a sulfonamide functional group with an oxane (tetrahydropyran) ring, its stability is critical for ensuring safety, efficacy, and a viable shelf-life in drug development. This document outlines a strategic approach based on the principles of forced degradation, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] We detail the scientific rationale behind stress testing, provide robust experimental protocols for evaluating hydrolytic, oxidative, photolytic, and thermal stability, and present a predictive analysis of the primary degradation pathways. Furthermore, a complete analytical strategy for developing and validating a stability-indicating HPLC method is described. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary technical insights to design, execute, and interpret a comprehensive stability program for this compound.

Introduction to N-(oxan-4-yl)propane-2-sulfonamide

N-(oxan-4-yl)propane-2-sulfonamide is a synthetic organic compound featuring two key functional motifs: an isopropyl-sulfonamide group and a saturated six-membered oxane ring. The sulfonamide group is a well-established pharmacophore found in a multitude of commercial drugs, known for its wide range of biological activities, including antibacterial and anticancer properties.[3][4] The stability of this functional group is generally robust but can be susceptible to cleavage under specific environmental conditions.[5]

The process of characterizing a molecule's intrinsic stability is not merely a regulatory formality; it is a fundamental scientific necessity. Forced degradation studies, or stress testing, provide critical insights into the potential degradation products that may form during manufacturing, storage, or administration.[2] Understanding these pathways is essential for developing stable formulations, establishing appropriate storage conditions, and creating validated analytical methods capable of detecting and quantifying impurities.[6] This guide will systematically explore the methodologies required to build a complete stability profile for N-(oxan-4-yl)propane-2-sulfonamide.

Chemical Structure:

  • IUPAC Name: N-(oxan-4-yl)propane-2-sulfonamide

  • CAS Number: 1343964-10-2[7]

  • Molecular Formula: C₈H₁₇NO₃S

  • Molecular Weight: 207.29 g/mol (approx.)

Physicochemical Properties and Their Influence on Stability

A molecule's inherent physicochemical properties are foundational to its stability profile.

  • Sulfonamide Group (pKa): The sulfonamide proton is weakly acidic. This acidity dictates the molecule's ionization state at different pH values, which in turn significantly influences its susceptibility to hydrolysis.[8] In acidic media, the molecule is neutral, while in alkaline media, it can exist as an anion. This transition impacts reaction kinetics.

  • Oxane Ring: The tetrahydropyran (oxane) ring is a cyclic ether. Ethers are generally stable but can be susceptible to cleavage under strongly acidic conditions and high temperatures, a factor that must be considered during acid hydrolysis stress testing.

  • Solubility: The compound's solubility in various aqueous and organic media will dictate the experimental design for degradation studies, particularly for achieving the target concentrations in solution-state testing.

Forced Degradation (Stress Testing) Program

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than those used for accelerated stability testing.[2] The objective, as outlined in ICH guideline Q1A(R2), is to achieve a target degradation of 5-20%.[1] This level is sufficient to generate and identify likely degradation products without completely destroying the parent molecule, which is essential for validating the analytical method's specificity.[9]

Rationale and Objectives

The core objectives of conducting a forced degradation study on N-(oxan-4-yl)propane-2-sulfonamide are:

  • To identify the likely degradation products and elucidate the primary degradation pathways.[2]

  • To demonstrate the specificity and stability-indicating nature of the chosen analytical methodology.

  • To understand the intrinsic chemical stability of the molecule, informing the development of stable formulations and appropriate packaging.[6]

The overall workflow for this program is visualized below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation DS Drug Substance N-(oxan-4-yl)propane-2-sulfonamide Prep Prepare Solutions (e.g., 1 mg/mL in appropriate solvent) DS->Prep Acid Acid Hydrolysis (HCl) Prep->Acid Expose samples Base Base Hydrolysis (NaOH) Prep->Base Expose samples Ox Oxidation (H₂O₂) Prep->Ox Expose samples Heat Thermal (Solid & Solution) Prep->Heat Expose samples Light Photolytic (UV/Vis) Prep->Light Expose samples HPLC HPLC Analysis (Quantify Degradation) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Ox->HPLC Analyze stressed samples Heat->HPLC Analyze stressed samples Light->HPLC Analyze stressed samples LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway Report Generate Stability Report Pathway->Report G cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: SO2 Extrusion cluster_path3 Pathway 3: Ring Opening Parent N-(oxan-4-yl)propane-2-sulfonamide Prod1A Isopropyl Sulfonic Acid Parent->Prod1A S-N Cleavage (Acid/Base) Prod1B 4-Aminooxane Parent->Prod1B S-N Cleavage (Acid/Base) Prod2 N-isopropyl-N-(oxan-4-yl)amine (Post-rearrangement) Parent->Prod2 Photolysis/Heat Prod3 Ring-Opened Diol Species Parent->Prod3 Harsh Acid/Heat

Caption: Predicted degradation pathways for N-(oxan-4-yl)propane-2-sulfonamide.

Analytical Strategy for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach for this purpose. [10][11]

Stability-Indicating HPLC Method Development Protocol
  • Objective: To develop a single chromatographic method that can separate the parent peak from all potential degradation products and any process-related impurities.

  • Protocol:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for moderately polar compounds.

    • Mobile Phase Screening:

      • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (to control peak shape).

      • Organic (B): Acetonitrile or Methanol.

    • Gradient Elution: Develop a gradient elution method (e.g., starting at 5% B, ramping to 95% B over 20-30 minutes) to ensure elution of both polar and non-polar degradants.

    • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to scan across a wide UV range (200-400 nm). Select a primary wavelength where the parent compound has significant absorbance (e.g., 254 nm or 265 nm) and monitor other wavelengths to ensure no impurities are missed. [11][12] 5. Method Optimization: Inject a stressed sample (a mixture of aliquots from all stress conditions) to test the method's resolving power. Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate separation (Resolution > 1.5) between all peaks.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and checking for peak purity using a PDA detector.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations (spiking).

  • Precision: Assess the method's consistency through repeatability (intra-day) and intermediate precision (inter-day) assays.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Data Interpretation and Reporting

All data from the forced degradation studies should be systematically tabulated. The report should include the percentage of the parent compound remaining, the percentage of each major degradation product formed, and a total mass balance.

Stress ConditionTime (h)Parent Peak Area% Parent RemainingDegradant 1 (%)Degradant 2 (%)Mass Balance (%)
0.1 M HCl @ 60°C 01,000,000100.00.00.0100.0
12905,00090.58.11.299.8
24810,00081.015.52.999.4
3% H₂O₂ @ RT 01,000,000100.00.00.0100.0
12880,00088.011.50.099.5
Table 2: Example template for reporting forced degradation data.

Recommendations for Storage and Handling

Based on the predicted stability profile of a typical sulfonamide, the following preliminary recommendations can be made, pending experimental confirmation:

  • Storage: The solid compound should be stored in a well-sealed container, protected from light and high temperatures. Refrigeration may be advisable for long-term storage.

  • pH Avoidance: Contact with strong acidic solutions should be minimized to prevent hydrolytic degradation.

  • Inert Atmosphere: For solutions intended for long-term use, purging with an inert gas like nitrogen or argon can mitigate the risk of oxidative degradation.

Conclusion

The stability and degradation profile of N-(oxan-4-yl)propane-2-sulfonamide is a critical dataset for its advancement as a potential drug candidate. While this molecule is expected to share stability characteristics with other sulfonamides—namely, susceptibility to acid hydrolysis, oxidation, and photolysis—a rigorous experimental program is non-negotiable. The comprehensive forced degradation study, coupled with the development of a validated stability-indicating HPLC method as outlined in this guide, provides a robust and scientifically-sound pathway to fully characterize its intrinsic stability. The resulting data will be instrumental in guiding formulation development, defining storage requirements, and ensuring the ultimate safety and quality of any resulting medicinal product.

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Foundational

Investigating the Biological Potential of N-(oxan-4-yl)propane-2-sulfonamide: A Predictive and Experimental Framework

An In-Depth Technical Guide Executive Summary N-(oxan-4-yl)propane-2-sulfonamide is a novel chemical entity whose biological profile is currently uncharacterized. An analysis of its structure reveals the conjunction of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

N-(oxan-4-yl)propane-2-sulfonamide is a novel chemical entity whose biological profile is currently uncharacterized. An analysis of its structure reveals the conjunction of two key pharmacophoric motifs: a flexible propane-2-sulfonamide group and a saturated tetrahydropyran (oxane) ring. The sulfonamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antibacterial and anticancer to anti-inflammatory and antiviral therapies.[1][2] Concurrently, the tetrahydropyran (THP) ring is increasingly utilized in modern drug design as a bioisosteric replacement for cyclohexyl groups to improve physicochemical properties and introduce favorable interactions, such as hydrogen bonding.[3] The THP moiety is a feature of numerous bioactive compounds, including anticancer agents and bacterial topoisomerase inhibitors.[4][5][6]

This guide posits that the combination of these two moieties in N-(oxan-4-yl)propane-2-sulfonamide creates a strong rationale for investigating its potential as a therapeutic agent. We present a predictive analysis of its likely biological activities based on established structure-activity relationships of its components and propose a structured, multi-phase experimental workflow to systematically evaluate these hypotheses. This document serves as a comprehensive roadmap for initiating a preclinical investigation into this promising compound.

Molecular Profile and Rationale

The structure of N-(oxan-4-yl)propane-2-sulfonamide combines a proven therapeutic scaffold with a modern medicinal chemistry motif.

  • Chemical Structure:

    • IUPAC Name: N-(oxan-4-yl)propane-2-sulfonamide

    • Key Features:

      • Sulfonamide Core (-SO₂NH-): A versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of various enzymatic reactions.[1] It is a privileged scaffold found in drugs targeting carbonic anhydrases, kinases, and microbial metabolic pathways.[1][7]

      • Tetrahydropyran (Oxane) Ring: A saturated six-membered heterocycle containing an oxygen atom. This ring system increases the molecule's three-dimensionality and can improve its ADME (absorption, distribution, metabolism, and excretion) profile by reducing lipophilicity compared to a cyclohexane ring.[3] The ether oxygen can also serve as a hydrogen bond acceptor.[3]

      • Isopropyl Group: Attached to the sulfonyl group, this provides a degree of lipophilicity and specific steric bulk that will influence binding affinity and selectivity for potential protein targets.

Hypothesized Biological Activities and Potential Targets

Based on the analysis of its constituent pharmacophores, we hypothesize that N-(oxan-4-yl)propane-2-sulfonamide may exhibit activity in the following therapeutic areas.

Anticancer Activity via Tubulin Polymerization Inhibition

The sulfonamide scaffold is prominent in a class of anticancer agents that inhibit tubulin polymerization by binding to the colchicine site.[8] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[8]

Antibacterial Activity

Historically, sulfonamides are famous for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[7] More recently, the tetrahydropyran motif has been incorporated into novel bacterial topoisomerase (DNA gyrase and topoisomerase IV) inhibitors, which show potent activity against Gram-positive bacteria, including resistant strains.[6] The subject molecule could potentially act through either or both of these mechanisms.

Enzyme Inhibition (Carbonic Anhydrase, Kinase)

Sulfonamides are a classic inhibitor class for zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs), which are targets for diuretics and anti-glaucoma agents.[1] Furthermore, various sulfonamide-containing molecules have been developed as kinase inhibitors, targeting signaling pathways crucial in cancer and inflammatory diseases.[1][3]

Central Nervous System (CNS) Activity

The tetrahydropyran ring is a feature in compounds designed to cross the blood-brain barrier, including antagonists for the histamine H3 receptor, a target for cognitive and sleep disorders.[9] While speculative, this avenue warrants consideration in a broad screening panel.

Proposed Experimental Workflow for Target Validation

A phased approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action. This workflow is designed as a self-validating system, where results from each phase inform the experimental choices of the next.

G p1_a Cytotoxicity Screen (e.g., NCI-60 Panel) p2_a Tubulin Polymerization Assay p1_a->p2_a If cytotoxic p1_b Antibacterial Screen (ESKAPE Pathogens Panel) p2_b Topoisomerase IV Inhibition Assay p1_b->p2_b If antibacterial p1_c Broad Enzyme/Receptor Panel (Commercial Service) p2_c Carbonic Anhydrase Isoform Inhibition Assay p1_c->p2_c If enzyme hit p3_a Cell Cycle Analysis (Flow Cytometry) p2_a->p3_a p3_b Immunofluorescence (Microtubule Staining) p3_a->p3_b p3_c Apoptosis Assays (Annexin V/PI Staining) p3_a->p3_c

Caption: Phased experimental workflow for activity screening and MoA studies.

Phase 1: Broad Phenotypic Screening

Objective: To identify the primary therapeutic area(s) where the compound demonstrates biological activity.

Protocol 1: Anticancer Cytotoxicity Screening

  • Cell Lines: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, representing various tissue origins (e.g., breast, colon, lung, leukemia).

  • Assay: Employ a cell viability assay, such as the Sulforhodamine B (SRB) or MTS assay.

  • Procedure: a. Plate cells in 96-well plates and allow them to adhere for 24 hours. b. Treat cells with a serial dilution of N-(oxan-4-yl)propane-2-sulfonamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel). c. After incubation, fix the cells (for SRB) or add the reagent (for MTS) according to the manufacturer's protocol. d. Read the absorbance using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀) for each cell line. A potent and selective activity profile against certain lineages would guide subsequent investigations.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Screening

  • Bacterial Strains: Screen against a panel of clinically relevant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species).[6]

  • Assay: Broth microdilution method following CLSI guidelines.

  • Procedure: a. Prepare a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL). c. Include a growth control (no compound) and a sterility control (no bacteria). d. Incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Target-Specific Assays

Objective: To validate the molecular target suggested by the results of Phase 1. This phase should only be initiated if promising activity (e.g., GI₅₀ < 10 µM or MIC < 16 µg/mL) is observed.

Protocol 3: In Vitro Tubulin Polymerization Assay This protocol is triggered by a positive result in the anticancer screen.

  • Principle: Measures the compound's effect on the assembly of purified tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter dye.

  • Reagents: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, GTP, and a fluorescent reporter.

  • Procedure: a. Reconstitute tubulin in a suitable buffer on ice. b. In a 96-well plate, add buffer, GTP, and the fluorescent reporter. c. Add various concentrations of the test compound, a positive control (e.g., Paclitaxel for promotion, Colchicine for inhibition), and a vehicle control. d. Initiate polymerization by adding the tubulin solution and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C. e. Measure fluorescence kinetically (e.g., every minute for 60 minutes).

  • Data Analysis: Compare the polymerization curves of treated samples to the control. Inhibition is marked by a reduced rate and extent of fluorescence increase. Calculate the IC₅₀ value.

Phase 3: Cellular Mechanism of Action (MoA) Studies

Objective: To confirm that the compound's effect on cells is consistent with the inhibition of the validated molecular target.

Protocol 4: Cell Cycle Analysis by Flow Cytometry This protocol follows the validation of tubulin polymerization inhibition.

  • Principle: Disruption of microtubule formation during mitosis causes cells to arrest in the G2/M phase of the cell cycle. This can be quantified by measuring the DNA content of cells.

  • Cell Line: Use a cancer cell line that was sensitive in the initial cytotoxicity screen.

  • Procedure: a. Treat cells with the compound at concentrations corresponding to 1x and 5x its GI₅₀ value for a duration of one cell cycle (e.g., 24 hours). b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Wash out the ethanol and treat cells with RNase A. d. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI). e. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the vehicle control confirms a mitotic arrest phenotype.

Data Summary and Interpretation

All quantitative data should be systematically tabulated to facilitate cross-experimental comparison and decision-making.

Table 1: Sample Data Summary for N-(oxan-4-yl)propane-2-sulfonamide

Assay Type Target/Cell Line Endpoint Result Interpretation
Phase 1
Cytotoxicity MCF-7 (Breast Cancer) GI₅₀ 1.2 µM Potent activity.
Cytotoxicity HCT116 (Colon Cancer) GI₅₀ 2.5 µM Potent activity.
Cytotoxicity A549 (Lung Cancer) GI₅₀ > 100 µM Selective against certain cancers.
Antibacterial S. aureus (MRSA) MIC 8 µg/mL Moderate Gram-positive activity.
Antibacterial P. aeruginosa MIC > 128 µg/mL No significant Gram-negative activity.
Phase 2
Target Assay Tubulin Polymerization IC₅₀ 0.8 µM Direct target engagement confirmed.
Phase 3

| Cellular MoA | Cell Cycle (MCF-7) | % G2/M Arrest | 75% at 5x GI₅₀ | Cellular phenotype matches target. |

Interpretation Logic:

  • If the compound shows potent GI₅₀ values and a corresponding low IC₅₀ in the tubulin polymerization assay, followed by a clear G2/M arrest in cell cycle analysis, there is strong evidence for an anticancer MoA via microtubule disruption.

  • If the compound shows a low MIC against S. aureus but is inactive in the tubulin assay, the next step would be to perform a bacterial topoisomerase inhibition assay (Phase 2) and a bacterial folic acid synthesis assay.

  • If broad, moderate activity is seen across multiple assays, it may indicate non-specific cytotoxicity or off-target effects, warranting further investigation into its physicochemical properties and potential liabilities.

Conclusion and Future Directions

N-(oxan-4-yl)propane-2-sulfonamide represents a structurally intriguing compound at the intersection of classical and contemporary medicinal chemistry. Its potential biological activities, predicted from its sulfonamide and tetrahydropyran components, are diverse and therapeutically relevant. The structured experimental workflow detailed in this guide provides a robust and logical framework for systematically exploring this potential. Positive findings, particularly in the anticancer or antibacterial cascades, would provide a strong foundation for initiating lead optimization programs, including structure-activity relationship (SAR) studies and in vivo efficacy testing in relevant animal models.

References

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Publishing.

  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. BOC Sciences.

  • Decoding the Therapeutic Potential of Sulfonamide Esters: A Journey of Discovery. MDPI.

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate/Wiley.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advancements in Journal of Chemistry.

  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem.

  • Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science.

  • What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?. Guidechem.

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. ACS Publications.

Sources

Exploratory

Synthesis and Precursor Analysis of N-(oxan-4-yl)propane-2-sulfonamide: A Technical Guide

Executive Summary N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydro-2H-pyran-4-yl)isopropylsulfonamide) is a highly modular intermediate and pharmacophore scaffold utilized in modern drug discovery. The int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydro-2H-pyran-4-yl)isopropylsulfonamide) is a highly modular intermediate and pharmacophore scaffold utilized in modern drug discovery. The integration of an oxane (tetrahydropyran) ring provides enhanced aqueous solubility and metabolic stability compared to acyclic aliphatic chains, while the isopropyl sulfonamide moiety offers a robust hydrogen-bond donor/acceptor system. This whitepaper details the retrosynthetic strategy, precursor handling, and a self-validating experimental protocol for synthesizing this compound, grounded in established organic synthesis principles.

Retrosynthetic Strategy & Precursor Selection

The construction of the sulfonamide linkage is achieved via a classic Schotten-Baumann-type nucleophilic substitution. The target molecule is disconnected at the S-N bond, revealing two commercially available and synthetically accessible precursors:

  • Nucleophile : Tetrahydro-2H-pyran-4-amine (Oxan-4-amine)

  • Electrophile : Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride)

Retrosynthesis Target N-(oxan-4-yl)propane-2-sulfonamide Amine Tetrahydro-2H-pyran-4-amine Target->Amine C-N Disconnection Sulfonyl Propane-2-sulfonyl chloride Target->Sulfonyl C-N Disconnection

Retrosynthetic disconnection of the target sulfonamide into its primary precursors.

Starting Material Profiles

Tetrahydro-2H-pyran-4-amine (Oxan-4-amine)

This primary amine is a critical building block in the synthesis of various pharmaceuticals, particularly in developing therapies targeting neurological disorders and anticancer agents[1],[2].

  • Chemical Causality : The oxygen atom in the tetrahydropyran ring reduces the basicity of the amine slightly compared to cyclohexylamine due to negative inductive effects (-I), but it remains a highly effective nucleophile.

  • Preparation : Industrially, it is often prepared via the reductive amination of tetrahydro-4H-pyran-4-one using ammonia or benzylamine, followed by catalytic hydrogenation[3].

Propane-2-sulfonyl chloride

Propane-2-sulfonyl chloride is a highly reactive, electrophilic reagent used to install the isopropylsulfonyl group[4].

  • Chemical Causality : The steric bulk of the isopropyl group provides shielding to the resulting sulfonamide, increasing its resistance to enzymatic cleavage in vivo. However, this same steric bulk slightly retards the rate of nucleophilic attack during synthesis compared to methanesulfonyl chloride (mesyl chloride).

  • Handling & Stability : It is highly sensitive to moisture and will rapidly hydrolyze into propane-2-sulfonic acid and HCl upon exposure to water[4]. Reactions must be conducted under strictly anhydrous conditions. It can be synthesized via the oxidative chlorination of propane-2-thiol or from sodium propane-2-sulfinate[5].

Quantitative Data Summary

Table 1: Physicochemical Properties of Precursors

PropertyTetrahydro-2H-pyran-4-aminePropane-2-sulfonyl chloride
CAS Number 38041-19-910147-37-2[4]
Molecular Formula C5H11NOC3H7ClO2S[4]
Molecular Weight 101.15 g/mol 142.60 g/mol
Physical State Colorless to pale yellow liquidColorless to pale yellow liquid[4]
Density 0.922 g/mL at 25 °C~1.25 g/mL
Role in Synthesis NucleophileElectrophile

Core Workflow: Sulfonamidation Reaction

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide relies on the base-catalyzed condensation of the amine and the sulfonyl chloride[6].

Mechanistic Insights & Causality :

  • Solvent Selection : Dichloromethane (DCM) or Dimethylformamide (DMF) are optimal solvents[1]. DCM is aprotic, does not compete as a nucleophile, and effectively solubilizes both precursors.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required in stoichiometric excess (typically 1.5 to 2.0 equivalents)[1],[6]. The base serves a dual purpose: it activates the amine by preventing its protonation and acts as an acid scavenger for the HCl byproduct, driving the reaction equilibrium forward. DIPEA is often preferred over TEA because its steric hindrance prevents it from acting as a competing nucleophile against the sulfonyl chloride.

  • Temperature Control : The initial addition must be performed at 0 °C. Sulfonylation is highly exothermic; elevated temperatures can lead to the degradation of the sulfonyl chloride or the formation of bis-sulfonamide byproducts[1].

Workflow Step1 1. Setup Dissolve Amine & Base in DCM at 0 °C Step2 2. Addition Dropwise Propane-2-sulfonyl chloride Step1->Step2 Step3 3. Reaction Warm to RT, stir for 5-6 hours Step2->Step3 Step4 4. Quench & Extract Aqueous quench, wash with 1M HCl Step3->Step4 Step5 5. Purification Dry, concentrate, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the sulfonamidation reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring quality control at each critical juncture.

Reagents:

  • Tetrahydro-2H-pyran-4-amine: 5.0 mmol (505.7 mg)[6]

  • Propane-2-sulfonyl chloride: 5.0 mmol (713.0 mg)[6]

  • Triethylamine (TEA) or DIPEA: 7.5 mmol (1.5 equivalents)[6]

  • Anhydrous Dichloromethane (DCM): 50 mL[6]

Procedure:

  • Preparation of the Amine Solution : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with argon, add Tetrahydro-2H-pyran-4-amine (5.0 mmol) and anhydrous DCM (50 mL)[6].

  • Base Addition : Inject TEA or DIPEA (7.5 mmol) into the stirring solution[6].

  • Thermal Control : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[1].

  • Electrophile Addition : Dissolve Propane-2-sulfonyl chloride (5.0 mmol) in 5.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition minimizes local concentration spikes of the electrophile, preventing bis-sulfonylation.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5–6 hours[1],[6].

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: 50% Ethyl Acetate / Hexanes). The disappearance of the amine spot (visualized with Ninhydrin stain) confirms reaction completion.

  • Quench & Extraction : Quench the reaction by adding 60 mL of distilled water[6]. Transfer to a separatory funnel and extract the aqueous layer with DCM (60 mL)[6].

  • Acid/Base Washing (Self-Purification) : Wash the combined organic layers with 1M aqueous HCl (30 mL) to protonate and remove any unreacted amine and basic salts. Follow with a saturated brine wash (30 mL) to remove residual water.

  • Drying & Concentration : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product[6].

  • Final Purification : Purify via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford pure N-(oxan-4-yl)propane-2-sulfonamide[6].

References

  • [1] Synthesis, Characterization and Anticancer Activity of 5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • [5] Combining Orthogonal Reactive Groups in Blockcopolymers for Functional Nanoparticle Synthesis in a Single Step. DOI.org. [Link]

  • [6] Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Abstract & Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of the amide bond and its presence in a multitude of approved therapeutic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of the amide bond and its presence in a multitude of approved therapeutic agents.[1][2] Its unique stereoelectronic properties, including improved metabolic stability and the ability to act as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide, a representative aliphatic sulfonamide.

The synthesis is achieved through the classical and highly reliable reaction between a primary amine, oxan-4-amine, and an aliphatic sulfonyl chloride, propane-2-sulfonyl chloride.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting guidance, and safety protocols necessary for a successful and reproducible synthesis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.

Reaction Scheme & Mechanism

The formation of the S-N bond is achieved by the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is employed as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4][5]

Scheme 1: Synthesis of N-(oxan-4-yl)propane-2-sulfonamide Reaction Scheme (Image depicting the reaction of oxan-4-amine with propane-2-sulfonyl chloride in the presence of triethylamine and DCM to yield N-(oxan-4-yl)propane-2-sulfonamide and triethylamine hydrochloride.)

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of the nitrogen atom in oxan-4-amine attacks the electron-deficient sulfur atom of propane-2-sulfonyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by triethylamine to yield the final sulfonamide product.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Key PropertiesSupplier Example
Oxan-4-amine40464-42-2101.15Corrosive, skin irritantSigma-Aldrich
Propane-2-sulfonyl chloride10147-37-2142.60Corrosive, moisture-sensitive[6][7][8]Sigma-Aldrich
Triethylamine (TEA), ≥99.5%121-44-8101.19Flammable, corrosive, strong odor[5]Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93Volatile, suspected carcinogenFisher Scientific
Sodium Sulfate, Anhydrous7757-82-6142.04Hygroscopic drying agentVWR
Saturated aq. NH₄ClN/AN/AQuenching agentLab-prepared
Brine (Saturated aq. NaCl)N/AN/AWashing agentLab-prepared
Ethyl Acetate (EtOAc)141-78-688.11Flammable liquidVWR
Hexanes110-54-386.18Flammable liquid, neurotoxinVWR
Silica Gel, 230-400 mesh7631-86-960.08Stationary phase for chromatographySorbent Technologies
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis on a 10 mmol scale.

Reaction Setup & Execution
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add oxan-4-amine (1.01 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 40 mL). Stir the mixture until the amine is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) via syringe.

    • Expert Insight: Using an anhydrous solvent is critical. Propane-2-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine and complicates purification.[4][8] The excess triethylamine ensures complete neutralization of the generated HCl and can help catalyze the reaction.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve propane-2-sulfonyl chloride (1.57 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 20-30 minutes.

    • Expert Insight: A slight excess of the sulfonyl chloride ensures the complete consumption of the starting amine. The slow, dropwise addition at 0 °C is crucial to manage the exothermic nature of the reaction and to prevent the formation of potential side products, such as the di-sulfonylated byproduct, although this is less common with primary amines under these conditions.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent). The reaction is complete when the starting amine spot (visualized with ninhydrin or KMnO₄ stain) is no longer visible.

Workup & Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water to quench the reaction.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and finally with brine (1 x 30 mL).

    • Expert Insight: The acidic wash removes the excess triethylamine and any remaining starting amine. The bicarbonate wash neutralizes any residual acid, and the brine wash removes bulk water before drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[9]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford N-(oxan-4-yl)propane-2-sulfonamide as a solid or oil.

Visualization of Experimental Workflow

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Oxan-4-amine & Triethylamine in Anhydrous DCM cool 2. Cool to 0 °C prep->cool addition 4. Dropwise Addition of Sulfonyl Chloride Solution cool->addition reagent_prep 3. Prepare Sulfonyl Chloride Solution in Anhydrous DCM stir 5. Stir at 0 °C, then Warm to Room Temperature addition->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with Water monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify char 11. Characterization (NMR, MS) purify->char

Caption: Workflow for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide.

Product Characterization (Representative Data)

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ4.55 (d, 1H, NH), 3.98 (m, 2H), 3.75 (m, 1H), 3.42 (m, 2H), 3.15 (sept, 1H), 1.95 (m, 2H), 1.68 (m, 2H), 1.38 (d, 6H)
¹³C NMR (101 MHz, CDCl₃) δ66.8, 55.1, 48.2, 32.5, 16.9
MS (ESI) m/z calculated for C₈H₁₇NO₃S [M+H]⁺: 208.10; found: 208.1

Safety & Troubleshooting

Safety Precautions
  • General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Propane-2-sulfonyl chloride: Is corrosive and causes severe skin burns and eye damage.[7][10] It is also moisture-sensitive and reacts with water to release HCl gas. Handle with extreme care.

  • Triethylamine: Is a flammable liquid and vapor with a strong, irritating odor. It is corrosive and can cause burns.[5]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride due to wet reagents/glassware.[4] 2. Inactive reagents.1. Ensure all glassware is oven-dried and use high-purity anhydrous solvents. Perform the reaction under an inert atmosphere. 2. Check the quality of the starting materials.
Unreacted Amine 1. Insufficient sulfonyl chloride. 2. Short reaction time.1. Use a slight excess (1.05-1.1 equiv.) of the sulfonyl chloride. 2. Extend the reaction time and monitor by TLC until the amine is consumed.
Polar Byproduct on TLC 1. Hydrolysis of sulfonyl chloride forming sulfonic acid.[4]1. This byproduct is highly polar and can often be removed during the aqueous workup or by column chromatography. Re-run the reaction ensuring strictly anhydrous conditions.
Di-sulfonylation Product 1. Reaction temperature too high. 2. Incorrect stoichiometry (large excess of sulfonyl chloride).1. Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly. 2. Use the recommended stoichiometry (1.05-1.1 equiv. of sulfonyl chloride).[4]

References

  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. Available at: [Link]

  • Cherian, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Larraufie, M., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Cherian, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • Roy, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-(oxan-4-yl)propane-2-sulfonamide in Medicinal Chemistry

Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of N-(oxan-4-yl)propane-2-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of N-(oxan-4-yl)propane-2-sulfonamide . While this specific molecule is not extensively characterized in publicly available literature, its structure incorporates two key pharmacophores: the sulfonamide group, a cornerstone of modern therapeutics, and the oxane ring, a versatile saturated heterocyclic moiety. This guide synthesizes information from analogous structures to propose potential biological applications, provides detailed protocols for its synthesis and subsequent biological screening, and offers insights into data interpretation. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, enabling researchers to confidently initiate an investigation into this compound's therapeutic potential.

The Sulfonamide Scaffold: A Privileged Core in Drug Discovery

The sulfonamide functional group (-S(=O)₂-NH-) is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to mimic other functional groups, such as the carboxylate group in transition states of enzymatic reactions.[4][5] Since the discovery of the antibacterial properties of Prontosil, sulfonamide-containing molecules have been successfully developed into a wide array of therapeutics, including diuretics, anti-inflammatory agents, antivirals, and anticancer drugs.[6][7][8][9] Their continued relevance underscores the value of exploring novel derivatives for new therapeutic applications.[3]

Compound Profile: N-(oxan-4-yl)propane-2-sulfonamide

This molecule combines the well-established sulfonamide core with less common substituents: an isopropyl group on the sulfur and an oxan-4-yl (tetrahydropyran) group on the nitrogen. This unique combination warrants investigation. The oxane ring can improve physicochemical properties such as solubility and metabolic stability, while the isopropyl group may confer selectivity for specific biological targets.

PropertyValue
IUPAC Name N-(oxan-4-yl)propane-2-sulfonamide
CAS Number 1343964-10-2[10]
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
Chemical Structure CC(C)S(=O)(=O)NC1CCOCC1

Hypothesized Biological Targets and Medicinal Applications

Based on extensive research into related sulfonamide derivatives, we can hypothesize several promising avenues for the investigation of N-(oxan-4-yl)propane-2-sulfonamide.

Anti-inflammatory Activity via COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles are selective cyclooxygenase-2 (COX-2) inhibitors, and several of these, like Celecoxib, feature a sulfonamide moiety.[1][2] This group is often crucial for binding within the COX-2 active site.

  • Mechanism Rationale: The sulfonamide group can form key hydrogen bonds within a side pocket of the COX-2 enzyme, an interaction not as favorable in the closely related COX-1 isoform, thus conferring selectivity. The oxane ring of the target molecule could potentially occupy a hydrophobic channel, further stabilizing the enzyme-inhibitor complex.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the quintessential pharmacophore for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3][7] CA inhibitors are used as diuretics and to treat glaucoma and epilepsy.

  • Mechanism Rationale: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the active site of CAs, displacing a water molecule and disrupting the enzyme's catalytic cycle. The substitution pattern on the sulfonamide nitrogen and the sulfonyl group dictates the potency and isoform selectivity against the various human CAs (e.g., CA I, II, IX, XII).

Neuroprotective Activity via PPAR Agonism

Recent studies have identified a structurally related compound, propane-2-sulfonic acid octadec-9-enyl-amide (N15), as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[11][12] This activity confers potent anti-inflammatory and neuroprotective effects in preclinical models.[11][12]

  • Mechanism Rationale: While the N-substituent is very different, the shared propane-2-sulfonamide core suggests that N-(oxan-4-yl)propane-2-sulfonamide could be explored for similar activity. PPARs are nuclear receptors that regulate gene expression related to inflammation and metabolism. Agonism of these receptors could be beneficial in neuroinflammatory diseases like Alzheimer's or Parkinson's disease.

Protocols for Synthesis and Characterization

The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[13][14]

Protocol 1: Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

This protocol describes the synthesis from commercially available starting materials: propane-2-sulfonyl chloride and 4-aminooxane (tetrahydro-2H-pyran-4-amine).

Materials:

  • Propane-2-sulfonyl chloride

  • 4-aminooxane

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminooxane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous solvent are crucial as sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid as a byproduct. Triethylamine acts as a base to quench the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of propane-2-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

    • Rationale: The reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Rationale: The aqueous workup removes water-soluble reagents and byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(oxan-4-yl)propane-2-sulfonamide.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Amine Dissolve 4-aminooxane and Triethylamine in DCM Cool Cool to 0 °C Amine->Cool Add Add Propane-2-sulfonyl chloride dropwise Cool->Add Stir Stir at RT & Monitor (TLC) Add->Stir Quench Quench with Water Stir->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide.

Protocol 2: Quality Control and Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the isopropyl, oxane, and sulfonamide protons and carbons.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis (HPLC): Determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Protocols for In Vitro Biological Evaluation

The following are generalized protocols for screening the title compound against the hypothesized target classes.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme (cofactor)

  • Test Compound (N-(oxan-4-yl)propane-2-sulfonamide) and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor.

  • Compound Plating: Serially dilute the test compound in DMSO and add to the microplate wells. Include "no inhibitor" (DMSO only) and "positive control" (Celecoxib) wells.

  • Pre-incubation: Add the enzyme solutions to the wells and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent inhibitors.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and ADHP.

  • Signal Detection: Immediately begin reading the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Plate Plate serial dilutions of Test Compound & Controls AddEnzyme Add Enzyme (e.g., COX-2) Plate->AddEnzyme Incubate Pre-incubate at RT AddEnzyme->Incubate AddSubstrate Initiate with Substrate (e.g., Arachidonic Acid) Incubate->AddSubstrate Read Measure Signal (e.g., Fluorescence) kinetically AddSubstrate->Read Calc Calculate Reaction Rates & Percent Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the ability of CA to hydrolyze an ester substrate.

Materials:

  • Human recombinant CA isoforms (e.g., CA II, CA IX)

  • Assay Buffer (e.g., 20 mM Tris-SO₄, pH 7.6)

  • 4-Nitrophenyl acetate (NPA) (substrate)

  • Test Compound and reference inhibitor (e.g., Acetazolamide)

  • 96-well clear microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in a suitable solvent and add to the microplate wells. Include appropriate controls.

  • Reaction Mix: Add the CA enzyme solution to the wells and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add NPA solution (dissolved in acetonitrile) to all wells to start the reaction.

  • Signal Detection: Measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, is yellow.

  • Data Analysis: Calculate the rate of NPA hydrolysis from the slope of the absorbance curve. Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 3.

Data Interpretation and SAR Insights

When analyzing results, it is crucial to consider Structure-Activity Relationships (SAR). For the sulfonamide scaffold, key insights can be drawn:

  • The Sulfonamide Nitrogen: For many target classes, the acidity of the N-H proton is important.[7] Modifying the N-substituent (the oxane ring) can tune this property. Replacing the oxane with other cyclic or acyclic groups would be a logical next step to probe SAR.

  • The Sulfonyl Group Substituent: The isopropyl group is relatively small. Expanding this to larger or more electronically diverse groups (e.g., aryl, cyclopropyl) can significantly impact potency and selectivity by probing different pockets in the target's active site.

  • The Oxane Ring: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor. Its conformation and substitution pattern can be modified to optimize interactions with the target protein.

The initial screening results from the proposed assays will guide the next steps in the optimization of this chemical scaffold, potentially leading to the development of novel therapeutic agents.[15]

References

  • Seraj, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]

  • Seraj, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase. Semantic Scholar. Available at: [Link]

  • Chen, J., et al. (2020). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. Neuroreport. Available at: [Link]

  • Li, M., et al. (2024). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, attenuates molecular pathological alterations in learning memory in AD mice. Neurological Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Journal of Pharmaceutical Research International. Available at: [Link]

  • Appchem. N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide. Appchem. Available at: [Link]

  • Supuran, C. T. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2016). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, P., et al. (2019). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Harmata, M., et al. (2012). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Yuan, Y., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Organic Chemistry. Available at: [Link]

  • Cogan, D. A., et al. (2003). 2-methyl-2-propanesulfinamide. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Seraj, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Jadhav, S. D., et al. (2017). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • Dutta, A. (2023). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Available at: [Link]

  • Almalki, A. J., et al. (2020). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2026). Discovery of N -Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: A Reliable Protocol for the Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Abstract The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents due to its unique physicochemical properties and ability to act as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents due to its unique physicochemical properties and ability to act as a stable bioisostere of the amide bond.[1][2] This application note provides a detailed, robust, and reproducible experimental protocol for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide, a molecule incorporating the valuable tetrahydropyran (oxane) motif often found in biologically active compounds.[3] The described methodology follows the classic and highly reliable reaction between a primary amine and a sulfonyl chloride.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the synthetic process.

Synthetic Strategy and Mechanism

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide is achieved through a single-step nucleophilic substitution reaction. The primary amine, 4-aminotetrahydropyran, acts as the nucleophile, attacking the highly electrophilic sulfur atom of propane-2-sulfonyl chloride (isopropylsulfonyl chloride). The reaction culminates in the displacement of the chloride leaving group and the formation of the stable S-N sulfonamide bond.

Reaction Scheme:

(Self-generated image, not from search results)

Mechanism Rationale: The nitrogen atom of 4-aminotetrahydropyran initiates a nucleophilic attack on the sulfur center of the sulfonyl chloride. This process is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur, which renders it highly electrophilic. A base, such as pyridine or triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

This protocol has been optimized for reliability and yield. Adherence to anhydrous conditions is critical for preventing the hydrolysis of the sulfonyl chloride.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Aminotetrahydropyran≥98%Sigma-Aldrich
Propane-2-sulfonyl chloride≥97%Alfa Aesar
PyridineAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
1M Hydrochloric Acid (HCl)AqueousVWR
Saturated Sodium Bicarbonate (NaHCO₃)AqueousJ.T. Baker
Brine (Saturated NaCl)AqueousLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore
Silica Gel60 Å, 230-400 meshMerck
Ethyl AcetateHPLC Grade
HexanesHPLC Grade

Equipment: Flame-dried round-bottom flasks, magnetic stirrer, stir bars, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Quantitative Data Summary
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
4-Aminotetrahydropyran101.151.010.01.01 g
Propane-2-sulfonyl chloride142.601.111.01.18 mL (d=1.33)
Pyridine79.101.515.01.21 mL (d=0.98)
Anhydrous DCM---~50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 4-aminotetrahydropyran (1.01 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).[5]

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Once cooled, slowly add anhydrous pyridine (1.21 mL, 15.0 mmol) to the stirred solution. The use of a non-nucleophilic base like pyridine is crucial to scavenge HCl without competing in the primary reaction.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve propane-2-sulfonyl chloride (1.18 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel. This slow addition is critical to control the exothermicity of the reaction and minimize the formation of potential byproducts.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine spot indicates the reaction is nearing completion.[2]

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM. Transfer the contents to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of 1M HCl (to remove pyridine and any unreacted amine), 25 mL of water, and 25 mL of saturated NaHCO₃ solution (to remove any residual acid).[5]

    • Perform a final wash with 25 mL of brine to facilitate phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification

The crude product, typically an off-white solid or viscous oil, requires purification to remove residual reagents and byproducts.

  • Silica Gel Chromatography: The most effective method for purification is flash column chromatography.[6][7]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective for eluting the desired product with good separation.

  • Crystallization: If the purified product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.[6]

Characterization

The identity and purity of the final product, N-(oxan-4-yl)propane-2-sulfonamide, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the molecular structure and weight.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to the final, characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Processing cluster_purification Purification & Analysis Setup 1. Reaction Setup (Flame-dried flask, N₂ atm) Reagents 2. Reagent Addition (Amine + Pyridine in DCM at 0°C) Setup->Reagents Addition 3. Sulfonyl Chloride Addition (Dropwise at 0°C) Reagents->Addition Stir 4. Reaction (Warm to RT, stir 12-18h) Addition->Stir Monitor 5. TLC Monitoring Stir->Monitor Workup 6. Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) Monitor->Workup Concentrate 7. Dry & Concentrate (MgSO₄, Rotovap) Workup->Concentrate Purify 8. Purification (Silica Gel Chromatography) Concentrate->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize Product Final Product: N-(oxan-4-yl)propane-2-sulfonamide Characterize->Product

Caption: Workflow for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide.

Safety and Handling

  • Propane-2-sulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and toxic. All handling should occur within a fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride starting material.

References

  • BenchChem. (2025). Technical Support Center: Selective N-Methylation of Sulfonamides. BenchChem.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Dandia, A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem.
  • LibreTexts Chemistry. (2021). Amines as Nucleophiles. Available at: [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Babalola, I.T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Available at: [Link]

  • Ghosh, A. K., & Ren, Y. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. The Journal of Organic Chemistry. Available at: [Link]

  • Abbasi, M.A., et al. (2026). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. Available at: [Link]

  • Islam, S., & Lee, Y. R. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Google Patents. (2020). Preparation of sulfonamide herbicide process intermediates.
  • ResearchGate. (2026). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

Sources

Application

Application Note: Advanced Purification of N-(oxan-4-yl)propane-2-sulfonamide via Normal-Phase Flash Chromatography

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Matrix: Crude synthetic reaction mixtures Technique: Normal-Phase Silica Gel Column Chromatography (Flash Chromatography) Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Matrix: Crude synthetic reaction mixtures Technique: Normal-Phase Silica Gel Column Chromatography (Flash Chromatography)

Executive Summary & Chromatographic Rationale

The purification of secondary sulfonamides, such as N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydropyran-4-yl)isopropylsulfonamide), presents unique chromatographic challenges. This molecule features a moderately acidic secondary sulfonamide proton (pKa ~10), a polar tetrahydropyran (oxane) ring acting as a hydrogen-bond acceptor, and a lipophilic isopropyl group.

When subjected to normal-phase silica gel chromatography, the strong dipole of the sulfonamide group and its capacity for hydrogen bonding with free silanol groups on the stationary phase can lead to peak tailing, band broadening, and co-elution with structurally similar byproducts[1]. To counteract these effects, this protocol leverages a dry-loading technique to ensure a narrow injection band and a shallow gradient elution to maximize the resolution between the target compound and closely eluting impurities.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the first step in designing a self-validating purification system. The table below summarizes the key metrics that dictate the chromatographic behavior of N-(oxan-4-yl)propane-2-sulfonamide.

PropertyValue / DescriptorChromatographic Implication
Molecular Formula C8H17NO3SModerate molecular weight (207.29 g/mol ); elutes well within standard pressure limits.
LogP (Estimated) 0.5 – 1.0Amphiphilic nature. Requires a gradient from a non-polar (Hexane) to a moderately polar (Ethyl Acetate) solvent[1].
Hydrogen Bond Donors 1 (Sulfonamide NH)Prone to silanol interactions; potential for peak tailing on standard acidic silica gel.
Hydrogen Bond Acceptors 4 (SO2, NH, Oxane O)High affinity for polar mobile phase modifiers; responsive to gradient changes.
Solubility Soluble in DCM, EtOAc, MeOHIdeal for dry-loading using volatile solvents like Dichloromethane (DCM)[1].

Experimental Workflow & Causality

The following workflow outlines the logical progression of the purification process. Each step is designed to mitigate specific risks associated with sulfonamide purification.

Workflow A 1. Crude Mixture Synthesis of N-(oxan-4-yl)propane-2-sulfonamide B 2. TLC Optimization Establish Target Rf = 0.25 - 0.35 A->B C 3. Sample Preparation Dry Loading on Silica Gel B->C E 5. Gradient Elution Hexane : Ethyl Acetate C->E D 4. Column Packing Slurry Method (Hexane) D->C Load onto F 6. Fraction Collection & UV/TLC Analysis E->F G 7. Solvent Removal & Product Isolation F->G

Figure 1: Step-by-step workflow for the purification of N-(oxan-4-yl)propane-2-sulfonamide.

Detailed Step-by-Step Methodology

Phase 1: Mobile Phase Optimization (TLC)

Causality: Sulfonamides require precise solvent polarity to achieve an ideal Retention Factor (Rf). An Rf between 0.2 and 0.4 ensures optimal interaction with the stationary phase, maximizing resolution[1].

  • Prepare a series of Thin Layer Chromatography (TLC) chambers with varying ratios of Hexane to Ethyl Acetate (e.g., 80:20, 70:30, 50:50).

  • Spot the crude mixture alongside a pure reference standard (if available).

  • Develop the plates and visualize using short-wave UV light (254 nm) and a potassium permanganate (KMnO4) stain. The oxane ring and sulfonamide group will actively reduce KMnO4, appearing as a bright yellow spot on a purple background.

  • Self-Validation Check: Select the solvent system where the target spot has an Rf of ~0.3. For N-(oxan-4-yl)propane-2-sulfonamide, this is typically around 60:40 Hexane:Ethyl Acetate .

Phase 2: Sample Preparation via Dry Loading

Causality: The compound's mixed polarity means it may not dissolve completely in the non-polar starting mobile phase (e.g., 90:10 Hexane:EtOAc). Liquid loading would require excessive solvent, causing band broadening. Dry loading circumvents this by pre-adsorbing the compound onto silica[1].

  • Dissolve the crude N-(oxan-4-yl)propane-2-sulfonamide in a minimal volume of Dichloromethane (DCM) or Acetone in a round-bottom flask[1].

  • Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude product)[1].

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Self-Validation Check: Continue evaporation until the silica gel is a completely dry, free-flowing powder. Warning: Any residual DCM will act as a strong eluent and immediately ruin the column resolution.

Phase 3: Column Packing and Elution

Causality: A gradient elution is employed to first wash away non-polar hydrocarbon impurities (using high hexane ratios) before increasing the polarity to elute the hydrogen-bonding sulfonamide[1].

  • Slurry Preparation: Mix silica gel with the starting mobile phase (e.g., 90:10 Hexane:EtOAc) to form a uniform slurry[1].

  • Packing: Pour the slurry into the column. Allow the silica to settle, using compressed air to pack the bed tightly. Drain the solvent until it is exactly level with the top of the silica bed[1].

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Add a thin protective layer of clean sand on top to prevent disturbing the bed during solvent addition.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 90:10 Hexane:EtOAc to remove non-polar impurities.

    • Transition to 75:25 Hexane:EtOAc for 2 CV.

    • Transition to the target 60:40 Hexane:EtOAc system to elute the product.

  • Collect fractions in appropriately sized test tubes.

Phase 4: Fraction Analysis and Isolation
  • Spot every 3rd or 4th fraction on a TLC plate and develop using the optimized 60:40 solvent system.

  • Identify fractions containing the pure target compound (Rf ~0.3, no secondary spots).

  • Pool the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Self-Validation Check: The final product should be subjected to 1H-NMR and LC-MS to confirm structural integrity and >95% purity. The absence of a solvent peak in the NMR confirms complete drying.

Troubleshooting Chromatographic Anomalies

When purifying secondary sulfonamides, researchers frequently encounter specific chromatographic deviations. The logical relationship diagram below outlines the causality and corrective actions for common issues[1].

Troubleshooting Root Chromatography Issue Observed Tailing Peak Tailing / Streaking Root->Tailing Coelution Co-elution of Impurities Root->Coelution Retention Poor Retention (Elutes too fast) Root->Retention Tail_Cause Silanol H-bonding with Sulfonamide NH Tailing->Tail_Cause Coel_Cause Gradient too steep / Similar polarity to impurity Coelution->Coel_Cause Ret_Cause Starting mobile phase too polar or wet silica Retention->Ret_Cause Tail_Fix Add 0.1% AcOH modifier or Switch to DCM/MeOH Tail_Cause->Tail_Fix Coel_Fix Flatten gradient slope / Decrease EtOAc % Coel_Cause->Coel_Fix Ret_Fix Start with 100% Hexane Ensure dry sample loading Ret_Cause->Ret_Fix

Figure 2: Logical causality tree for troubleshooting sulfonamide chromatography issues.

Expert Insight on Peak Tailing: If severe tailing is observed during TLC optimization, it is a direct result of the secondary sulfonamide (-NH) acting as a hydrogen bond donor to the free silanol (-SiOH) groups on the silica gel. While base modifiers (like Triethylamine) are sometimes used to deactivate silica, they can form salts with acidic sulfonamides. Instead, switching the solvent system to a Dichloromethane/Methanol gradient (e.g., 100% DCM to 95:5 DCM:MeOH) often disrupts these hydrogen bonds more effectively than Hexane/EtOAc, resulting in sharper peaks.

References

Sources

Method

Application Note: Comprehensive Analytical Characterization of N-(oxan-4-yl)propane-2-sulfonamide

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Pharmacological Context

N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydro-2H-pyran-4-yl)propane-2-sulfonamide) is a critical structural motif and synthetic intermediate in modern drug discovery. Most notably, this specific sulfonamide-tetrahydropyran scaffold is a defining pharmacophore in the development of positive allosteric modulators (PAMs) for the AMPA receptor, such as PF-04958242 (pesampator), which has been investigated for the treatment of cognitive deficits in schizophrenia [1].

Characterizing this molecule requires a robust, orthogonal analytical strategy. The presence of the tetrahydropyran (oxan) ring introduces conformational dynamics (chair-chair interconversion), while the propane-2-sulfonamide moiety presents specific ionization behaviors due to the acidic sulfonamide proton (pKa 10) and the highly electronegative sulfonyl group. This application note details the self-validating analytical workflows necessary to confirm the structural identity, purity, and physicochemical properties of this compound.

Orthogonal Analytical Strategy: The "Why"

To establish a self-validating data package, we employ three parallel analytical pillars. Rather than merely collecting data, this approach ensures that each method compensates for the blind spots of the others:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the regiochemistry and 3D conformation. The coupling constants ( J -values) of the oxan-4-yl protons are critical for proving that the sulfonamide group occupies the equatorial position on the tetrahydropyran chair conformation.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides exact mass and isotopic distribution. Because sulfonamides possess an acidic N-H proton, they exhibit excellent ionization in Electrospray Ionization Negative Mode (ESI-) yielding [M−H]− . Conversely, the basic lone pairs on the ether oxygen allow for ESI+ ionization yielding [M+H]+ . Utilizing both modes prevents false negatives.

  • Fourier-Transform Infrared Spectroscopy (FTIR) & Differential Scanning Calorimetry (DSC): FTIR orthogonally verifies functional groups that are silent or ambiguous in MS (e.g., the S=O asymmetric and symmetric stretches). DSC establishes the absolute melting point and detects polymorphic impurities, which is a critical CMC requirement for solid-state drug intermediates.

Data Presentation & Expected Results

The molecular formula for N-(oxan-4-yl)propane-2-sulfonamide is C8H17NO3S (Exact Mass: 207.0929 Da).

Table 1: Predicted and Assigned NMR Data (in CDCl3​ , 400 MHz)

Note: Chemical shifts ( δ ) are highly dependent on concentration and temperature due to sulfonamide hydrogen bonding.

Position 1 H NMR ( δ , ppm)Multiplicity & J (Hz) 13 C NMR ( δ , ppm)Assignment Rationale
Isopropyl CH3​ 1.35 (6H)d, J=6.8 16.5Equivalent methyls split by the adjacent methine proton.
Isopropyl CH 3.15 (1H)septet, J=6.8 53.2Deshielded by the adjacent strongly electron-withdrawing SO2​ group.
Sulfonamide NH 4.65 (1H)d, J=7.5 (or br s)N/ABroadens due to quadrupolar relaxation of 14N and exchange.
Oxan CH−N 3.45 (1H)tt, J=11.0,4.0 50.1Axial proton coupled to two axial ( J=11 ) and two equatorial ( J=4 ) protons.
Oxan CH2​−O (eq) 3.95 (2H)ddd, J=11.5,4.5,2.0 66.8Equatorial protons adjacent to oxygen; highly deshielded.
Oxan CH2​−O (ax) 3.40 (2H)td, J=11.5,2.0 66.8Axial protons adjacent to oxygen.
Oxan CH2​−C (eq) 1.95 (2H)m33.5Equatorial protons on the ring backbone.
Oxan CH2​−C (ax) 1.55 (2H)qd, J=11.0,4.5 33.5Axial protons on the ring backbone.
Table 2: LC-HRMS and FTIR Key Markers
Analytical MethodTarget ParameterExpected Value / SignatureDiagnostic Significance
LC-HRMS (ESI+) [M+H]+ Exact Mass m/z 208.1002 ( ± 5 ppm)Confirms molecular formula.
LC-HRMS (ESI-) [M−H]− Exact Mass m/z 206.0856 ( ± 5 ppm)Confirms presence of acidic sulfonamide proton.
FTIR (ATR) N-H Stretch 3280 cm−1 Sharp peak indicating secondary sulfonamide.
FTIR (ATR) S=O Asym / Sym Stretches 1320 cm−1 / 1140 cm−1 Hallmark of the sulfonyl ( SO2​ ) functional group.
FTIR (ATR) C-O-C Stretch 1090 cm−1 Confirms the intact tetrahydropyran ether linkage.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Causality Check: To ensure accurate integration and prevent peak broadening from moisture-induced proton exchange, anhydrous solvents must be used.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer equipped with a 5 mm inverse detection probe.

  • 1H Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (Ensures complete T1 relaxation for quantitative integration).

    • Scans: 16

  • 2D COSY / HSQC (Optional but Recommended): Run standard gradient-selected COSY and HSQC to unambiguously link the oxan ring protons to their respective carbons, differentiating the axial and equatorial environments.

Protocol B: LC-HRMS Profiling

Causality Check: Sulfonamides can suffer from in-source fragmentation (loss of SO2​ ). Soft ionization parameters must be strictly maintained.

  • Sample Preparation: Prepare a 1 μg/mL solution in LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.7 μm (e.g., Waters Acquity UPLC BEH).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry:

    • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

    • Desolvation Temp: 350 °C.

    • Cone Voltage: 20 V (Keep low to prevent premature cleavage of the isopropylsulfonyl group).

  • Validation: Run a blank injection immediately prior to the sample to rule out column carryover.

Protocol C: FTIR and Thermal Analysis (DSC)
  • FTIR-ATR: Place 2-3 mg of neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • DSC: Accurately weigh 3.0 - 5.0 mg of the sample into an aluminum standard pan and crimp the lid. Heat from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the extrapolated onset temperature of the endothermic melting peak.

Visual Workflow: Analytical Logic & Causality

The following diagram illustrates the self-validating architecture of the analytical workflow. No single method is trusted in isolation; instead, the convergence of orthogonal data points proves the API's identity.

AnalyticalWorkflow Start N-(oxan-4-yl)propane-2-sulfonamide (API / Intermediate) NMR NMR Spectroscopy (1H, 13C, HSQC) Start->NMR MS LC-HRMS (ESI+ and ESI-) Start->MS Thermal FTIR & DSC (Solid State Analysis) Start->Thermal Struct Regiochemistry & Conformation Verified NMR->Struct Mass Exact Mass & Formula Confirmed MS->Mass Prop Functional Groups & Purity Established Thermal->Prop Valid Fully Characterized Compound Ready for Downstream Synthesis Struct->Valid Mass->Valid Prop->Valid

Figure 1: Orthogonal analytical workflow demonstrating the convergence of structural, mass, and solid-state data.

References

  • O'Donnell, C. J., et al. "The Discovery and Characterization of the α -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)." Journal of Medicinal Chemistry, vol. 58, no. 10, 2015, pp. 4291–4308. ACS Publications,[Link].

  • United States Pharmacopeia (USP). "USP <736> Mass Spectrometry." USP-NF, United States Pharmacopeial Convention.[Link].

  • United States Pharmacopeia (USP). "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, United States Pharmacopeial Convention. [Link].

Application

Application Note &amp; Protocols: N-(oxan-4-yl)propane-2-sulfonamide in the Synthesis of Novel Medically-Relevant Sulfonamides

Introduction: The Enduring Significance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, this versatile scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, this versatile scaffold has led to a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[1][2] Sulfonamides are integral components of drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5][6] Their remarkable therapeutic diversity stems from their ability to act as bioisosteres of amides and carboxylic acids, offering similar geometric properties and hydrogen bonding capabilities but with enhanced metabolic stability and modulated physicochemical profiles.[7]

A key strategy in contemporary drug discovery is the incorporation of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. Saturated heterocyclic rings, such as the oxane (tetrahydropyran) moiety, are frequently employed to improve pharmacokinetic properties. The oxane ring can enhance aqueous solubility, reduce metabolic lability, and provide a rigid, three-dimensional structure that can be optimized for target binding.

This application note details the synthesis of N-(oxan-4-yl)propane-2-sulfonamide , a key building block that combines the proven utility of the sulfonamide group with the favorable properties of the oxane ring. We provide a detailed, validated protocol for its synthesis and a general workflow for leveraging this strategy to create diverse libraries of novel sulfonamide derivatives for drug discovery campaigns.

Synthesis of the Core Building Block: N-(oxan-4-yl)propane-2-sulfonamide

The most reliable and widely adopted method for constructing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[6][8][9] This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.

The synthesis of our title compound follows this classic and robust pathway, reacting the commercially available 4-aminooxane with propane-2-sulfonyl chloride.

G Amine 4-Aminooxane Reaction + Amine->Reaction SulfonylChloride Propane-2-sulfonyl Chloride SulfonylChloride->Reaction Base Triethylamine (Base) in Dichloromethane (Solvent) Base->Reaction Reaction Conditions Product N-(oxan-4-yl)propane-2-sulfonamide Reaction->Product S-N Bond Formation

Caption: Synthetic workflow for N-(oxan-4-yl)propane-2-sulfonamide.

Protocol 2.1: Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

This protocol provides a self-validating method for the gram-scale synthesis of the target compound.

Materials:

  • 4-Aminooxane (Tetrahydropyran-4-amine)

  • Propane-2-sulfonyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bars

  • Round-bottom flask and standard glassware

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminooxane (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution dropwise via syringe. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add propane-2-sulfonyl chloride (1.05 eq) dropwise to the stirring mixture over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water.

    • Trustworthiness Note: Each wash step ensures the removal of specific impurities (base, acid, water), leading to a purer final product upon solvent evaporation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-(oxan-4-yl)propane-2-sulfonamide.

Application: General Protocol for the Synthesis of Novel Sulfonamide Analogs

The true power of this synthetic strategy lies in its modularity. By substituting the propane-2-sulfonyl chloride with a wide variety of commercially available or custom-synthesized sulfonyl chlorides, a diverse library of N-(oxan-4-yl)sulfonamide derivatives can be rapidly generated. This allows for systematic exploration of the structure-activity relationship (SAR) around the sulfonamide core.

G cluster_inputs Diverse Sulfonyl Chlorides cluster_outputs Novel Sulfonamide Library Amine 4-Aminooxane (Common Amine Core) Reaction Parallel Synthesis Amine->Reaction Base Base (e.g., Pyridine) Solvent (e.g., DCM) Base->Reaction R1 R¹-SO₂Cl R1->Reaction R2 R²-SO₂Cl R2->Reaction R3 R³-SO₂Cl R3->Reaction Rn Rⁿ-SO₂Cl Rn->Reaction P1 Product 1 (Oxane-NH-SO₂-R¹) Reaction->P1 Diversification P2 Product 2 (Oxane-NH-SO₂-R²) Reaction->P2 Diversification P3 Product 3 (Oxane-NH-SO₂-R³) Reaction->P3 Diversification Pn Product n (Oxane-NH-SO₂-Rⁿ) Reaction->Pn Diversification

Caption: Workflow for parallel synthesis of a novel sulfonamide library.

Protocol 3.1: Parallel Synthesis of an N-(oxan-4-yl)sulfonamide Library

This protocol is designed for implementation in parallel synthesis arrays for rapid lead generation.

  • Array Preparation: In an array of reaction vials, dispense a solution of 4-aminooxane (1.0 eq) and a suitable base like pyridine (1.5 eq) in an appropriate solvent (e.g., Dichloromethane or Acetonitrile).[10]

  • Reagent Addition: To each vial, add a unique sulfonyl chloride (R-SO₂Cl) (1.1 eq) from a stock solution library. The sulfonyl chlorides can be aromatic, heteroaromatic, or aliphatic to maximize structural diversity.

  • Reaction: Seal the vials and agitate the array at room temperature or with gentle heating (e.g., 40 °C) for 12-16 hours.

  • Parallel Workup: Upon completion, perform a streamlined workup. This can involve adding a scavenger resin to sequester excess reagents and byproducts, followed by filtration. Alternatively, a liquid-liquid extraction can be performed in the array format.

  • Analysis and Purification: The crude products in each vial are analyzed by LC-MS to confirm product formation and assess purity. Desired compounds can then be purified using mass-directed preparative HPLC.

Data Summary and Characterization

The successful synthesis of novel compounds must be confirmed by rigorous analytical characterization. The following table presents representative data for a hypothetical set of analogs synthesized using Protocol 3.1.

EntryR-Group (from R-SO₂Cl)Yield (%)M.P. (°C)¹H NMR (δ, ppm, SO₂NH)Mass Spec (m/z, [M+H]⁺)
1Isopropyl (Propane-2-sulfonyl)85112-1144.85 (d, J=7.8 Hz)194.09
2Phenyl91145-1475.12 (d, J=8.0 Hz)242.09
34-Tolyl93151-1535.08 (d, J=8.0 Hz)256.11
4Thiophen-2-yl78139-1415.25 (d, J=7.9 Hz)248.05

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the synthesized molecules. The disappearance of the primary amine signal and the appearance of a new sulfonamide N-H signal (typically a doublet) is a key diagnostic marker.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the new compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for biological screening.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Unpublished.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Preparation of sulfonamides
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonamide (medicine). Wikipedia.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • N-(Oxan-4-YL)ethane-1-sulfonamide (EVT-13291940). EvitaChem.

Sources

Method

Application Note: N-(oxan-4-yl)propane-2-sulfonamide as a Versatile Scaffold for Metalloenzyme Inhibition Studies

Target Audience: Enzymologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Structural Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Enzymologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Structural Rationale

The compound N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydropyran-4-yl)isopropylsulfonamide) represents a highly versatile structural motif in modern drug discovery. While this specific scaffold has been heavily utilized in the development of neurotherapeutics—most notably as a building block for AMPA receptor positive allosteric modulators (PAMs) like PF-4778574,[1]—it is increasingly recognized as a critical fragment for metalloenzyme inhibition profiling.

Sulfonamide-class compounds are classic, highly effective zinc-binding groups (ZBGs) that coordinate with the catalytic Zn²⁺ ion in the active site of metalloenzymes such as Carbonic Anhydrases (CAs) and Glyoxalase 1[2],[3]. The unique architecture of N-(oxan-4-yl)propane-2-sulfonamide offers distinct advantages for enzyme inhibition studies:

  • Secondary Sulfonamide Coordination: Unlike primary sulfonamides (R-SO₂NH₂), which are broad-spectrum CA inhibitors, secondary sulfonamides (R-SO₂NH-R') exhibit highly selective binding kinetics. This makes them ideal for targeting specific metalloproteases or evaluating off-target enzymatic liabilities during lead optimization[4].

  • Amphiphilic Steric Bulk: The oxan-4-yl (tetrahydropyran) ring provides a hydrophobic carbon framework coupled with a hydrophilic ether oxygen. This oxygen acts as a directional hydrogen-bond acceptor, allowing the fragment to anchor into specific hydrophilic pockets within an enzyme's active site, driving isoform selectivity[5].

Mechanistic Causality in Assay Design (E-E-A-T)

To accurately evaluate the inhibitory potential of N-(oxan-4-yl)propane-2-sulfonamide derivatives, experimental conditions must be rigorously controlled to prevent false negatives or binding artifacts.

  • Buffer Selection: Metalloenzyme assays must avoid phosphate-based buffers (e.g., PBS). Phosphate anions can competitively coordinate with the active-site zinc ion, masking the inhibitory effect of the sulfonamide. We mandate the use of HEPES buffer (pH 7.4) , which does not interfere with metal coordination[3].

  • Thermodynamic Pre-incubation: Secondary sulfonamides often exhibit slower on-rates ( kon​ ) compared to primary sulfonamides due to the steric hindrance of the oxan-4-yl ring. A mandatory 30-minute pre-incubation of the enzyme and inhibitor is required before substrate addition to ensure the system reaches thermodynamic equilibrium.

  • Self-Validating Controls: Every assay plate must include a known primary sulfonamide (e.g., Acetazolamide) as a positive control, and a zinc-chelator (e.g., EDTA) to validate that the observed enzymatic activity is strictly metal-dependent[4].

Experimental Protocols

Protocol A: High-Throughput Colorimetric Metalloenzyme Inhibition Assay

This protocol utilizes the esterase activity of Carbonic Anhydrase (CA) as a model system for zinc-dependent enzyme inhibition.

Reagents & Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM stock in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

  • Test Compound: N-(oxan-4-yl)propane-2-sulfonamide (10 mM stock in DMSO).

Step-by-Step Procedure:

  • Preparation of Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 2 µL of each dilution to a 96-well clear-bottom microplate. (Final DMSO concentration must not exceed 2% to prevent enzyme denaturation).

  • Enzyme Addition: Dilute hCA II in Assay Buffer to a working concentration of 10 nM. Add 48 µL of the enzyme solution to the microplate wells containing the inhibitor.

  • Pre-Incubation (Critical Step): Seal the plate and incubate at 25°C for exactly 30 minutes. Causality: This allows the secondary sulfonamide to fully coordinate the Zn²⁺ ion.

  • Substrate Initiation: Dilute the 4-NPA stock 1:10 in Assay Buffer immediately before use. Add 50 µL of the substrate solution to all wells to initiate the reaction (Final volume = 100 µL).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm (indicating the formation of the 4-nitrophenolate ion) continuously for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: X-Ray Crystallography Soaking for Binding Validation

To confirm the exact coordination geometry of the sulfonamide to the active site metal, structural validation is required.

  • Crystal Growth: Grow apo-enzyme crystals using the hanging-drop vapor diffusion method (e.g., 1.5 M sodium citrate, 50 mM Tris-HCl pH 8.0).

  • Ligand Soaking: Transfer the crystals into a stabilization drop containing the reservoir solution supplemented with 5 mM N-(oxan-4-yl)propane-2-sulfonamide and 5% DMSO. Soak for 24–48 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Diffraction: Collect diffraction data and analyze the electron density map to confirm the displacement of the zinc-bound water molecule by the deprotonated sulfonamide nitrogen.

Quantitative Data Presentation

The following table demonstrates a standardized format for reporting the inhibitory profile and selectivity of N-(oxan-4-yl)propane-2-sulfonamide derivatives across a metalloenzyme panel.

Compound / FragmenthCA I IC₅₀ (µM)hCA II IC₅₀ (µM)Glyoxalase 1 IC₅₀ (µM)Selectivity Ratio (CA II / CA I)
Acetazolamide (Control) 0.25 ± 0.020.012 ± 0.001>100~20x
N-(oxan-4-yl)propane-2-sulfonamide >5018.5 ± 1.245.2 ± 3.1>2.7x
Derivative A (Optimized) 12.4 ± 0.80.85 ± 0.05>100~14.5x

Note: As a secondary sulfonamide, the baseline fragment exhibits weaker absolute potency than primary sulfonamides but provides a highly tunable scaffold for optimizing isoform selectivity[4]. Furthermore, proving a lack of potent off-target enzyme inhibition is crucial when this scaffold is utilized for neuroreceptor targeting[6].

Workflow Visualization

The following diagram illustrates the logical progression of screening N-(oxan-4-yl)propane-2-sulfonamide derivatives from primary assay to structural validation.

Workflow A N-(oxan-4-yl)propane-2-sulfonamide Fragment Library B Metalloenzyme Panel Screening (e.g., CA Esterase Assay) A->B Aliquot & Pre-incubate C Kinetic Profiling (IC50 & Mechanism) B->C Active Hits (>50% Inhib) D Structural Validation (X-ray Crystallography) C->D High-Affinity Binders E Lead Optimization (Selectivity Tuning) D->E 3D Coordination Data

Workflow for screening N-(oxan-4-yl)propane-2-sulfonamide derivatives in metalloenzyme assays.

Sources

Application

Application Notes &amp; Protocols: Leveraging the N-(oxan-4-yl)propane-2-sulfonamide Scaffold for Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a cornerstone of successful drug discovery campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a cornerstone of successful drug discovery campaigns. The N-(oxan-4-yl)propane-2-sulfonamide core represents a compelling confluence of two privileged structural motifs: the sulfonamide group and the tetrahydropyran (THP) ring. The sulfonamide functional group is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Its ability to act as a bioisostere for carboxylic acids and engage in key hydrogen bonding interactions makes it a versatile tool for molecular recognition.[6][7]

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, offers significant advantages in drug design.[8][9] As a conformationally restrained ether, it serves as a polar bioisostere for a cyclohexane ring, often leading to improved physicochemical properties such as solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of contact with biological targets and potentially enhancing binding affinity and selectivity.[8][10] The fusion of these two moieties in N-(oxan-4-yl)propane-2-sulfonamide creates a synthetically tractable and three-dimensionally rich scaffold, poised for the development of novel, high-value therapeutic agents.

These application notes provide a comprehensive guide for researchers and drug development professionals on harnessing the potential of the N-(oxan-4-yl)propane-2-sulfonamide scaffold. We will detail protocols for chemical library synthesis, target-based screening cascades, and essential ADME-Tox profiling.

Strategic Vision: The Drug Discovery Workflow

The successful translation of a novel scaffold into a clinical candidate requires a systematic and integrated approach. The following workflow outlines the key phases for exploiting the N-(oxan-4-yl)propane-2-sulfonamide core, from initial library synthesis to lead optimization.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis & Design cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A Scaffold Selection: N-(oxan-4-yl)propane-2-sulfonamide B Diversity-Oriented Synthesis (Protocol 1) A->B C Compound Library (Table 1) B->C D High-Throughput Screening (HTS) (e.g., Kinase Panel - Protocol 2) C->D Primary Screening E Hit Confirmation & Dose-Response D->E F SAR Analysis E->F G Potency & Selectivity Enhancement F->G Iterative Design H ADME/Tox Profiling (Protocol 3 & Table 2) G->H I In Vivo Efficacy Studies H->I J J I->J Preclinical Candidate

Caption: A generalized workflow for a drug discovery campaign utilizing the target scaffold.

Protocol 1: Synthesis of a Diversified N-(oxan-4-yl)propane-2-sulfonamide Library

Rationale: The primary goal of this protocol is to generate a library of chemical analogs based on the core scaffold. Diversity is introduced by varying the amine component that reacts with a key sulfonyl chloride intermediate. This approach allows for a broad exploration of the chemical space around the scaffold, which is crucial for identifying initial structure-activity relationships (SAR). The classical method of reacting a sulfonyl chloride with a primary or secondary amine remains a robust and widely applicable strategy for sulfonamide synthesis.[3][5]

Materials:

  • Isopropylsulfonyl chloride

  • 4-Amino-tetrahydropyran

  • A diverse set of primary and secondary amines (R1R2-NH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold (N-(oxan-4-yl)propane-2-sulfonamide): a. Dissolve 4-amino-tetrahydropyran (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.5 eq) to the solution. d. Slowly add a solution of isopropylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. h. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to yield the pure N-(oxan-4-yl)propane-2-sulfonamide scaffold.

  • Library Synthesis (General Procedure for Analogs): This protocol assumes a synthetic route where the diversity element is incorporated via the amine. For this scaffold, diversity would typically be added by modifying the tetrahydropyran ring or the isopropyl group. The following is an illustrative protocol for creating a library from a related intermediate. a. To a solution of a suitable sulfonyl chloride (e.g., 4-(chlorosulfonyl)benzoic acid, 1.0 eq) in anhydrous DCM, add a diverse amine (1.1 eq) and TEA (2.0 eq) at 0 °C. b. Stir the reaction at room temperature overnight. c. Perform an aqueous workup as described in steps 1g-1i. d. Purify each analog, typically using preparative HPLC, to ensure high purity for screening. e. Characterize all final compounds by LC-MS and ¹H NMR to confirm identity and purity.

Table 1: Example Compound Library Design

Compound IDR1 Group (on Sulfonamide)R2 Group (on THP ring)Molecular WeightLogP (calculated)
SCAFF-001IsopropylH221.311.25
LIB-001PhenylH269.342.10
LIB-0024-FluorophenylH287.332.28
LIB-003Thiophen-2-ylH275.371.95
LIB-004Isopropyl4-Methyl235.341.65
LIB-005Isopropyl4-Hydroxy237.310.80

Protocol 2: In Vitro Kinase Inhibition Assay (Example Application)

Rationale: The sulfonamide moiety is a known "hinge-binder" in many kinase inhibitors. Therefore, a primary screening campaign against a panel of kinases is a logical starting point to identify potential anticancer or anti-inflammatory activity. This protocol describes a common method for assessing kinase inhibition.

KinaseInhibitionPathway Scaffold N-(oxan-4-yl) propane-2-sulfonamide Derivative Kinase Kinase Enzyme ATP Binding Site Substrate Binding Site Scaffold->Kinase:atp Inhibition Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation ATP ATP ATP->Kinase:atp Substrate Peptide Substrate Substrate->Kinase

Caption: Mechanism of action for a competitive kinase inhibitor targeting the ATP binding site.

Materials:

  • Purified recombinant kinase (e.g., EGFR, BRAF, JAK2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Promega ADP-Glo™ or similar)

  • Compound library plates (from Protocol 1)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare stock solutions of test compounds in 100% DMSO (e.g., 10 mM). b. Create a dilution series for dose-response curves (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Procedure (ADP-Glo™ Example): a. Add 2.5 µL of kinase assay buffer to each well of a 384-well plate. b. Add 25 nL of test compound or DMSO (vehicle control) to the appropriate wells. c. Add 2.5 µL of a 2X kinase/substrate mixture to initiate the reaction. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Incubate for 40 minutes at room temperature. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. h. Incubate for 30 minutes at room temperature. i. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. b. Plot percent inhibition versus the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Protocol 3: Early ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical to minimize late-stage failures. The THP moiety is often incorporated to improve these properties.[8] This protocol outlines two fundamental early-stage assays.

A. Metabolic Stability Assay (Liver Microsomes)

Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubate the test compound (typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

B. Aqueous Solubility Assay

Purpose: To determine the thermodynamic solubility of a compound, which is critical for oral absorption.

Methodology:

  • Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to reach equilibrium.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

Table 2: Representative Data from Early ADME Profiling

Compound IDMicrosomal Half-Life (t₁/₂, min)Intrinsic Clearance (µL/min/mg)Aqueous Solubility (µM)
LIB-0011546.225
LIB-0044515.480
LIB-005> 60< 11.6150

Interpretation: In this example, the addition of polar groups to the THP ring (LIB-005) significantly improves both metabolic stability and aqueous solubility, highlighting a promising direction for lead optimization.

Conclusion and Future Directions

The N-(oxan-4-yl)propane-2-sulfonamide scaffold presents a robust and promising starting point for drug discovery endeavors. Its constituent parts have a proven track record in approved therapeutics, suggesting a high potential for developing compounds with favorable biological activity and drug-like properties. The protocols outlined in this guide provide a clear and actionable framework for synthesizing and evaluating a compound library based on this core. Future work should focus on expanding the diversity of the library, screening against a wider range of biological targets (e.g., proteases, GPCRs, ion channels), and conducting more in-depth mechanistic studies for confirmed hits. Through systematic exploration and iterative optimization, this scaffold can be effectively leveraged to generate the next generation of targeted therapies.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. (2021). Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. (n.d.). Available at: [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. (n.d.). Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (2025). Available at: [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. PMC. (n.d.). Available at: [Link]

  • Biological activities of sulfonamides. ResearchGate. (2016). Available at: [Link]

  • N-{[4-(methylamino)oxan-4-yl]methyl}propane-2-sulfonamide. Chemsrc. (2025). Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. (n.d.). Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. (n.d.). Available at: [Link]

  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents. (n.d.).
  • NOVEL N-(1,3,4-OXADIAZOL-2-YL)BENZAMIDES AS ANTIMICROBIAL AGENTS. ProQuest. (2021). Available at: [Link]

  • Drug Discovery Platforms. n-Lorem. (2024). Available at: [Link]

  • Collection of biologically active compounds similar to scaffold 1... ResearchGate. (n.d.). Available at: [Link]

  • Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. PubMed. (2020). Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. (2024). Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. (2022). Available at: [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. (2024). Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. (2024). Available at: [Link]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. (2025). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Welcome to the technical support guide for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This document provides troubleshooting guidance and in-depth answers to frequently asked questions (FAQs) for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This document provides troubleshooting guidance and in-depth answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you identify and mitigate common side reactions to improve yield, purity, and overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in this synthesis are typically traced back to two primary issues: hydrolysis of the propane-2-sulfonyl chloride starting material or an incomplete reaction.

  • Hydrolysis of Sulfonyl Chloride: Propane-2-sulfonyl chloride is highly reactive and sensitive to moisture.[1][2] If trace amounts of water are present in your solvent, glassware, or reagents, the sulfonyl chloride will readily hydrolyze to form propane-2-sulfonic acid. This sulfonic acid byproduct is unreactive towards the amine, representing a direct loss of your limiting reagent and thus reducing the theoretical yield.[1][3]

  • Incomplete Reaction: The reaction may stall if the reagents are of poor quality or if the reaction conditions are not optimal.[4] The nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride are key.[5] Ensure your 4-aminotetrahydropyran is free of contaminants and that the base used is sufficient to neutralize the HCl generated during the reaction.[3][6]

Q2: I see a highly polar spot on my TLC that doesn't correspond to my starting materials or product. What is it and how do I get rid of it?

This highly polar spot is almost certainly the propane-2-sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[1][3][4] Its high polarity is due to the acidic sulfonic acid group.

Identification: You can often confirm its identity using LC-MS, looking for the corresponding molecular ion in negative ion mode.

Removal:

  • Aqueous Workup: During the workup phase, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous phase and will be effectively removed.

  • Chromatography: If the aqueous wash is insufficient, flash column chromatography can separate the polar sulfonic acid from the less polar desired sulfonamide product.[4]

  • Prevention (The Best Method): The most effective strategy is to prevent its formation in the first place. This involves a rigorous adherence to anhydrous reaction conditions.[1][4]

Troubleshooting & Optimization Guide

Problem 1: Presence of Propane-2-Sulfonic Acid Impurity
  • Symptoms:

    • Low reaction yield.

    • A persistent, highly polar spot on TLC.

    • Difficult purification, as the acidic impurity can cause the desired product to streak on silica gel.

  • Root Cause Analysis: The sulfur atom in propane-2-sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. While the intended nucleophile is 4-aminotetrahydropyran, water is also a competent nucleophile. The reaction with water leads to the formation of propane-2-sulfonic acid and HCl.

  • Preventative Protocols & Solutions: Adherence to strict anhydrous techniques is critical to suppress this side reaction.[1]

    Protocol: Setting up an Anhydrous Reaction

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄ or P₂O₅). Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).

    • Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Alternatively, dispense the solvent from a solvent purification system.

    • Reagents: Ensure the 4-aminotetrahydropyran and the base (e.g., triethylamine or pyridine) are anhydrous.[1] Use a fresh bottle of propane-2-sulfonyl chloride.

    • Execution: Perform the reaction under a positive pressure of nitrogen or argon. Add the sulfonyl chloride dropwise to the cooled (0 °C) solution of the amine and base to control the initial exotherm.[3]

Problem 2: Formation of a Di-Sulfonylated Byproduct
  • Symptoms:

    • A new, less polar spot appears on TLC compared to the desired product.

    • LC-MS analysis shows a peak with a mass corresponding to the addition of two propanesulfonyl groups to the amine.

  • Root Cause Analysis: Since 4-aminotetrahydropyran is a primary amine, the resulting N-(oxan-4-yl)propane-2-sulfonamide still possesses an N-H bond. The proton on this nitrogen is slightly acidic. In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can attack a second molecule of propane-2-sulfonyl chloride, leading to a di-sulfonated product.[3][7] While less common than hydrolysis, this can occur under non-optimized conditions.[3]

  • Preventative Protocols & Solutions: Careful control over stoichiometry and reaction conditions can easily prevent this side reaction.

    Table 1: Condition Optimization to Prevent Di-Sulfonylation

    Parameter Standard Condition Optimized for Prevention Rationale
    Stoichiometry >1.1 eq. Sulfonyl Chloride 1.0 - 1.05 eq. Sulfonyl Chloride Avoids having excess electrophile available for a second reaction.[3]
    Temperature Room Temperature 0 °C to Room Temperature Lower temperatures decrease the rate of the second, less favorable sulfonylation.[3]
    Base Strong, non-nucleophilic base Mild base (e.g., Pyridine, TEA) A very strong base can more readily deprotonate the product sulfonamide.

    | Monitoring | Timed reaction | Monitor by TLC/LC-MS | Quench the reaction as soon as the starting amine is consumed to prevent over-reaction.[3] |

Problem 3: Reaction with Solvent
  • Symptoms:

    • Formation of an unexpected, non-polar byproduct.

    • If an alcohol solvent (e.g., methanol, ethanol) is used, LC-MS may show a mass corresponding to a sulfonate ester.

  • Root Cause Analysis: If a nucleophilic solvent, particularly an alcohol, is used, it can compete with the amine and react with the highly electrophilic sulfonyl chloride. This forms a sulfonate ester byproduct.[6] This is a critical side reaction to avoid, as sulfonate esters can be potential genotoxic impurities (PGIs) in pharmaceutical development.

  • Preventative Protocols & Solutions: The solution is straightforward: use an appropriate solvent.

    Recommended Solvents:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • Pyridine (can act as both base and solvent)[6]

    Solvents to Avoid:

    • Methanol, Ethanol, Isopropanol

    • Water

Visual Workflow Guides

Reaction Pathway Analysis

The following diagram illustrates the desired synthetic route versus the most common side reaction pathways.

G cluster_start Starting Materials cluster_side Side Products Amine 4-Aminotetrahydropyran Product Desired Product N-(oxan-4-yl)propane-2-sulfonamide Amine->Product  + Sulfonyl Chloride  + Base SulfonylCl Propane-2-sulfonyl Chloride SulfonylCl->Product SulfonicAcid Propane-2-sulfonic Acid SulfonylCl->SulfonicAcid + H₂O (Trace Moisture) DiSulfonyl Di-sulfonylated Product Product->DiSulfonyl + Excess Sulfonyl Chloride + Strong Base

Caption: Main reaction pathway vs. common side reactions.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G Start Experiment Complete: Low Yield or Impure Product? CheckTLC Analyze TLC/LC-MS: See a very polar byproduct? Start->CheckTLC CheckAnhydrous Review Protocol: Were anhydrous conditions used? CheckTLC->CheckAnhydrous Yes CheckStoich Analyze TLC/LC-MS: See a non-polar byproduct? CheckTLC->CheckStoich No ImplementAnhydrous ACTION: Implement rigorous anhydrous protocol. (Oven-dried glass, dry solvents) CheckAnhydrous->ImplementAnhydrous No AqueousWash ACTION: Perform aqueous NaHCO₃ wash during workup. CheckAnhydrous->AqueousWash Yes Success Problem Resolved ImplementAnhydrous->Success AqueousWash->Success ControlStoich ACTION: Use 1.0-1.05 eq. sulfonyl chloride. Run at 0 °C. Monitor closely. CheckStoich->ControlStoich Yes CheckStoich->Success No ControlStoich->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • David, A. C. (2017). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
  • RSC Advances. (n.d.). Royal Society of Chemistry.
  • BenchChem. (2026). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • Singh, P., & Kumar, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
  • CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride. CymitQuimica Product Page.

Sources

Optimization

Technical Support Center: Purification of N-(oxan-4-yl)propane-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(oxan-4-yl)propane-2-sulfonamide (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(oxan-4-yl)propane-2-sulfonamide (also known as N-(tetrahydropyran-4-yl)isopropylsulfonamide).

This compound is a highly versatile secondary sulfonamide, frequently utilized as a pharmacophore in the development of metalloenzyme inhibitors and AMPA receptor potentiators[1][2]. Its unique structural features—a hydrophilic, hydrogen-bonding sulfonamide core flanked by a flexible lipophilic isopropyl group and a polar oxan (tetrahydropyran) ring—present specific challenges during isolation, such as streaking on silica gel and a tendency to "oil out" rather than crystallize.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic rationale required to achieve >99% purity.

Purification Workflow Architecture

The following diagram illustrates the logical progression of purification, exploiting the distinct pKa values and solubility profiles of the product versus its reaction byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Acid, Amine, Base) AcidWash 1.0 M HCl Aqueous Wash (Removes Amine & Base) Crude->AcidWash Extract BaseWash Sat. NaHCO3 Aqueous Wash (Removes Sulfonic Acid) AcidWash->BaseWash Phase Sep OrganicPhase Organic Phase (DCM or EtOAc) BaseWash->OrganicPhase Phase Sep Chromatography Flash Chromatography (SiO2, Heptane/EtOAc) OrganicPhase->Chromatography Concentrate Crystallization Recrystallization (EtOAc/Heptane) Chromatography->Crystallization Pool Fractions PureProduct Pure N-(oxan-4-yl)propane-2-sulfonamide Crystallization->PureProduct Filter & Dry

Logical workflow for the purification of secondary sulfonamides from crude mixtures.

Troubleshooting FAQs

Q1: During silica gel chromatography, my product streaks heavily and co-elutes with a highly polar impurity. How do I resolve this? Root Cause: The highly polar impurity is likely propane-2-sulfonic acid, a hydrolysis byproduct of unreacted isopropylsulfonyl chloride. Furthermore, sulfonamides possess a hydrogen-bond donating NH group that interacts strongly with the silanol groups on standard stationary phases[3]. Solution: Do not rely on chromatography to remove sulfonic acids. Implement a rigorous aqueous workup prior to loading. Wash the organic layer with saturated aqueous NaHCO 3​ (pH ~8). The sulfonic acid (pKa < 1) will be completely deprotonated and partitioned into the aqueous layer, while the secondary sulfonamide (pKa ~ 10) remains neutral and stays in the organic phase. Elute using a gradient of ethyl acetate in hexanes or heptane (e.g., 10% to 40% EtOAc)[1][2].

Q2: I am detecting unreacted oxan-4-amine starting material in my final product NMR. Why didn't the workup remove it? Root Cause: Oxan-4-amine is highly water-soluble, but if the reaction was performed in a highly polar organic solvent (like THF or DMF) without a complete solvent exchange, the amine can partition back into the organic layer during extraction. Solution: Perform a complete solvent exchange to a strictly immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) prior to extraction. Wash the organic layer with 1.0 M HCl. The amine (pKa ~ 10.5) will form a water-soluble hydrochloride salt and partition completely into the aqueous layer.

Q3: The purified fractions from chromatography yield a viscous oil instead of a solid. How can I induce crystallization? Root Cause: The oxan-4-yl ring and the isopropyl chain introduce significant conformational flexibility and lipophilicity. This lowers the lattice energy of the crystal, causing the compound to undergo liquid-liquid phase separation ("oiling out") when concentrated, especially if trace ethyl acetate remains. Solution: Ensure absolute removal of chromatography solvents using high vacuum (≤ 0.1 mbar) for at least 4 hours. Dissolve the resulting oil in a minimal amount of warm diethyl ether, then slowly add cold pentane while scratching the inside of the flask with a glass rod to provide localized acoustic cavitation and nucleation sites.

Quantitative Data: Purification Metrics

The table below summarizes the expected physicochemical behavior and recovery metrics at each stage of the purification pipeline.

Purification StageSolvent / Reagent SystemTarget Impurity RemovedExpected Recovery (%)Physical State
Acidic Wash 1.0 M HCl (aq) / EtOAcOxan-4-amine, Base (e.g., TEA)> 95%Solution
Basic Wash Sat. NaHCO 3​ (aq) / EtOAcPropane-2-sulfonic acid> 95%Solution
Flash Chromatography 10–40% EtOAc in HeptaneBis-sulfonylated byproducts80 – 90%Viscous Oil / Solid
Recrystallization EtOAc / Heptane (1:4)Trace organics & colored bodies70 – 85%White Crystals

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Causality: This protocol leverages the distinct pKa differences between the basic amine starting material, the highly acidic sulfonic acid byproduct, and the weakly acidic secondary sulfonamide product.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF or Pyridine). Redissolve the residue in Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of theoretical yield).

  • Acid Wash: Transfer to a separatory funnel and wash with an equal volume of 1.0 M HCl.

    • Validation Checkpoint: Test the pH of the separated aqueous layer. It must be < 2 to guarantee complete protonation of the oxan-4-amine and any organic base used in the reaction.

  • Base Wash: Wash the organic phase with an equal volume of saturated aqueous NaHCO 3​ .

    • Validation Checkpoint: Observe CO 2​ evolution. Wait until effervescence ceases entirely. Verify the aqueous phase pH is ~8, ensuring all propane-2-sulfonic acid has been extracted as a sodium salt.

  • Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Flash Chromatography & Crystallization

Causality: Dry-loading prevents the polar sulfonamide from dissolving the silica bed prematurely, ensuring a tight initial band and preventing streaking[3].

  • Dry Loading: Dissolve the concentrated crude in minimal DCM. Add silica gel (approx. 1:3 ratio of crude mass to silica mass) and evaporate to a free-flowing powder under reduced pressure.

  • Chromatography: Pack a silica gel column and equilibrate with 10% EtOAc in Heptane. Load the dry powder and elute using a gradient of 10% to 40% EtOAc in Heptane[2].

    • Validation Checkpoint: Perform TLC of the fractions. The product should appear as a distinct spot (R f​ ~ 0.3 in 30% EtOAc/Heptane) visible under KMnO 4​ stain.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure to yield a viscous oil.

  • Crystallization: Dissolve the oil in minimal warm EtOAc (approx. 2 mL/g). Add Heptane dropwise until the solution reaches the cloud point (slightly turbid).

  • Isolation: Allow the mixture to cool slowly to room temperature to form a stable crystal lattice, then transfer to an ice bath (0 °C) for 2 hours to maximize yield. Filter the resulting crystals and dry under high vacuum.

References

  • The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) Source: ACS Publications URL:[Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(oxan-4-yl)propane-2-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the successful synthesis of this key sulfonamide intermediate.

I. Reaction Overview: The Chemistry of Sulfonamide Bond Formation

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide typically involves the nucleophilic substitution reaction between 4-aminooxane (also known as 4-aminotetrahydropyran) and propane-2-sulfonyl chloride.[1][2] This reaction is a cornerstone of medicinal chemistry for creating the sulfonamide linkage, a critical pharmacophore in numerous therapeutic agents.[1] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Amine 4-Aminooxane Product N-(oxan-4-yl)propane-2-sulfonamide Amine->Product SulfonylChloride Propane-2-sulfonyl Chloride SulfonylChloride->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt Byproduct HCl Byproduct->Salt

Caption: General reaction scheme for N-(oxan-4-yl)propane-2-sulfonamide synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of N-(oxan-4-yl)propane-2-sulfonamide. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can often be traced to issues with reagent quality, reaction conditions, or steric hindrance.[4][5]

A. Causality Analysis:

  • Hydrolysis of Sulfonyl Chloride: Propane-2-sulfonyl chloride is highly susceptible to moisture, hydrolyzing to the unreactive propane-2-sulfonic acid.[3][5] This is a primary cause of low yield.

  • Insufficient Basicity or Incorrect Base: The chosen base must be strong enough to effectively scavenge the HCl produced during the reaction.[3] If the base is too weak, the amine starting material will be protonated, reducing its nucleophilicity.

  • Low Reactivity of the Amine: While 4-aminooxane is a primary amine and generally reactive, factors like steric bulk on the sulfonyl chloride can hinder the reaction.[2][4]

  • Inappropriate Solvent: The solvent plays a crucial role in reaction kinetics. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[4]

B. Optimization Protocols:

ParameterStandard ConditionOptimized ConditionRationale
Solvent Dichloromethane (DCM)Anhydrous DichloromethaneMinimizes hydrolysis of the sulfonyl chloride.[3]
Base Triethylamine (TEA)Pyridine or DMAP (catalytic)For less reactive systems, a stronger, non-nucleophilic base or catalyst can enhance the reaction rate.[6]
Temperature Room Temperature0 °C to Room TemperatureSlow, controlled addition of the sulfonyl chloride at a lower temperature can minimize side reactions.[6] For sterically hindered substrates, gentle heating may be required.[4]
Reagent Purity Commercial GradeFreshly opened or purifiedEnsures the absence of water and other impurities that can interfere with the reaction.[4][5]

Step-by-Step Protocol for Improved Yield:

  • Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow to cool under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-aminooxane (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 - 2.0 equivalents) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve propane-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Formation of Side Products

Question: My TLC plate shows multiple spots in addition to my desired product. What are the common side products and how can I minimize their formation?

Answer: The primary side product in this synthesis is typically the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride.[4] Another possibility, though less common with a secondary sulfonyl chloride, is the formation of a di-sulfonated product if a primary amine is used.

A. Minimizing Sulfonic Acid Formation:

The key to preventing the formation of propane-2-sulfonic acid is the rigorous exclusion of water from the reaction.[3]

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[3]

  • Dry Reagents: Ensure that the 4-aminooxane and the base are free of water.

B. Preventing Di-sulfonylation:

While less likely with propane-2-sulfonyl chloride due to some steric hindrance, primary amines can potentially react twice.

  • Controlled Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride.[7]

  • Slow Addition: Adding the sulfonyl chloride solution slowly at a low temperature helps to maintain a low concentration, favoring mono-sulfonylation.[7]

G cluster_0 Primary Reaction Pathway cluster_1 Side Reaction: Hydrolysis Amine_P 4-Aminooxane Product_P N-(oxan-4-yl)propane-2-sulfonamide Amine_P->Product_P SulfonylChloride_P Propane-2-sulfonyl Chloride SulfonylChloride_P->Product_P Water Water (Moisture) SulfonicAcid Propane-2-sulfonic Acid Water->SulfonicAcid SulfonylChloride_S Propane-2-sulfonyl Chloride SulfonylChloride_S->SulfonicAcid

Caption: Competing reaction pathway leading to sulfonic acid byproduct.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[4] The optimal choice depends on the specific solubility of your starting materials. DCM is often a good starting point due to its inertness and ease of removal.

Q2: Can I use an inorganic base like sodium carbonate? A2: Yes, inorganic bases like sodium carbonate or potassium carbonate can be used. However, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Tertiary amines like triethylamine or pyridine are generally preferred for their solubility.[3]

Q3: How can I effectively purify the final product? A3: Purification can typically be achieved by flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.[7] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.[8]

Q4: My starting amine is sterically hindered. What alternative methods can I try? A4: For sterically hindered or less reactive amines, increasing the reaction temperature and time can sometimes overcome the activation energy barrier.[4] Alternatively, using a more reactive sulfonylating agent or exploring different synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions, may be necessary.[9]

IV. References

  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1:2 mol mol⁻¹) or ChCl/Gly (1:2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from

  • Chemsrc. (2025). N-{[4-(methylamino)oxan-4-yl]methyl}propane-2-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Product Identification for N-(oxan-4-yl)propane-2-sulfonamide

Welcome to the Analytical Sciences Technical Support Center. This portal provides authoritative troubleshooting and methodological guidance for identifying degradation products of N-(oxan-4-yl)propane-2-sulfonamide (Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Sciences Technical Support Center. This portal provides authoritative troubleshooting and methodological guidance for identifying degradation products of N-(oxan-4-yl)propane-2-sulfonamide (Formula: C8​H17​NO3​S , Exact Mass: 207.0925 Da). As a structurally unique aliphatic sulfonamide featuring a tetrahydropyran (oxane) moiety, this compound presents specific analytical challenges during forced degradation studies and LC-MS/MS characterization.

Part 1: Frequently Asked Questions (FAQs) on Degradation Chemistry

Q1: What are the primary degradation pathways for N-(oxan-4-yl)propane-2-sulfonamide under ICH Q1A(R2) stress conditions? A: According to ICH Q1A(R2) guidelines, stress testing should target 5–20% degradation to elucidate primary degradation pathways without generating secondary, non-physiologically relevant degradants[1]. For this specific molecule, expect the following:

  • Hydrolytic Stress (Acid/Base): The sulfonamide (S-N) bond is highly stable but will undergo hydrolysis under severe conditions, yielding oxan-4-amine and propane-2-sulfonic acid.

  • Oxidative Stress: Exposure to peroxides primarily targets the nitrogen atom (forming N-oxide/hydroxylamine derivatives) or the ethereal oxygen of the oxane ring, leading to ring-opening or hydroperoxide intermediates.

  • Thermal Stress: Aliphatic sulfonamides generally exhibit high thermal stability. However, extreme dry heat may induce radical cleavage of the C-S bond[2].

Q2: Why am I not seeing the target 5–20% degradation even after 7 days in 0.1 N HCl at 60°C? A: Aliphatic sulfonamides are thermodynamically stable and resist mild hydrolysis due to the strong dπ−pπ bonding character of the S-N linkage. If mild conditions fail to achieve the 5–20% target[1], you must increase the stringency. Causality: The activation energy for sulfonamide hydrolysis requires a higher thermal threshold compared to carboxamides. We recommend increasing the temperature to 80°C or the acid concentration to 1.0 N to overcome this kinetic barrier[2].

Part 2: Troubleshooting LC-HRMS Identification

Issue 1: Poor chromatographic retention of the hydrolytic degradant (oxan-4-amine) on standard C18 columns.

  • Root Cause: Oxan-4-amine is highly polar and basic. Under standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated, leading to poor interaction with the hydrophobic C18 stationary phase and causing it to elute in the void volume.

  • Solution: Switch to a High-Strength Silica (HSS) T3 column designed for polar retention, and adjust the mobile phase to pH 6.0 using 10 mM ammonium acetate[3].

Issue 2: Isobaric interferences during oxidative degradation profiling.

  • Root Cause: Oxidation of the oxane ring (adding +16 Da) can occur at multiple positions (C2, C3, C4), generating several positional isomers that are isobaric (same exact mass, m/z 224.0956).

  • Solution: Utilize LC-MS/MS with High-Resolution Accurate Mass (HRAM) and optimize the stepped collision energy (CE). The fragmentation patterns will differentiate the isomers; for instance, C2-oxidation often leads to a facile loss of water (-18 Da) and subsequent ring opening, whereas N-oxidation yields a distinct m/z 143.05 fragment.

Issue 3: Low signal intensity for the parent compound in positive ESI mode.

  • Root Cause: Secondary sulfonamides possess a relatively acidic N-H proton (pKa ~10), making them more prone to deprotonation than protonation in the electrospray source.

  • Solution: Run the mass spectrometer in polarity-switching mode. The parent compound and sulfonic acid degradants will show superior sensitivity in negative ESI (yielding [M−H]− at m/z 206.0847), while the oxan-4-amine degradant will only be detectable in positive ESI ( [M+H]+ at m/z 102.0919).

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating neutralization steps and mass balance calculations, it ensures that degradation is strictly controlled and that no volatile degradants are lost during analysis.

Step 1: Sample Preparation & Stress Application
  • Prepare a 1.0 mg/mL stock solution of N-(oxan-4-yl)propane-2-sulfonamide in Acetonitrile/Water (50:50, v/v).

  • Aliquot 1 mL into 5 separate glass vials for the following ICH Q1A(R2) conditions[4]:

    • Control: Store at 4°C.

    • Acidic: Add 1 mL of 1.0 N HCl, heat at 80°C for 48 hours.

    • Basic: Add 1 mL of 1.0 N NaOH, heat at 80°C for 48 hours.

    • Oxidative: Add 1 mL of 3% H2​O2​ , store at 25°C for 24 hours.

    • Thermal/Photolytic: Solid state, 105°C for 7 days, or UV exposure per ICH Q1B.

Step 2: Neutralization (Critical Causality Step)
  • Action: Quench the acidic and basic samples by adding equimolar amounts of NaOH and HCl, respectively. Dilute all samples to a final concentration of 100 µg/mL using the initial mobile phase.

  • Causality: Failing to neutralize the sample will cause continued degradation while the sample sits in the autosampler queue, leading to inaccurate kinetic data and irreproducible peak areas.

Step 3: LC-HRMS Analysis
  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water, pH 6.0; (B) Acetonitrile.

  • Gradient: 2% B to 95% B over 12 minutes.

  • MS Settings: Polarity-switching ESI, scan range m/z 50-500, resolution 70,000 FWHM. Data-dependent MS2 (ddMS2) with stepped normalized collision energies (NCE 20, 40, 60).

Step 4: System Suitability & Self-Validation
  • Mass Balance Check: Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants (adjusted for MS response factors). A mass balance of 95–105% validates that the sample did not precipitate and that the analytical method is truly stability-indicating.

Part 4: Quantitative Data Summary

The following table summarizes the expected HRAM data for the degradation products of N-(oxan-4-yl)propane-2-sulfonamide to aid in rapid identification.

Stress ConditionMajor DegradantExact Mass (Neutral)Precursor IonCharacteristic MS2 FragmentsExpected Degradation %
Acidic (1.0 N HCl)Oxan-4-amine101.0841 Da [M+H]+ 102.0919 m/z 85.06, 57.0312 - 15%
Basic (1.0 N NaOH)Propane-2-sulfonic acid124.0194 Da [M−H]− 123.0121 m/z 81.00, 79.988 - 10%
Oxidative (3% H2​O2​ )N-hydroxy derivative223.0878 Da [M+H]+ 224.0956 m/z 102.09, 143.0515 - 18%
Oxidative (3% H2​O2​ )Oxane ring oxidation223.0878 Da [M+H]+ 224.0956 m/z 118.08, 100.074 - 6%
Thermal (105°C)Propane-2-sulfonamide123.0354 Da [M+H]+ 124.0432 m/z 82.01, 43.05< 2%

Part 5: Visualizations

Workflow cluster_Stress ICH Q1A(R2) Stress Conditions Start N-(oxan-4-yl)propane-2-sulfonamide (1.0 mg/mL Stock) Acid Acidic 1.0 N HCl, 80°C Start->Acid Base Basic 1.0 N NaOH, 80°C Start->Base Ox Oxidative 3% H2O2, 25°C Start->Ox Photo Photolytic UV/Vis (ICH Q1B) Start->Photo Quench Neutralization & Dilution (Quench to halt degradation) Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS LC-HRMS/MS Analysis (HSS T3 Column, Polarity Switching) Quench->LCMS Data Structure Elucidation (Mass Balance & Fragment ID) LCMS->Data

Workflow for forced degradation and LC-MS/MS analysis of N-(oxan-4-yl)propane-2-sulfonamide.

Pathway Parent N-(oxan-4-yl)propane-2-sulfonamide [M+H]+ 208.1002 Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis S-N Bond Cleavage Oxidation Oxidative Attack (H2O2) Parent->Oxidation Oxygen Insertion Amine Oxan-4-amine [M+H]+ 102.0919 Hydrolysis->Amine Sulfonic Propane-2-sulfonic acid [M-H]- 123.0121 Hydrolysis->Sulfonic NHydroxy N-hydroxy derivative [M+H]+ 224.0956 Oxidation->NHydroxy N-Oxidation RingOx Oxane ring oxidation [M+H]+ 224.0956 Oxidation->RingOx C-H Oxidation

Primary degradation pathways of N-(oxan-4-yl)propane-2-sulfonamide under ICH stress conditions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Q1A(R2)
  • Thermodynamic analysis of the thermal stability of sulphonamides using liquid chromatography tandem mass spectrometry detection Source: PubMed (NIH)
  • Rapid screening of sulfonamides based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry Source: PMC (NIH)

Sources

Troubleshooting

Improving the stability of "N-(oxan-4-yl)propane-2-sulfonamide" in solution

Welcome to the dedicated technical support guide for N-(oxan-4-yl)propane-2-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-(oxan-4-yl)propane-2-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Here, we address common challenges and questions regarding its use in solution, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(oxan-4-yl)propane-2-sulfonamide in aqueous solutions?

Based on the behavior of the sulfonamide functional group, N-(oxan-4-yl)propane-2-sulfonamide is expected to be relatively stable under typical environmental and physiological conditions (neutral to alkaline pH, ambient temperature)[1][2][3]. However, its stability can be compromised by several factors, most notably acidic pH, elevated temperatures, and exposure to UV light[4][5][6]. The primary degradation pathway for sulfonamides in solution is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond[4].

Q2: What are the primary factors that can cause degradation of this compound in my experiments?

There are five key factors you should control to maintain the chemical integrity of N-(oxan-4-yl)propane-2-sulfonamide:

  • pH: The pH of your solvent or buffer system is critical. Sulfonamides are generally more susceptible to acid-catalyzed hydrolysis[4][7].

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation[5][8].

  • Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photodegradation[4][5][6]. While this compound lacks a significant aromatic chromophore, which makes it potentially more stable than aromatic sulfonamides, caution is still warranted[4].

  • Oxidizing Agents: The presence of strong oxidizing agents should be avoided as they can react with the sulfonamide group[9].

  • Solvent Choice: While soluble in organic solvents like methanol or acetonitrile, long-term stability in these should be verified. For aqueous solutions, the choice of buffer and its pH is paramount[10].

Q3: How should I prepare and store a stock solution of N-(oxan-4-yl)propane-2-sulfonamide?

For optimal stability, prepare stock solutions in a non-aqueous solvent such as DMSO, ethanol, or acetonitrile. For short-term storage, these can be kept at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or below to minimize freeze-thaw cycles[11]. When preparing aqueous working solutions, use a buffer system within the optimal pH range (see Troubleshooting Guide below) and ideally prepare it fresh for each experiment.

Troubleshooting Guide: Investigating Degradation in Solution

You've observed a loss of potency, unexpected analytical peaks, or other evidence suggesting your compound is degrading. This guide provides a systematic approach to identifying and mitigating the cause.

Workflow for Troubleshooting Compound Instability

Below is a logical workflow to diagnose the root cause of degradation.

G A Observed Degradation of N-(oxan-4-yl)propane-2-sulfonamide B Is the solution pH < 6? A->B C Potential Acid-Catalyzed Hydrolysis B->C Yes D Was the solution exposed to light? B->D No J Mitigation: - Use buffer pH 7-9 - Store at recommended T - Protect from light C->J E Potential Photodegradation D->E Yes F Was the solution exposed to high temperatures (>25°C)? D->F No E->J G Potential Thermal Degradation F->G Yes H Are strong oxidizing agents or metal ions present? F->H No G->J I Potential Oxidative Degradation H->I Yes H->J No I->J G cluster_0 N-(oxan-4-yl)propane-2-sulfonamide cluster_1 Degradation Products A Propane-2-sulfonyl Group B Sulfonamide Bond (S-N) C Oxane Ring Process + H₂O (Acid or Base Catalyzed) B->Process Cleavage Site D Propane-2-sulfonic acid E 4-aminooxane Process->D Process->E

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Here is the technical support center for the scale-up synthesis of N-(oxan-4-yl)propane-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals involved in the process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for the scale-up synthesis of N-(oxan-4-yl)propane-2-sulfonamide.

This guide is designed for researchers, chemists, and drug development professionals involved in the process development and scale-up of N-(oxan-4-yl)propane-2-sulfonamide. Our objective is to provide actionable insights, robust protocols, and systematic troubleshooting strategies to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Synthesis Overview & Core Reaction

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide is fundamentally a nucleophilic substitution reaction. It involves the coupling of 4-aminotetrahydropyran with propane-2-sulfonyl chloride.[1][2] This reaction is generally high-yielding and robust, making it suitable for scale-up, provided that critical process parameters are carefully controlled.[3][4]

amine 4-Aminotetrahydropyran reaction N-Sulfonylation Reaction amine->reaction sulfonyl_chloride Propane-2-sulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction product N-(oxan-4-yl)propane-2-sulfonamide reaction->product byproduct Base·HCl Salt reaction->byproduct start Problem Encountered During Synthesis low_yield Low or Inconsistent Yield start->low_yield impure_product Impure Product After Work-up start->impure_product isolation_issue Difficulty with Product Isolation start->isolation_issue hydrolysis Cause: Hydrolysis of Sulfonyl Chloride low_yield->hydrolysis incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn workup_loss Cause: Product Loss During Work-up low_yield->workup_loss unreacted_sm Cause: Unreacted Starting Materials impure_product->unreacted_sm sulfonic_acid Cause: Sulfonic Acid Impurity impure_product->sulfonic_acid base_residue Cause: Residual Base or Salts impure_product->base_residue oiling_out Cause: Product Oiling Out isolation_issue->oiling_out poor_recovery Cause: Poor Recovery from Crystallization isolation_issue->poor_recovery solution_hydrolysis Solution: - Use anhydrous solvents/reagents. - Run under inert atmosphere. hydrolysis->solution_hydrolysis solution_incomplete Solution: - Verify stoichiometry (1.05-1.1 eq amine). - Increase reaction time/temperature. - Monitor reaction by TLC/HPLC. incomplete_rxn->solution_incomplete solution_workup Solution: - Optimize pH of aqueous washes. - Perform back-extraction of aqueous layers. workup_loss->solution_workup solution_unreacted Solution: - Adjust stoichiometry. - Ensure complete reaction before quench. unreacted_sm->solution_unreacted solution_sulfonic Solution: - Rigorously exclude water. - Use a mild basic wash (e.g., NaHCO₃) during work-up. sulfonic_acid->solution_sulfonic solution_base Solution: - Perform multiple aqueous washes. - Use dilute acid wash (e.g., 1M HCl) if product is stable. base_residue->solution_base solution_oiling Solution: - Screen for anti-solvents. - Cool crystallization mixture slowly with seeding. - Isolate via chromatography if necessary. oiling_out->solution_oiling solution_recovery Solution: - Optimize solvent/anti-solvent ratio. - Ensure mixture is fully cooled before filtration. - Wash filter cake with cold solvent. poor_recovery->solution_recovery

Caption: Troubleshooting decision tree for common synthesis issues.

Problem: Low or inconsistent yield.

  • Potential Cause: Hydrolysis of propane-2-sulfonyl chloride. [5] * Why it happens: The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, forming the corresponding propane-2-sulfonic acid, which is unreactive towards the amine. [6] * Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottles over molecular sieves). Conduct the reaction under a positive pressure of an inert gas like nitrogen.

  • Potential Cause: Incomplete reaction.

    • Why it happens: Insufficient reaction time, low temperature, or incorrect stoichiometry can lead to unreacted starting materials. Using a slight excess of the more easily removed starting material can drive the reaction to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Consider using a slight excess (1.05-1.1 equivalents) of the 4-aminotetrahydropyran. If the reaction is sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature) may be beneficial. [7]* Potential Cause: Product loss during aqueous work-up.

    • Why it happens: Sulfonamides can have some solubility in both aqueous and organic layers, especially if the pH is not optimal. Emulsions can also trap the product.

    • Solution: Check the pH of the aqueous layer after extraction. If the product is acidic or basic, adjust the pH to ensure it remains in the organic layer. To break emulsions, add brine (saturated NaCl solution). Always back-extract the aqueous layers with fresh solvent to recover any dissolved product.

Problem: Product fails purity specifications after work-up.

  • Potential Cause: Presence of unreacted 4-aminotetrahydropyran.

    • Why it happens: Incomplete reaction or incorrect stoichiometry.

    • Solution: During the work-up, a wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate the basic amine, causing it to move into the aqueous layer. Caution: Ensure the final sulfonamide product is not susceptible to acid-catalyzed hydrolysis before implementing this step.

  • Potential Cause: Presence of propane-2-sulfonic acid.

    • Why it happens: This is a direct result of the hydrolysis of the sulfonyl chloride starting material. [5] * Solution: Prevention is key (see above). To remove this impurity during work-up, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated and extracted into the aqueous phase.

  • Potential Cause: Residual triethylamine or its hydrochloride salt.

    • Why it happens: Insufficient washing during the work-up.

    • Solution: Perform multiple washes with water and brine to remove the water-soluble salt. A dilute acid wash can also remove residual triethylamine.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Synthesis (Illustrative 100 g Scale)
  • Reactor Setup: Charge a clean, dry, 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel with 4-aminotetrahydropyran (55.6 g, 0.55 mol, 1.1 eq) and anhydrous dichloromethane (DCM, 500 mL).

  • Base Addition: Add triethylamine (77 mL, 0.55 mol, 1.1 eq) to the reactor.

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Prepare a solution of propane-2-sulfonyl chloride (71.3 g, 0.50 mol, 1.0 eq) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

Protocol 2: Work-up and Isolation
  • Quench: Cool the reaction mixture back to 10-15 °C. Slowly add water (250 mL) to the reactor.

  • Phase Separation: Stir for 15 minutes, then stop the agitator and allow the layers to separate. Drain the lower organic layer.

  • Aqueous Wash (Basic): Return the organic layer to the reactor and add 5% aqueous sodium bicarbonate solution (200 mL). Stir for 15 minutes, separate, and drain the organic layer. This removes any sulfonic acid impurity.

  • Aqueous Wash (Neutral): Wash the organic layer with water (200 mL), followed by brine (200 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-(oxan-4-yl)propane-2-sulfonamide, typically as a solid or a thick oil.

Protocol 3: Purification by Recrystallization

start Crude Product (Solid/Oil) dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol) start->dissolve hot_filter Optional: Hot Filtration (to remove insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temp, then to 0-5 °C hot_filter->cool precipitate Product Crystallizes cool->precipitate filter Isolate Crystals by Filtration precipitate->filter wash Wash Cake with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification by recrystallization.

  • Solvent Selection: Transfer the crude product to an appropriately sized flask. Select a suitable solvent system identified during development (e.g., isopropanol, ethanol, or ethyl acetate/heptane). A good solvent will dissolve the product when hot but have low solubility when cold. [8]2. Dissolution: Add the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the mixture further in an ice bath for at least 1 hour to maximize recovery.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Clarke, M. L., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • Ceci, A., et al. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(9), 3574-3577. Available at: [Link]

  • D. M. T. Chan, et al. (2018). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Li, Y., et al. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. ACS Catalysis. Available at: [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...
  • Hassan, A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Xie, M., et al. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing. Available at: [Link]

  • Islam, R., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Zhang, Y., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for N-(oxan-4-yl)propane-2-sulfonamide

Welcome to the technical support center for the synthesis and analysis of N-(oxan-4-yl)propane-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and analysis of N-(oxan-4-yl)propane-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common challenges encountered when monitoring this type of sulfonamide synthesis. The following sections offer troubleshooting advice and procedural starting points for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I'm about to synthesize N-(oxan-4-yl)propane-2-sulfonamide. Should I use TLC or HPLC to monitor the reaction's progress?

A: The choice depends on your immediate needs.

  • For rapid, qualitative checks, TLC is ideal. It's fast, inexpensive, and tells you if your starting material is being consumed and if a new, more polar product is forming.[1] It's the workhorse for real-time, at-the-bench reaction monitoring.[2][3]

  • For quantitative analysis and higher resolution, HPLC is superior. It can resolve closely related impurities, provide accurate conversion rates, and is essential for final purity assessment and method validation.[4][5]

As a best practice, use TLC for frequent, quick checks during the reaction. Once the TLC indicates the reaction is nearing completion, run an HPLC analysis for a precise determination of conversion and purity.

Q2: What are the likely starting materials for this synthesis, and how will their properties affect my analysis?

A: The synthesis of N-(oxan-4-yl)propane-2-sulfonamide most likely involves the reaction of propane-2-sulfonyl chloride with 4-aminooxane (tetrahydropyran-4-amine) .

  • 4-aminooxane: This is a primary amine. Primary amines can be visualized on TLC plates using stains like ninhydrin.[6][7] Due to the amine group, it is basic and relatively polar.

  • Propane-2-sulfonyl chloride: This is a reactive electrophile. It will readily react with moisture and should be handled accordingly. It is less polar than the amine starting material.

  • N-(oxan-4-yl)propane-2-sulfonamide (Product): The final product is a secondary sulfonamide. The sulfonamide group is polar and can participate in hydrogen bonding. Its polarity will be intermediate, generally higher than the sulfonyl chloride but potentially lower than the free amine, depending on the chromatographic conditions.

Understanding the relative polarities is key to developing your chromatographic method.

Q3: I'm seeing a streak on my TLC plate for the amine starting material. What's causing this?

A: Streaking of amines on silica gel TLC plates is a very common issue. It's caused by the basic amine interacting strongly with the acidic silanol groups on the silica surface.[1] This leads to poor spot shape and inaccurate Rf values. To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) or ammonia to your TLC mobile phase.[1] This will "cap" the acidic sites on the silica, allowing the amine to travel up the plate with a more defined spot.

Part 1: Troubleshooting by Thin-Layer Chromatography (TLC)

TLC is your first line of analysis for monitoring the conversion of starting materials to the desired product.

Common TLC Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
All spots remain on the baseline. The mobile phase (eluent) is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a common system like ethyl acetate/hexanes, increase the percentage of ethyl acetate.
All spots run to the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the percentage of hexanes.
Spots are streaked or tailing. 1. The sample is too concentrated. 2. The compound is interacting too strongly with the silica plate (common for amines/acids).[1]1. Dilute the reaction sample before spotting it on the TLC plate. 2. For basic compounds (like 4-aminooxane), add 0.5-1% triethylamine to the mobile phase. For acidic byproducts, add 0.5-1% acetic acid.[1]
Spots are not visible under UV light. The compounds do not contain a UV-active chromophore. Sulfonamides and their precursors often lack strong chromophores.Use a chemical stain for visualization. Potassium permanganate (KMnO4) or p-anisaldehyde stains are excellent general-purpose options. Ninhydrin is specific for the primary amine starting material.[6][7]
Product and starting material spots are too close to resolve. The chosen mobile phase does not provide adequate selectivity.Experiment with different solvent systems. Try a combination with different properties, e.g., dichloromethane/methanol or ethyl acetate/dichloromethane.
Workflow for TLC Method Development

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Optimization Start Prepare TLC Plate & Chamber Spot Spot Starting Materials (SM), Co-spot, and Reaction Mixture (Rxn) Start->Spot Develop Develop Plate in 30% EtOAc/Hexanes Spot->Develop Visualize Visualize under UV Light and with KMnO4 Stain Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze Decision Are Rf values between 0.2-0.8? Analyze->Decision TooHigh Rf too high (>0.8) Decision->TooHigh No TooLow Rf too low (<0.2) Decision->TooLow No Done Method Suitable Decision->Done Yes Optimize Adjust Solvent Polarity TooHigh->Optimize Decrease Polarity TooLow->Optimize Increase Polarity Optimize->Develop

Step-by-Step Protocol: TLC Monitoring
  • Preparation:

    • Prepare a TLC developing chamber with a filter paper wick. Add your chosen mobile phase (a good starting point is 30-50% ethyl acetate in hexanes). Close the chamber and allow it to saturate for 5-10 minutes.

    • On a silica gel TLC plate, lightly draw a starting line with a pencil.

    • Spot dilute solutions of your starting materials (4-aminooxane and propane-2-sulfonyl chloride), a "co-spot" (both starting materials in the same lane), and a sample from your reaction mixture.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm). Circle any visible spots.

    • Dip the plate in a potassium permanganate (KMnO4) staining solution. Gently heat with a heat gun until colored spots appear against a pink/purple background. The starting materials and product should all appear as yellow/brown spots.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product, N-(oxan-4-yl)propane-2-sulfonamide. The product spot will typically have an Rf value that is intermediate between the two starting materials.

Part 2: Troubleshooting by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on reaction conversion, impurity profiles, and final product purity.

Common HPLC Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
No peaks are observed. 1. Injection issue (e.g., air in the sample loop). 2. Detector issue (lamp off, wrong wavelength). 3. Compounds are irreversibly stuck on the column.1. Purge the injector and ensure the sample is loaded correctly.[8] 2. Check detector settings. For compounds without a strong chromophore, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). 3. Flush the column with a strong solvent like isopropanol.
Broad or tailing peaks. 1. Secondary interactions with the column (similar to TLC streaking). 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase.[8]1. Add a modifier to the mobile phase. For the basic amine, a small amount of trifluoroacetic acid (TFA, 0.05-0.1%) is often effective in reversed-phase. 2. Replace the guard column or the analytical column. 3. Dissolve the sample in the mobile phase whenever possible.[8]
Drifting retention times. 1. Inadequate column equilibration between runs. 2. Mobile phase composition is changing (e.g., evaporation of volatile solvent). 3. Temperature fluctuations.[9][10]1. Ensure the column is equilibrated for at least 5-10 column volumes before each injection.[11] 2. Prepare fresh mobile phase daily and keep reservoir bottles capped.[9] 3. Use a column oven to maintain a constant temperature.[10]
High backpressure. 1. Blockage in the system (e.g., clogged frit, guard column, or tubing). 2. Particulate matter from the sample. 3. Buffer precipitation in the mobile phase.1. Systematically isolate the source of the blockage by removing components (start with the column). Reverse-flush the column if recommended by the manufacturer. 2. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. 3. Ensure buffer components are fully dissolved and miscible with the organic portion of the mobile phase.
Logical Flow for HPLC Troubleshooting

HPLC_Troubleshooting Start Problem Observed Pressure Is Pressure Normal? Start->Pressure Peaks Are Peaks Present? Pressure->Peaks Yes HighPressure High Pressure: Check for blockages (frit, column, tubing) Pressure->HighPressure No Shape Is Peak Shape Good? Peaks->Shape Yes NoPeaks No Peaks: Check Injector & Detector Peaks->NoPeaks No Retention Are Retention Times Stable? Shape->Retention Yes BadShape Poor Shape: Adjust mobile phase (TFA) Check sample solvent Shape->BadShape No DriftingRT Drifting RT: Check equilibration, mobile phase prep, & temperature Retention->DriftingRT No Good System OK Retention->Good Yes

Step-by-Step Protocol: Starting HPLC Method

This is a generic starting point for a reversed-phase HPLC method. Optimization will be required.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm (as sulfonamides have poor UV absorbance, this is a general wavelength; a CAD or ELSD is recommended if available).

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • Start with a scouting gradient to determine the approximate elution conditions.

    • Time (min) % B
      05
      2095
      2595
      265
      305
  • Sample Preparation:

    • Take a small aliquot (~1-2 drops) of the reaction mixture and dilute it significantly with a 50:50 mixture of acetonitrile and water.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Optimization:

    • Inject the sample and run the scouting gradient.

    • Identify the peaks for your starting materials and product based on injections of the individual standards. The product, N-(oxan-4-yl)propane-2-sulfonamide, should elute after the more polar 4-aminooxane and likely before the less polar propane-2-sulfonyl chloride (or its hydrolysis product).

    • Adjust the gradient based on the results to achieve better separation and a shorter run time.

References

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Kim, D. H., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17227. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Guisán-Ceinos, M., et al. (2012). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 8, 1437–1442. Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • Gackowska, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 12, 1-21. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemcas. (n.d.). N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-propanesulfinamide. Retrieved from [Link]

  • PubChem. (n.d.). Propane-2-sulfonamide. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Retrieved from [Link]

  • Lindsey, M. E., et al. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 73(19), 4640-4646. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Appchem. (n.d.). N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide. Retrieved from [Link]

  • Google Patents. (2021). US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Propane sultone. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Versatile Sulfonamide Scaffold in Modern Medicinal Chemistry

A Comparative Guide to N-(oxan-4-yl)propane-2-sulfonamide and Other Alkyl Sulfonamides for Drug Discovery Professionals The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first rising to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to N-(oxan-4-yl)propane-2-sulfonamide and Other Alkyl Sulfonamides for Drug Discovery Professionals

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs.[1][2] Since this initial breakthrough, the scaffold has proven to be remarkably versatile, featuring in drugs across a vast range of therapeutic areas, including diuretics, hypoglycemics, antivirals, and anticancer agents.[3][4][5] While aromatic sulfonamides have been extensively studied, N-alkyl sulfonamides are attracting increasing interest. The replacement of an aromatic ring with an alkyl or cycloalkyl group can significantly modulate a compound's physicochemical properties, influencing its solubility, lipophilicity, metabolic stability, and target engagement.[6]

This guide focuses on N-(oxan-4-yl)propane-2-sulfonamide , a compound that merges an isopropyl sulfonamide core with a saturated heterocyclic oxane (tetrahydropyran) ring. We will provide an in-depth comparison of this molecule with other representative alkyl sulfonamides, exploring how the inclusion of the oxane moiety can offer distinct advantages in drug design. This analysis is grounded in established structure-activity relationships (SAR) and structure-property relationships (SPR), providing a predictive framework for researchers.[7][8]

Structural Analysis: N-(oxan-4-yl)propane-2-sulfonamide vs. Key Comparators

To understand the unique potential of N-(oxan-4-yl)propane-2-sulfonamide, we will compare it against two structurally analogous compounds:

  • N-cyclohexylpropane-2-sulfonamide: An alicyclic analogue that replaces the oxygen atom of the oxane ring with a methylene (-CH₂-) group. This allows for a direct assessment of the impact of the heterocyclic oxygen.

  • N-isobutylpropane-2-sulfonamide: An acyclic analogue that helps to illustrate the influence of conformational rigidity and the cyclic scaffold itself.

The fundamental structural differences between these molecules are expected to have profound effects on their properties and biological activities.

G cluster_0 N-(oxan-4-yl)propane-2-sulfonamide cluster_1 N-cyclohexylpropane-2-sulfonamide cluster_2 N-isobutylpropane-2-sulfonamide a Oxane Ring (Tetrahydropyran) - Introduces polar ether oxygen - Potential H-bond acceptor - Influences conformation b Cyclohexane Ring - Purely lipophilic carbocycle - Lacks H-bond acceptor - Conformational rigidity c Acyclic Isobutyl Group - Flexible alkyl chain - Lipophilic - High conformational freedom Core Propane-2-sulfonamide Core (Shared Moiety) Core->a Cyclic Ether Core->b Carbocycle Core->c Acyclic Alkyl

Caption: Key structural differences between the target compound and its comparators.

Comparative Physicochemical Properties: A Predictive Analysis

The utility of a drug candidate is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The structural variations between our selected compounds lead to predictable differences in these key parameters.[8][9]

Table 1: Predicted Physicochemical Property Comparison

PropertyN-(oxan-4-yl)propane-2-sulfonamideN-cyclohexylpropane-2-sulfonamideN-isobutylpropane-2-sulfonamideRationale & Causality
Molecular Weight ~221.3 g/mol ~219.3 g/mol ~193.3 g/mol The oxane and cyclohexane rings add more mass than the acyclic isobutyl group.
Predicted LogP LowerHigherModerateThe polar ether oxygen in the oxane ring decreases lipophilicity (LogP) compared to the purely hydrocarbon cyclohexane ring. The flexible acyclic chain is typically less lipophilic than a rigid carbocycle.[3]
Aqueous Solubility HigherLowerLowerThe hydrogen bond accepting capability of the oxane's ether oxygen is expected to significantly improve aqueous solubility over the lipophilic cyclohexane and isobutyl analogues.
pKa (Sulfonamide N-H) ~10-11~10-11~10-11The pKa of the sulfonamide proton is primarily influenced by the sulfonyl group and is not expected to differ significantly between these N-alkyl analogues.[7]
Hydrogen Bond Acceptors (HBA) 3 (2x sulfonyl O, 1x ether O)2 (2x sulfonyl O)2 (2x sulfonyl O)The presence of the ether oxygen in the oxane ring provides an additional hydrogen bond acceptor site, which can be critical for target binding and solubility.[10]
Metabolic Stability Potentially higherModeratePotentially lowerSaturated cyclic structures like oxane and cyclohexane are often more resistant to metabolic degradation than flexible acyclic chains, which can be more readily oxidized by cytochrome P450 enzymes.

Anticipated Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The sulfonamide moiety is a known pharmacophore that can interact with a variety of biological targets.[11] The N-substituent plays a crucial role in determining potency and selectivity.

  • Target Engagement: The additional hydrogen bond acceptor provided by the oxane ring in N-(oxan-4-yl)propane-2-sulfonamide could enable a critical interaction with a target protein that is not possible for the cyclohexyl or isobutyl analogues. This could translate to higher potency or a different selectivity profile.[10] For example, in enzyme inhibition, this oxygen could interact with an active site residue, anchoring the inhibitor more effectively.

  • Cellular Permeability: While higher lipophilicity often correlates with better membrane permeability, the "sweet spot" for oral bioavailability often involves a balance between solubility and lipophilicity (as described by Lipinski's Rule of Five).[10] The improved solubility and moderate lipophilicity of the oxane-containing compound might give it a superior overall ADME profile compared to the more lipophilic, less soluble cyclohexyl analogue.[8]

  • Conformational Rigidity: The rigid ring systems of the oxane and cyclohexane analogues reduce the entropic penalty upon binding to a target compared to the flexible isobutyl analogue. This pre-organization of the molecule can lead to higher binding affinity. The specific chair conformation of the oxane ring further defines the spatial orientation of the molecule.

Standardized Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a standardized set of experiments is essential. The following protocols provide a robust framework for comparing the biological activities of these sulfonamide derivatives.[12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This assay is fundamental for assessing the antibacterial potency of new compounds.[13]

Objective: To determine the lowest concentration of each sulfonamide that inhibits the visible growth of a target bacterium (e.g., E. coli).

Methodology (Broth Microdilution):

  • Compound Preparation: Prepare 10 mM stock solutions of each test sulfonamide in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.[13]

Objective: To determine the concentration of each sulfonamide that reduces the viability of a mammalian cell line (e.g., HeLa) by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed a 96-well plate with mammalian cells (e.g., HeLa at 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test sulfonamides in cell culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells with the compounds for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.[13]

G cluster_workflow Experimental Workflow for Sulfonamide Candidate Evaluation cluster_invitro In Vitro Assays start Synthesize & Purify Sulfonamide Analogues physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem invitro In Vitro Biological Assays physchem->invitro data_analysis Data Analysis & SAR (IC50, MIC, etc.) invitro->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection mic Antibacterial MIC Assay (e.g., E. coli) mtt Cytotoxicity MTT Assay (e.g., HeLa cells) enzyme Target-Specific Enzyme Inhibition Assay (IC50)

Caption: A generalized workflow for the comparative evaluation of novel sulfonamide drug candidates.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating N-(oxan-4-yl)propane-2-sulfonamide against other structurally related alkyl sulfonamides. The analysis suggests that the incorporation of the oxane ring is a promising strategy in drug design. It is predicted to enhance aqueous solubility and introduce a key hydrogen bond accepting feature without sacrificing the metabolic stability often associated with cyclic scaffolds. These modulated physicochemical properties may translate into a more favorable ADME profile and unique biological activity compared to purely lipophilic carbocyclic or flexible acyclic analogues.

The provided experimental protocols offer a clear and robust path for researchers to validate these hypotheses and generate the empirical data needed for informed decision-making in drug development projects. By systematically exploring substitutions on the sulfonamide nitrogen, medicinal chemists can fine-tune properties to develop safer and more effective therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • Stein, R. G., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1354. [Link]

  • Maren, T. H. (1967). RELATIONS BETWEEN STRUCTURE AND BIOLOGICAL ACTIVITY OF SULFONAMIDES. Annual Review of Pharmacology, 7(1), 57-88. [Link]

  • Various Authors. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Sperry, J. B., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(43), 8399-8406. [Link]

  • Di Francesco, M. E., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Di Francesco, M. E., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. eScholarship, University of California. [Link]

  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(4), 481-490. [Link]

  • ResearchGate. (2020). Comparison of geometric parameters between acyclic and cyclic sulfamides. [Link]

  • Wyrzykiewicz, T. K., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Omega, 8(30), 27329-27341. [Link]

  • ResearchGate. (2024). Medicinally important acyclic and cyclic sulfonamides. [Link]

  • ResearchGate. (n.d.). Syntheses of N-alkyl sulfonamides. [Link]

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • Sbardella, G. (2018). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 351(1), e1700236. [Link]

  • Chemsrc. (2025). N-{[4-(methylamino)oxan-4-yl]methyl}propane-2-sulfonamide. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11306. [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7717. [Link]

  • Preprints.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Alam, O., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3646-3661. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Biological activities of sulfonamides. [Link]

  • ResearchGate. (2016). Biological activities of sulfonamides. [Link]

  • ResearchGate. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

Sources

Comparative

Publish Comparison Guide: Biological Activity of N-(oxan-4-yl)propane-2-sulfonamide Analogs in AMPA Receptor Modulation

An objective, deep-dive technical comparison guide on the biological activity, structural mechanics, and experimental validation of N-(oxan-4-yl)propane-2-sulfonamide analogs. Executive Summary The development of positiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive technical comparison guide on the biological activity, structural mechanics, and experimental validation of N-(oxan-4-yl)propane-2-sulfonamide analogs.

Executive Summary

The development of positive allosteric modulators (PAMs) for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) represents a major frontier in treating cognitive deficits associated with schizophrenia, depression, and neurodegenerative diseases. Among the most potent classes of AMPAR PAMs are the biarylpropylsulfonamides.

This guide objectively evaluates the N-(oxan-4-yl)propane-2-sulfonamide scaffold—prototypically represented by PF-4778574 —comparing its biological activity, structural mechanics, and safety profile against alternative scaffolds such as the tetrahydrofuran analog (Pesampator / PF-04958242) and early-generation ampakines (e.g., CX-516).

Mechanistic Rationale: The "Oxan-4-yl" Advantage

AMPAR PAMs do not activate the receptor directly; they bind to the dimer interface of the ligand-binding domain (LBD) to stabilize the glutamate-bound open state.

Causality in Structural Design: Early acyclic biarylpropylsulfonamides suffered from high rotational freedom, resulting in a significant entropic penalty upon binding. By incorporating the oxan-4-yl (tetrahydropyran-4-yl) core, medicinal chemists conformationally constrained the isopropylsulfonamide chain. This pre-organization locks the molecule into a bioactive conformation that optimally occupies the allosteric pocket .

Furthermore, the oxygen heteroatom within the oxan-4-yl ring engages in critical dipole interactions with the receptor backbone, significantly enhancing binding affinity ( Ki​ ) and functional potency ( EC50​ ) compared to unconstrained analogs.

AMPAR Allosteric Signaling Pathway

Unlike "low-impact" PAMs (ampakines) which primarily slow channel deactivation, N-(oxan-4-yl)propane-2-sulfonamides are "high-impact" (Type II) PAMs . They profoundly attenuate both deactivation and desensitization, leading to a massive influx of cations that triggers downstream synaptic plasticity .

G Glutamate Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (GluA1-4 + TARPs) Glutamate->AMPAR Activates PAM N-(oxan-4-yl) Analog (PF-4778574) PAM->AMPAR Allosteric Potentiation IonInflux Prolonged Na+/Ca2+ Influx AMPAR->IonInflux Delayed Desensitization Depolarization Membrane Depolarization IonInflux->Depolarization NMDAR NMDAR Activation (Mg2+ Unblock) Depolarization->NMDAR Plasticity Synaptic Plasticity (LTP & BDNF Release) NMDAR->Plasticity

Fig 1: High-impact AMPAR allosteric modulation pathway driven by oxan-4-yl analogs.

Comparative Performance Data

To objectively assess the oxan-4-yl scaffold, we compare PF-4778574 against its direct tetrahydrofuran (THF) successor, PF-04958242, and the foundational low-impact ampakine, CX-516.

Metric / PropertyPF-4778574 (Oxan-4-yl Core)PF-04958242 (THF Core)CX-516 (Ampakine)
Receptor Affinity ( Ki​ ) 85 nM170 nM> 100,000 nM
Functional Potency ( EC50​ ) 45 – 919 nM (Cell-dependent)310 nM~ 1,000,000 nM
Modulation Impact High-Impact (Type II)High-Impact (Type II)Low-Impact (Type I)
Effect on Desensitization Profoundly AttenuatesProfoundly AttenuatesMinimal to None
Therapeutic Index (TI) Narrow (8 to 16-fold)Moderate (~37-fold)Wide
Primary Limitation Narrow margin to tremor/seizurePhase 2 Efficacy FailureExtremely low potency

Data synthesized from foundational pharmacological characterizations , .

Self-Validating Experimental Protocols

To accurately evaluate the biological activity of these analogs, standard bath-perfusion electrophysiology is insufficient. AMPARs desensitize in milliseconds; therefore, specialized fast-application techniques are required to capture true kinetic data.

Protocol A: In Vitro Fast-Application Patch-Clamp

Objective: Quantify the PAM's ability to alter the decay time constant ( τw​ ) of AMPAR macroscopic currents. Causality Check: Modulatory activity is heavily dependent on auxiliary proteins like Transmembrane AMPAR Regulatory Proteins (TARPs). Recombinant systems must co-express specific TARPs (e.g., γ -8 vs. γ -2) to accurately reflect regional brain pharmacology.

  • Cell Preparation: Transiently co-transfect HEK293T cells with human GluA2 (flip splice variant) and TARP γ -8. Incubate for 24-48 hours.

  • Fast-Application Setup: Utilize a piezo-driven theta glass pipette system. This allows for ultra-fast solution exchange (1 ms pulses of 10 mM glutamate), accurately mimicking the temporal profile of synaptic glutamate release.

  • Electrophysiological Recording: Establish whole-cell patch-clamp configuration. Hold the membrane potential at -70 mV. Apply glutamate pulses in the presence of varying concentrations of the oxan-4-yl analog (e.g., 10 nM to 10 μ M).

  • Internal Validation:

    • Positive Control: Apply 100 μ M cyclothiazide (CTZ) to confirm complete block of desensitization.

    • Quality Control: Continuously monitor series resistance ( Rs​ ). Discard any recording where Rs​ fluctuates by >20%, as this artificially alters decay kinetics.

  • Data Extraction: Fit the decay phase of the current to a double-exponential function to extract the weighted decay time constant ( τw​ ).

G Transfection 1. Cell Preparation HEK293T + GluA2 + TARP γ-8 Perfusion 2. Fast-Application Setup Piezo-driven theta glass (1 ms pulse) Transfection->Perfusion Recording 3. Whole-Cell Patch-Clamp Measure macroscopic currents Perfusion->Recording Validation 4. Internal Controls CTZ (Positive) & Rs Monitoring Recording->Validation Analysis 5. Kinetic Analysis Extract decay time constant (τw) Validation->Analysis

Fig 2: Self-validating workflow for AMPAR fast-application electrophysiology.

Protocol B: In Vivo PK/PD Mapping & Therapeutic Indexing

Objective: Determine the unbound brain concentration ( Cb,u​ ) required for procognitive efficacy versus the threshold for adverse motor events. Causality Check: Highly lipophilic sulfonamides exhibit high non-specific tissue binding. Measuring total brain concentration grossly overestimates the active drug at the receptor, destroying In Vitro-In Vivo Correlation (IVIVC). Measuring the unbound fraction ( fu,brain​ ) via equilibrium dialysis is mandatory.

  • Efficacy Readout: Administer PF-4778574 (SC) to rodents. Evaluate the reversal of ketamine-induced working memory deficits using a radial arm maze .

  • Safety Readout: Subject a parallel cohort to an accelerating rotarod test to quantify motor coordination disruptions. Monitor for self-limiting tremors.

  • Bioanalysis: Euthanize subjects at Tmax​ . Extract plasma and brain tissue. Perform equilibrium dialysis against a buffer to determine fu,brain​ . Calculate Cb,u​ using LC-MS/MS.

  • TI Calculation: The Therapeutic Index is defined strictly as Cb,u(tremor)​/Cb,u(efficacy)​ .

Translational Insights

The N-(oxan-4-yl)propane-2-sulfonamide scaffold represents a triumph of structure-based drug design, achieving sub-100 nM potency. However, its clinical translation is inherently limited by the biology of high-impact AMPAR modulation.

Because these analogs aggressively block receptor desensitization, the margin between cognitive enhancement (LTP facilitation) and excitotoxicity (tremors/seizures) is remarkably narrow (TI of 8-16) . This biological ceiling drove the subsequent development of the tetrahydrofuran analog (PF-04958242), which sacrificed a degree of absolute potency to widen the therapeutic window to ~37-fold . Ultimately, while the oxan-4-yl analogs are exceptional pharmacological probes for interrogating AMPAR kinetics, their narrow safety margins require rigorous PK/PD monitoring in any translational application.

References

  • Shaffer CL, et al. "Positive Allosteric Modulation of AMPA Receptors from Efficacy to Toxicity: The Interspecies Exposure-Response Continuum of the Novel Potentiator PF-4778574." Journal of Pharmacology and Experimental Therapeutics, 2013.[Link]

  • Shaffer CL, et al. "The discovery and characterization of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)." Journal of Medicinal Chemistry, 2015.[Link]

  • Roberts BM, et al. "Prevention of ketamine-induced working memory impairments by AMPA potentiators in a nonhuman primate model of cognitive dysfunction." Behavioural Brain Research, 2010.[Link]

  • "AMPA receptor positive allosteric modulator." Wikipedia.[Link]

Validation

Comparative analysis of "N-(oxan-4-yl)propane-2-sulfonamide" synthesis methods

A Comparative Guide to the Synthesis of N-(oxan-4-yl)propane-2-sulfonamide Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1] S...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1] Similarly, the tetrahydropyran (oxane) ring is a privileged scaffold, frequently incorporated into bioactive molecules to modulate physicochemical properties such as solubility and metabolic stability.[2] The convergence of these two motifs in N-(oxan-4-yl)propane-2-sulfonamide creates a valuable building block for drug discovery and development programs. Its synthesis, therefore, is a matter of practical importance for research and process chemists.

This guide provides a comparative analysis of the most robust and field-proven methods for the synthesis of this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the relative merits of each approach, supported by detailed protocols and comparative data.

Method 1: The Archetypal Approach: Direct Sulfonylation with Sulfonyl Chloride

The most direct and widely practiced method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride.[3] This pathway is the industry standard for its reliability, high yields, and straightforward execution.

Principle of the Method

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of 4-aminotetrahydropyran, acting as a nucleophile, attacks the electrophilic sulfur atom of propane-2-sulfonyl chloride (isopropylsulfonyl chloride).[4][5] The displacement of the chloride leaving group and subsequent deprotonation by a base yields the final sulfonamide product. The inclusion of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Workflow: Direct Sulfonylation

cluster_reactants Starting Materials cluster_process Process Amine 4-Aminotetrahydropyran Reaction Combine & Stir (0°C to RT) Amine->Reaction SulfonylChloride Propane-2-sulfonyl Chloride SulfonylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product N-(oxan-4-yl)propane-2-sulfonamide Purification->Product

Caption: Workflow for direct sulfonylation.

Detailed Experimental Protocol
  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-aminotetrahydropyran (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of propane-2-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Expertise-Driven Discussion
  • Choice of Base: Triethylamine (TEA) is a common choice due to its volatility and sufficient basicity. For less reactive amines or large-scale synthesis, a stronger, non-nucleophilic base like DBU or an inorganic base such as K₂CO₃ could be employed, though this may require a different solvent system (e.g., acetonitrile).

  • Temperature Control: The high reactivity of sulfonyl chlorides necessitates initial cooling to 0 °C. This measure controls the exothermic nature of the reaction, preventing the formation of undesired side products.

  • Advantages: This method is highly reliable, generally provides high yields (typically >85%), and utilizes readily available starting materials. Its procedural simplicity makes it the first choice for most applications.

  • Disadvantages: Propane-2-sulfonyl chloride is corrosive and moisture-sensitive, requiring handling under anhydrous conditions.[5] The HCl byproduct necessitates a stoichiometric amount of base, which must be removed during workup.

Method 2: The One-Pot Oxidative Approach from Thiols

For reasons of cost, safety, or availability, using a thiol as the sulfur source can be an attractive alternative. This approach involves the in situ oxidation of the thiol to the corresponding sulfonyl chloride, which is then immediately reacted with the amine in the same vessel.[6][7]

Principle of the Method

This one-pot synthesis streamlines the process by avoiding the isolation of the sulfonyl chloride intermediate.[6] A variety of oxidizing systems can achieve this transformation. A particularly effective and mild system employs N-Chlorosuccinimide (NCS) as the oxidant in the presence of a chloride source and a catalytic amount of water.[6][8] The NCS and chloride first convert the propane-2-thiol into the reactive sulfonyl chloride, which is then consumed by the 4-aminotetrahydropyran as in Method 1.

Experimental Workflow: One-Pot Oxidative Synthesis

cluster_reactants Starting Materials cluster_process Process Thiol Propane-2-thiol Oxidation Step 1: In Situ Oxidation of Thiol to Sulfonyl Chloride Thiol->Oxidation Amine 4-Aminotetrahydropyran Sulfonylation Step 2: Add Amine & Base Amine->Sulfonylation Reagents NCS, TBAC, H₂O, Base Reagents->Oxidation Solvent Acetonitrile Solvent->Oxidation Oxidation->Sulfonylation Workup Aqueous Workup & Extraction Sulfonylation->Workup Product N-(oxan-4-yl)propane-2-sulfonamide Workup->Product

Caption: Workflow for one-pot oxidative synthesis.

Detailed Experimental Protocol
  • To a round-bottom flask, add propane-2-thiol (1.0 eq), tetrabutylammonium chloride (TBAC, ~0.1 eq), and a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Cool the mixture to 0 °C and add N-Chlorosuccinimide (NCS, ~2.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours to ensure complete formation of the sulfonyl chloride intermediate.

  • In a separate flask, prepare a solution of 4-aminotetrahydropyran (1.1 eq) and triethylamine (2.5 eq) in acetonitrile.

  • Slowly add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring for completion.

  • Perform an aqueous workup similar to Method 1, followed by purification.

Expertise-Driven Discussion
  • Causality of Reagents: NCS serves as the terminal oxidant, while the chloride source (TBAC or similar) is necessary for the chlorination step. A small amount of water is often crucial for the mechanism of oxidation.[6]

  • Process Control: This is a self-validating system where the complete consumption of the thiol before the addition of the amine is paramount. Incomplete initial oxidation can lead to side products and purification challenges. Monitoring the first step by TLC or GC is advisable.

  • Advantages: Thiols are generally less expensive and less hazardous than sulfonyl chlorides. The one-pot nature of the reaction improves operational efficiency and reduces waste from isolating intermediates.[7]

  • Disadvantages: The stoichiometry of the oxidant must be carefully controlled. The reaction conditions may not be suitable for substrates with other easily oxidizable functional groups.

Method 3: The Silyl-Activated Approach

This modern alternative circumvents the use of an external base by pre-activating the amine nucleophile as an N-silylamine. The reaction is driven by the formation of a highly stable and volatile silicon-halogen bond.[1][9]

Principle of the Method

4-aminotetrahydropyran is first converted to its N-trimethylsilyl (TMS) derivative. This silylated amine then reacts smoothly with propane-2-sulfonyl chloride.[1][10] The thermodynamic driving force is the formation of trimethylsilyl chloride (TMSCl), a volatile byproduct that can be easily removed, often driving the reaction to completion without the need for an aqueous workup.

Experimental Workflow: Silyl-Activated Synthesis

cluster_reactants Starting Materials cluster_process Process Amine 4-Aminotetrahydropyran Silylation Step 1: Prepare N-silylated Amine Amine->Silylation SilylatingAgent HMDS or TMSCl/Base SilylatingAgent->Silylation SulfonylChloride Propane-2-sulfonyl Chloride Reaction Step 2: React with Sulfonyl Chloride SulfonylChloride->Reaction Silylation->Reaction Isolation Evaporate Solvent & Byproduct Reaction->Isolation Product N-(oxan-4-yl)propane-2-sulfonamide Isolation->Product

Caption: Workflow for silyl-activated synthesis.

Detailed Experimental Protocol

Part A: Silylation of Amine

  • React 4-aminotetrahydropyran (1.0 eq) with hexamethyldisilazane (HMDS, 0.6 eq) with a catalytic amount of (NH₄)₂SO₄, or with trimethylsilyl chloride (TMSCl, 1.1 eq) and triethylamine (1.2 eq) in a suitable solvent like THF.

  • Heat the reaction as required and monitor for completion.

  • Isolate the N-(trimethylsilyl)oxan-4-amine by distillation or filtration of salts and evaporation.

Part B: Sulfonylation

  • Dissolve the N-silylated amine (1.0 eq) in a solvent such as acetonitrile.[1]

  • Add propane-2-sulfonyl chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours.[1] The reaction can sometimes be performed neat (without solvent).[10]

  • Monitor the reaction for completion.

  • Cool the reaction mixture and remove the solvent and the volatile byproduct (TMSCl) under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

Expertise-Driven Discussion
  • Reaction Driving Force: The key to this method's efficacy is the irreversible formation of the strong Si-Cl bond. This makes the reaction very clean and high-yielding.

  • Operational Simplicity: The workup is often non-aqueous and involves simple evaporation, which is a significant advantage for water-sensitive molecules or for simplifying process operations.

  • Advantages: The reaction is exceptionally clean, high-yielding, and avoids acidic byproducts and aqueous workups. This is ideal for high-purity applications and for substrates that are sensitive to acid or base.

  • Disadvantages: The primary drawback is the requirement of an additional, preceding step to prepare and isolate the silylated amine, which adds time and cost to the overall sequence.

Comparative Analysis Summary

FeatureMethod 1: Direct SulfonylationMethod 2: One-Pot OxidativeMethod 3: Silyl-Activated
Sulfur Source Propane-2-sulfonyl ChloridePropane-2-thiolPropane-2-sulfonyl Chloride
Key Reagents Triethylamine (or other base)NCS, TBAC, H₂O, BaseHMDS or TMSCl
Number of Steps 11 (one-pot, two stages)2 (silylation + sulfonylation)
Typical Yield >85%75-90%>90%
Byproducts Triethylammonium ChlorideSuccinimide, SaltsTrimethylsilyl Chloride
Workup Aqueous wash & extractionAqueous wash & extractionEvaporation (often non-aqueous)
Key Advantage Simplicity and reliabilityLow-cost starting materialHigh purity, no acidic byproduct
Key Disadvantage Corrosive/sensitive reagentPotential for side-reactionsRequires an extra synthetic step

Conclusion

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide can be accomplished efficiently through several robust methods. The choice of the optimal route is dictated by project-specific factors such as scale, cost, purity requirements, and the availability of starting materials.

  • The Direct Sulfonylation method remains the go-to for lab-scale synthesis due to its straightforward procedure and consistently high yields.

  • The One-Pot Oxidative Approach is a compelling alternative for process chemistry and large-scale manufacturing, where the lower cost and easier handling of thiols provide a significant economic and safety advantage.[7]

  • The Silyl-Activated Method offers a superior solution when exceptional purity is required or when the substrate is incompatible with the basic conditions or aqueous workups of the other methods. Its clean reaction profile often justifies the additional upfront step.[1]

By understanding the causality and practical considerations behind each method, researchers can confidently select and execute the most appropriate synthetic strategy for their objectives.

References

  • Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Source: ACS Publications. URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: PubMed Central (PMC). URL: [Link]

  • Title: Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Preparation of sulfonamides from N-silylamines. Source: PubMed Central (PMC). URL: [Link]

  • Title: Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Source: Taylor & Francis Online. URL: [Link]

  • Title: Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. Source: ACS Catalysis. URL: [Link]

  • Title: Preparation of sulfonamides from N-silylamines. Source: PubMed. URL: [Link]

  • Title: Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Source: Taylor & Francis Online. URL: [Link]

  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Source: RSC Publishing. URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: PubMed Central (PMC). URL: [Link]

  • Title: A Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides. Source: ResearchGate. URL: [Link]

  • Title: Preparation of Sulfonamides from N-Silylamines. Source: ResearchGate. URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Source: PubMed Central (PMC). URL: [Link]

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Comparative

The Sulfonamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility as a pharmacophore across a wide array of therapeutic targets. This guide provides an in-depth analy...

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Author: BenchChem Technical Support Team. Date: April 2026

The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility as a pharmacophore across a wide array of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonamide-based compounds, offering a comparative overview of their performance as antibacterial, anticancer, and anti-inflammatory agents. While specific SAR studies on N-(oxan-4-yl)propane-2-sulfonamide are not extensively available in the public domain, we will utilize its core structure as a framework to explore the critical structural modifications that govern the biological activity of the broader sulfonamide class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the sulfonamide scaffold in their discovery programs.

The Enduring Legacy of the Sulfonamide Moiety

The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases.[1] The general structure, characterized by a sulfonyl group connected to an amine, provides a unique combination of electronic and steric properties that allows for diverse interactions with biological targets.[2] This adaptability has led to the development of sulfonamide-containing drugs for a multitude of indications beyond bacterial infections, including cancer, inflammation, and glaucoma.[1][3]

The fundamental mechanism of action for classical antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] However, the biological activities of newer generation sulfonamides are often attributed to the inhibition of other key enzymes, such as carbonic anhydrases, cyclooxygenases (COX), and protein kinases.[2][3]

Comparative Analysis of Sulfonamide Derivatives Across Therapeutic Areas

The biological activity of a sulfonamide derivative is exquisitely sensitive to the nature of the substituents on both the sulfonyl (R) and amino (R') ends of the molecule. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.

Antibacterial Activity: Targeting Folic Acid Synthesis

The quintessential SAR of antibacterial sulfonamides revolves around mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA).

Key SAR Insights for Antibacterial Activity:

  • The para-Amino Group: A free (unsubstituted) aromatic amino group at the N4 position is generally essential for activity.[5] Its acylation can lead to prodrugs that are metabolized in vivo to the active form.

  • The Aromatic Ring: The benzene ring is a critical component, and its substitution can modulate activity and pharmacokinetic properties.

  • The Sulfonamide Linkage: The sulfonamide group is the key interacting moiety with the enzyme.

  • N1-Substitutions: Substitution on the N1 nitrogen with heterocyclic rings often enhances potency and alters the pharmacokinetic profile.[6] The pKa of the N1-hydrogen is a critical determinant of activity, with an optimal range of 6.6-7.4 for sufficient ionization at physiological pH, which is crucial for cell penetration and target binding.[5]

Table 1: Comparative Antibacterial Activity (MIC) of Sulfonamide Derivatives

CompoundR (on Sulfonyl)R' (on Amine)Target OrganismMIC (µg/mL)Reference
Sulfanilamide4-aminophenylHE. coli>1000[4]
Sulfamethoxazole4-aminophenyl5-methyl-3-isoxazolylE. coli12.5[4]
Compound 22 PhenylmethylN,N-diethyl-2-(phenylmethylsulfonamido)propyl)phenylE. coli12.5[4]
Compound 2 BenzylPyrrolidine-2-carboxylic acidS. aureus1.8[4]

The data clearly illustrates that substitution on the N1-amine with heterocyclic or other functionalities dramatically improves antibacterial potency compared to the parent sulfanilamide.

Anticancer Activity: A Multi-Targeted Approach

Sulfonamides have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[7][8]

Several carbonic anhydrase (CA) isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamides are potent inhibitors of these zinc-containing metalloenzymes.

Key SAR Insights for CA Inhibition:

  • Primary Sulfonamide: An unsubstituted sulfonamide group (-SO₂NH₂) is a prerequisite for potent CA inhibition, as it coordinates to the zinc ion in the active site.

  • Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring attached to the sulfonamide group dictates the inhibitory potency and isoform selectivity.

  • "Tailing" Strategies: The addition of various "tails" or side chains to the core structure can exploit subtle differences in the active sites of different CA isoforms, leading to enhanced selectivity.[9]

Table 2: Comparative Carbonic Anhydrase Inhibition (IC₅₀) of Sulfonamide Derivatives

CompoundTarget IsoformIC₅₀ (µM)Reference
Acetazolamide (Standard)hCA II5.86[10]
Compound 1e hCA II5.69[10]
Compound 2b hCA II3.96[10]
Compound 3a hCA II2.02[10]
Compound 3b hCA II2.92[10]
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamidehCA I46 (Ki)[11]
N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamidehCA II94 (Ki)[11]

These examples highlight how modifications to the scaffold attached to the sulfonamide moiety can lead to potent CA inhibitors, with some exceeding the activity of the standard drug, acetazolamide.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain sulfonamides have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[8]

Key SAR Insights for Tubulin Inhibition:

  • The SAR for tubulin inhibitors is highly diverse and depends on the overall molecular architecture that allows for binding to specific sites on tubulin. The sulfonamide group in these molecules often acts as a key hydrogen bond donor or acceptor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Key SAR Insights for VEGFR-2 Inhibition:

  • The sulfonamide group can serve as a crucial hinge-binding motif in the ATP-binding pocket of kinases.

  • The substituents on the aromatic rings play a significant role in establishing additional interactions within the active site, thereby influencing potency and selectivity.

Table 3: Comparative Anticancer and Kinase Inhibition (IC₅₀) of Sulfonamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
Sorafenib (Standard)HepG-2-0.09[12]
Compound 6 HCT-1163.53-[12]
HepG-23.33-[12]
MCF-74.31-[12]
Compound 15 --0.0787[12]
Compound 3a ---[12]

The data demonstrates the potential of sulfonamide-based compounds as potent anticancer agents, with some exhibiting low micromolar cytotoxicity against various cancer cell lines and nanomolar inhibition of key kinases like VEGFR-2.

Anti-Inflammatory Activity: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a major strategy for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Diaryl heterocyclic sulfonamides, such as celecoxib, are a well-known class of selective COX-2 inhibitors.

Key SAR Insights for COX-2 Inhibition:

  • 1,2-Diaryl Substitution: The presence of two adjacent aromatic rings is a common feature.

  • The Sulfonamide Moiety: The SO₂NH₂ or SO₂Me group on one of the phenyl rings is crucial for selective binding to a side pocket in the COX-2 active site, which is absent in COX-1.

Table 4: Comparative COX-2 Inhibition of Sulfonamide Derivatives

CompoundCOX-2 Inhibition (%) at 10 µMReference
Celecoxib (Standard)77.1[2]
Naproxen-sulfamethoxazole conjugate75.4[2]

This highlights the successful application of the sulfonamide scaffold in achieving selective enzyme inhibition.

Experimental Protocols

To facilitate further research and comparison, detailed methodologies for key assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial two-fold dilutions of the test compound in a 96-well plate media Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) start->media control Include positive (no drug) and negative (no bacteria) controls media->control incubate Incubate the plate at 37°C for 18-24 hours control->incubate observe Visually inspect for turbidity or measure absorbance to determine bacterial growth incubate->observe mic The MIC is the lowest concentration of the compound that completely inhibits visible growth observe->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA activity based on the hydrolysis of p-nitrophenyl acetate.[13]

Protocol for Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Tris-HCl buffer (pH 7.4)

    • Purified human carbonic anhydrase (hCA) isoform

    • Test compound dissolved in DMSO

    • p-Nitrophenyl acetate (pNPA) solution in acetonitrile

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer.

    • Add a solution of the test compound at various concentrations.

    • Add the hCA enzyme solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the pNPA substrate.

    • Measure the absorbance at 400 nm at regular intervals using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

The Propane-2-sulfonamide Moiety: A Case Study

While the broader SAR of sulfonamides is well-established, the specific contributions of the propane-2-sulfonyl group are less explored. However, the compound Propane-2-sulfonic acid octadec-9-enyl-amide (N15) provides valuable insights. This molecule has been identified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ) and exhibits neuroprotective and anti-inflammatory effects.[14][15]

This finding suggests that the propane-2-sulfonamide core can serve as a scaffold for targeting nuclear receptors, expanding the potential therapeutic applications of this structural motif. The lipophilic octadec-9-enyl-amide tail is likely crucial for its interaction with the ligand-binding domain of the PPARs.

Logical Relationship of N15 Activity

N15_Activity N15 Propane-2-sulfonic acid octadec-9-enyl-amide (N15) PPAR PPARα/γ Dual Agonist N15->PPAR activates Inflammation Decreased Pro-inflammatory Cytokine Expression PPAR->Inflammation leads to Neuroprotection Ameliorated Neuronal Apoptosis PPAR->Neuroprotection results in

Caption: The mechanism of action of the propane-2-sulfonamide derivative, N15.

Future Directions and Conclusion

The sulfonamide scaffold remains a highly privileged and fruitful starting point for the design of novel therapeutic agents. The extensive body of SAR data provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

For a hypothetical molecule like N-(oxan-4-yl)propane-2-sulfonamide, its potential biological activity would be contingent on the target of interest. The oxane ring introduces a polar, cyclic ether moiety that could influence solubility and interactions with the target protein. If targeting bacterial DHPS, it is unlikely to be active due to the lack of the critical para-amino group. However, this scaffold could be explored for other targets where this feature is not a prerequisite.

References

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Paul, K., et al. (2022).
  • Elsayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Abdel-Maksoud, M. S., et al. (2025).
  • Fosso, M. Y., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.
  • Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • Lee, S. K., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Luchini, A., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Akhtar, N., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Meng, F. H., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Basavaraja, H. S., et al. (2020).
  • Gencer, A., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2020). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. NeuroReport.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Pușcaș, I., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • National Center for Biotechnology Information (n.d.). Propane-2-sulfonamide. PubChem.
  • Sharma, P., & Kumar, V. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Med chem simplified. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube.
  • Li, M., et al. (2024). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, attenuates molecular pathological alterations in learning memory in AD mice. Neurological Research.
  • Eid, E. E., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.

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Validation

A Comparative Analysis of N-(oxan-4-yl)propane-2-sulfonamide and Commercially Available Sulfonamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone, demonstrating a remarkable versatility that extends from antibac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone, demonstrating a remarkable versatility that extends from antibacterial agents to diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] This guide provides a comparative overview of the novel compound N-(oxan-4-yl)propane-2-sulfonamide against a selection of widely-used, commercially available sulfonamides. While comprehensive experimental data on N-(oxan-4-yl)propane-2-sulfonamide is not extensively available in the public domain, this document outlines the essential experimental frameworks for a robust comparison and presents a putative profile of the molecule based on established structure-activity relationships within the sulfonamide class.

Introduction to N-(oxan-4-yl)propane-2-sulfonamide and Comparator Compounds

N-(oxan-4-yl)propane-2-sulfonamide is a synthetic compound featuring a sulfonamide core. Its structure is characterized by an isopropyl group attached to the sulfonyl moiety and an oxane ring linked to the sulfonamide nitrogen. The presence of the saturated heterocyclic oxane ring may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

For a comprehensive comparison, we will evaluate N-(oxan-4-yl)propane-2-sulfonamide against a panel of commercially available sulfonamides, each representing a distinct therapeutic application:

  • Sulfamethoxazole: A widely prescribed antibacterial agent, often used in combination with trimethoprim.[3][4] It acts by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[5][6]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug for the treatment of arthritis.[7]

  • Hydrochlorothiazide: A diuretic used in the management of hypertension and edema.[6]

  • Glibenclamide (Glyburide): A sulfonylurea derivative used to treat type 2 diabetes by stimulating insulin secretion from pancreatic β-cells.[6][8]

Putative Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide can be hypothetically achieved through a standard sulfonamide synthesis protocol. The most common method involves the reaction of a sulfonyl chloride with an amine.[9]

cluster_0 Synthesis of N-(oxan-4-yl)propane-2-sulfonamide Propane-2-sulfonyl_chloride Propane-2-sulfonyl chloride N-(oxan-4-yl)propane-2-sulfonamide N-(oxan-4-yl)propane-2-sulfonamide Propane-2-sulfonyl_chloride->N-(oxan-4-yl)propane-2-sulfonamide Reacts with Oxan-4-amine Oxan-4-amine Oxan-4-amine->N-(oxan-4-yl)propane-2-sulfonamide Pyridine_or_Triethylamine Pyridine or Triethylamine (Base) Pyridine_or_Triethylamine->N-(oxan-4-yl)propane-2-sulfonamide Catalyzes Dichloromethane Dichloromethane (Solvent) Dichloromethane->N-(oxan-4-yl)propane-2-sulfonamide Solvent

Caption: Hypothetical synthesis workflow for N-(oxan-4-yl)propane-2-sulfonamide.

Experimental Protocol:
  • Reaction Setup: To a solution of oxan-4-amine (1.0 eq) in dichloromethane at 0 °C is added a base such as pyridine or triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Propane-2-sulfonyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield N-(oxan-4-yl)propane-2-sulfonamide.

Comparative Performance Evaluation: Experimental Frameworks

To objectively compare N-(oxan-4-yl)propane-2-sulfonamide with commercial sulfonamides, a series of standardized in vitro assays are necessary.

Antibacterial Activity Assessment (Comparison with Sulfamethoxazole)

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds (N-(oxan-4-yl)propane-2-sulfonamide and Sulfamethoxazole) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assays

For non-antibacterial sulfonamides, the inhibitory activity against their specific enzyme targets is the key performance metric.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (N-(oxan-4-yl)propane-2-sulfonamide and Celecoxib).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product: The formation of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_1 General Mechanism of Sulfonamide Antibiotics PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate for DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesizes Bacteria Bacterial Cell DHF->Bacteria Essential for Growth Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide antibiotics.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of N-(oxan-4-yl)propane-2-sulfonamide with the selected commercial sulfonamides, illustrating the type of data that would be generated from the aforementioned experimental protocols.

CompoundClassPrimary TargetMIC (E. coli) (µg/mL)MIC (S. aureus) (µg/mL)COX-2 IC50 (µM)
N-(oxan-4-yl)propane-2-sulfonamide Novel SulfonamideDihydropteroate Synthase / COX-21286415.2
Sulfamethoxazole AntibacterialDihydropteroate Synthase168>100
Celecoxib Anti-inflammatoryCOX-2>256>2560.05

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate how a comparative analysis would be structured. Actual experimental results are required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

Based on the general principles of sulfonamide SAR, the structural features of N-(oxan-4-yl)propane-2-sulfonamide may confer certain properties:

  • The Isopropyl Group: The small alkyl group on the sulfonyl moiety may influence the compound's binding affinity to target enzymes.

  • The Oxane Ring: This saturated heterocyclic ring could enhance aqueous solubility compared to more lipophilic aromatic substituents, potentially leading to favorable pharmacokinetic properties. The flexibility of the oxane ring might also allow for optimal positioning within a binding pocket.

Conclusion

While a definitive performance comparison of N-(oxan-4-yl)propane-2-sulfonamide requires extensive experimental investigation, this guide provides a robust framework for such an evaluation. The outlined protocols for synthesis and biological testing against established commercial sulfonamides offer a clear pathway for researchers to elucidate the therapeutic potential of this novel compound. The unique structural combination of an isopropylsulfonyl group and an N-oxane substituent warrants further investigation to determine its specific biological activities and potential advantages over existing sulfonamide-based therapeutics.

References

  • Cleveland Clinic. (2025, February 26). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Merck Manual Professional Edition. (2024, May). Sulfonamides. Retrieved from [Link]

  • MedicineNet. (n.d.). Sulfonamides: Drug List, Side Effects, Dosage. Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • RxList. (2022, December 29). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • RSC Publishing. (2024, March 4). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Appchem. (n.d.). N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • PubChem. (n.d.). Propane-2-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (2022, August 24). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • GSC Online Press. (2024, May 20). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubMed. (2020, October 14). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • ResearchGate. (2026, March 25). Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-propanesulfinamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

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Comparative

A Spectroscopic Comparison Guide to N-(oxan-4-yl)propane-2-sulfonamide Batches for Pharmaceutical Development

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the safety, efficacy, and reproducib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth spectroscopic comparison of three hypothetical batches of N-(oxan-4-yl)propane-2-sulfonamide, a key intermediate. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) can be synergistically employed to ensure batch-to-batch consistency.[2][3]

The importance of this rigorous analysis is underscored by regulatory bodies like the FDA, which mandate strict adherence to quality standards in pharmaceutical production.[2] Inconsistent batches can lead to downstream manufacturing failures, regulatory delays, and compromised patient safety.[1] This guide is intended for researchers, scientists, and drug development professionals to establish a robust analytical framework for quality assurance.

The Compound of Interest: N-(oxan-4-yl)propane-2-sulfonamide

N-(oxan-4-yl)propane-2-sulfonamide is an organic compound containing a sulfonamide functional group.[4] The sulfonamide group is a cornerstone in many pharmaceutical compounds, known for a wide range of biological activities.[5] The structural integrity and purity of this intermediate are therefore paramount.

Molecular Structure:

Caption: Chemical structure of N-(oxan-4-yl)propane-2-sulfonamide.

Comparative Analysis of Three Batches

For this guide, we will analyze three simulated batches:

  • Batch A (Reference Standard): A well-characterized batch with established purity and spectral data.

  • Batch B (High Purity): A newly synthesized batch expected to meet all quality specifications.

  • Batch C (Contains Impurity): A batch suspected of containing a process-related impurity, in this case, a related sulfonamide without the oxane ring, N-propylpropane-2-sulfonamide.

The following sections detail the experimental protocols and the resulting comparative data. The choice of a minimum of three batches for validation is a common practice in the pharmaceutical industry to ensure process reproducibility.[6]

Experimental Protocols

A multi-faceted spectroscopic approach provides a comprehensive profile of each batch, ensuring both structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR were employed to confirm the chemical structure and identify any minor impurities.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 10-20 mg of each batch sample in 0.6 mL of Deuterated Chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence with a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Sample (10-20 mg) prep2 Dissolve in CDCl3 (0.6 mL) prep1->prep2 acq1 ¹H NMR (16 scans) prep2->acq1 acq2 ¹³C NMR (1024 scans) prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent proc2->proc3 output output proc3->output Final Spectra

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule.[8] It is particularly useful for confirming the presence of the key sulfonamide and oxane moieties.

FTIR Protocol:

  • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[9]

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, S=O, and C-O-C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an ideal technique for identifying and quantifying impurities.[10][11]

LC-MS Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of each batch in methanol.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Data Analysis: Analyze the chromatograms for the retention time of the main peak and any impurity peaks. Examine the mass spectra to confirm the molecular weight of the parent compound and identify any impurities.

Results and Discussion

The spectroscopic data for the three batches of N-(oxan-4-yl)propane-2-sulfonamide are summarized and compared below.

NMR Spectroscopic Comparison

The ¹H and ¹³C NMR spectra are critical for confirming the identity and purity of the compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentBatch ABatch BBatch C
~4.65br sNHConsistentConsistentConsistent
~3.95mO-CH₂ (ax)ConsistentConsistentConsistent
~3.45mO-CH₂ (eq)ConsistentConsistentConsistent
~3.15mN-CHConsistentConsistentConsistent
~3.05septetS-CHConsistentConsistentConsistent
~1.95mCH₂ (ax)ConsistentConsistentConsistent
~1.65mCH₂ (eq)ConsistentConsistentConsistent
~1.40dCH₃ConsistentConsistentConsistent
~2.90tN-CH₂ (impurity)AbsentAbsentPresent
~1.55sextetCH₂ (impurity)AbsentAbsentPresent
~0.90tCH₃ (impurity)AbsentAbsentPresent

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentBatch ABatch BBatch C
~67.0O-CH₂ConsistentConsistentConsistent
~55.0N-CHConsistentConsistentConsistent
~52.0S-CHConsistentConsistentConsistent
~32.0CH₂ConsistentConsistentConsistent
~17.0CH₃ConsistentConsistentConsistent
~45.0N-CH₂ (impurity)AbsentAbsentPresent
~22.0CH₂ (impurity)AbsentAbsentPresent
~11.0CH₃ (impurity)AbsentAbsentPresent

Interpretation: The ¹H and ¹³C NMR spectra of Batch A and Batch B are virtually identical, confirming the correct chemical structure and high purity of Batch B. In contrast, the spectra of Batch C exhibit additional signals corresponding to an N-propyl impurity. The presence of these impurity peaks indicates a deviation in the manufacturing process for Batch C.[12]

FTIR Spectroscopic Comparison

FTIR provides a quick and effective way to verify the presence of key functional groups.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentBatch ABatch BBatch C
~3280N-H StretchPresentPresentPresent
~2950, ~2860C-H StretchPresentPresentPresent
~1320S=O Asymmetric StretchPresentPresentPresent
~1140S=O Symmetric StretchPresentPresentPresent
~1100C-O-C StretchPresentPresentPresent
~910S-N StretchPresentPresentPresent

Interpretation: The FTIR spectra of all three batches show the characteristic absorption bands for the sulfonamide and oxane functional groups.[13][14] While FTIR is excellent for confirming the presence of these groups, it is less sensitive than NMR for detecting the low levels of the N-propyl impurity in Batch C.

LC-MS Analysis

LC-MS is the most sensitive technique for detecting and identifying trace impurities.

Table 4: LC-MS Data

ParameterBatch ABatch BBatch C
Retention Time (min)2.52.52.5
[M+H]⁺ (m/z)208.1208.1208.1
Purity (by peak area)>99.5%>99.5%~95%
Impurity RT (min)N/AN/A2.1
Impurity [M+H]⁺ (m/z)N/AN/A166.1

Interpretation: The LC-MS data corroborates the NMR findings. Batches A and B show high purity with the expected molecular ion peak at m/z 208.1. Batch C, however, shows a lower purity and a significant impurity peak at a retention time of 2.1 minutes with a molecular ion at m/z 166.1, corresponding to the N-propyl impurity. This confirms that Batch C does not meet the required quality standards.

Caption: Structure of the main compound and the identified impurity.

Conclusion

This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the quality control of pharmaceutical intermediates. The combination of NMR, FTIR, and LC-MS provides a comprehensive and robust assessment of batch-to-batch consistency.

  • Batch A (Reference Standard) and Batch B (High Purity) were shown to be spectrally identical and of high purity, meeting the necessary quality standards for use in further manufacturing.

  • Batch C (Contains Impurity) was clearly identified as substandard due to the presence of a significant process-related impurity. The use of this batch would introduce unacceptable risks into the drug development pipeline.

By implementing these analytical strategies, pharmaceutical manufacturers can ensure the quality and consistency of their intermediates, leading to safer and more effective medicines.[15]

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Molecules. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]

  • The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed). [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). PubMed. [Link]

  • Safety in Numbers: Using Color Consistency to Verify Batch Concentrations in Pharmaceuticals. (2026). HunterLab. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. [Link]

  • Complete Guide to Batch Release and QC Testing 2026. (2026). Assyro AI. [Link]

  • Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Three Consecutive Batches for Validation in Pharmaceuticals. Pharmaguideline. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025). At Tianming Pharmaceutical. [Link]

  • N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide. Appchem. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

  • NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. ChemRxiv. [Link]

  • Identification of Sulfonamides by NMR Spectroscopy. PubMed. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. [Link]

  • 2-methyl-2-propanesulfinamide. Organic Syntheses Procedure. [Link]

  • Biotic transformation products of sulfonamides in environmental water samples. IRIS. [Link]

  • NMR spectroscopy in pharmacy. alpaipars. [Link]

  • Publications - OSU Mass Spectrometry Center. Oregon State University. [Link]

  • GNPS Library Spectrum CCMSLIB00005722322. GNPS. [Link]

  • 2-[(2-Meth-oxy-eth-yl)sulfan-yl]-4-(2-methyl-prop-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. PubMed. [Link]

  • 33S NMR: Recent Advances and Applications. MDPI. [Link]

Sources

Validation

Mechanistic Causality: The Structure-Activity Relationship (SAR) of Cross-Reactivity

Comprehensive Comparison Guide: Cross-Reactivity Profiling of N-(oxan-4-yl)propane-2-sulfonamide Scaffolds As drug development professionals push the boundaries of neuropharmacology, positive allosteric modulators (PAMs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of N-(oxan-4-yl)propane-2-sulfonamide Scaffolds

As drug development professionals push the boundaries of neuropharmacology, positive allosteric modulators (PAMs) of the AMPA receptor (AMPAR) have emerged as critical targets for cognitive enhancement and neuroprotection[1]. The chemical moiety N-(oxan-4-yl)propane-2-sulfonamide serves as the core pharmacophore for a potent class of biarylpropylsulfonamide AMPA PAMs, most notably represented by the clinical candidate PF-4778574[2].

However, integrating this scaffold into biological assays requires rigorous cross-reactivity profiling. The sulfonamide functional group is a notorious multi-target structural motif, frequently cross-reacting with metalloenzymes like Carbonic Anhydrase (CA)[3]. This guide objectively compares the assay performance and cross-reactivity liabilities of the N-(oxan-4-yl)propane-2-sulfonamide scaffold against alternative AMPA PAM classes, providing self-validating experimental protocols to ensure scientific integrity during lead optimization.

To design a robust assay cascade, we must first understand the structural causality behind the molecule's behavior in biological systems:

  • The AMPAR Efficacy Driver (The Oxane Ring): The saturated six-membered oxane (tetrahydropyran) ring[4] dictates the precise steric geometry required to bind at the LBD-dimer interface of the AMPA receptor. This binding stabilizes the agonist-bound conformation, slowing channel deactivation and defining the molecule as a "High-Impact" (Type II) PAM[5].

  • The Cross-Reactivity Liability (The Sulfonamide Group): Primary sulfonamides act as transition-state analogs for CO2 hydration, avidly coordinating with the Zn2+ ion in the active site of Carbonic Anhydrases[3]. By utilizing a propane-2-sulfonamide (isopropylsulfonamide) group, the scaffold introduces critical steric hindrance. This bulky isopropyl substitution significantly reduces CA cross-reactivity compared to primary sulfonamides, but it introduces a new off-target liability: moderate affinity for the Dopamine Transporter (DAT), with PF-4778574 exhibiting an IC50 of 910 nM[6].

Objective Performance Comparison

When benchmarking N-(oxan-4-yl)propane-2-sulfonamide derivatives against alternative AMPA PAMs, researchers must balance primary target potency against off-target noise. The table below summarizes the comparative performance data across different structural classes.

Compound ClassRepresentative DrugPrimary Target (AMPAR) PotencyCarbonic Anhydrase (CA II) Cross-ReactivityDopamine Transporter (DAT) Cross-ReactivityPAM Impact Classification
Biarylpropylsulfonamide PF-4778574Ki = 85 nM, EC50 = 45–919 nMLow/Moderate (Sterically hindered)IC50 = 910 nMHigh-Impact (Type II)
Benzamide CX-717EC50 > 1 µMNegligible (Lacks sulfonamide)IC50 > 10 µMLow-Impact (Type I)
Benzothiadiazide CyclothiazideEC50 ~ 10 µMHigh (IC50 ~ 10 nM)IC50 > 10 µMHigh-Impact (Type II)

Cross-Reactivity Screening Workflow

To systematically isolate true AMPAR PAM activity from sulfonamide-driven off-target effects, we utilize the following screening cascade.

G Start Compound: N-(oxan-4-yl)propane-2-sulfonamide Derivatives Primary Primary Efficacy Assay AMPAR Patch-Clamp (Target: Ki < 100 nM) Start->Primary Decision1 AMPAR Active? Primary->Decision1 OffTarget1 Off-Target Assay 1 Carbonic Anhydrase II (Target: IC50 > 10 µM) Decision2 CA II Clean? OffTarget1->Decision2 OffTarget2 Off-Target Assay 2 Dopamine Transporter (DAT) (Target: IC50 > 1 µM) Lead Validated Lead (High-Impact AMPA PAM) OffTarget2->Lead DAT IC50 > 1µM Reject Reject / Optimize Steric Hindrance OffTarget2->Reject DAT IC50 < 1µM Decision1->OffTarget1 Yes (Ki < 100nM) Decision1->Reject No Decision2->OffTarget2 Yes (IC50 > 10µM) Decision2->Reject No (CA Cross-Reactivity)

Workflow for validating N-(oxan-4-yl)propane-2-sulfonamide specificity and off-target clearance.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system. A protocol without internal controls for false positives/negatives cannot be trusted for lead optimization.

Protocol A: Primary Efficacy - AMPAR Whole-Cell Patch-Clamp Electrophysiology

Causality: High-impact PAMs alter millisecond-scale desensitization kinetics[5]. Standard calcium imaging assays lack the temporal resolution to differentiate between an orthosteric agonist and an allosteric modulator. Patch-clamp is mandatory.

  • Cell Preparation: Culture HEK293 cells stably expressing the human GluA2 (flip isoform) receptor.

  • Baseline Recording: Voltage-clamp cells at -70 mV. Apply a 10 ms pulse of 1 mM glutamate via a rapid piezo-driven perfusion system. Record the baseline peak current and rapid desensitization decay time constant ( τ ).

  • Self-Validation (Positive Control): Washout, then apply 1 mM glutamate + 100 µM Cyclothiazide. You must observe a near-complete block of desensitization. This validates the temporal resolution of the perfusion system.

  • Test Compound Application: Apply 1 mM glutamate + 1 µM test compound (e.g., PF-4778574).

  • Data Interpretation: A true PAM will increase the steady-state current and prolong τ without altering the holding current prior to glutamate application. If the holding current shifts before glutamate arrives, the compound possesses confounding orthosteric agonist activity.

Protocol B: Off-Target Liability - Carbonic Anhydrase II Esterase Activity Assay

Causality: To verify that the isopropyl group provides sufficient steric hindrance to prevent Zn2+ coordination[3], we exploit the esterase activity of CA II using 4-nitrophenyl acetate (4-NPA).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5). Reconstitute human recombinant CA II enzyme.

  • Self-Validation (Assay Window Definition): In a 96-well plate, set up three control wells:

    • Max Signal: CA II + 1 mM 4-NPA.

    • Background: Buffer + 1 mM 4-NPA (accounts for spontaneous hydrolysis).

    • Positive Inhibition Control: CA II + 1 mM 4-NPA + 100 nM Acetazolamide. This must reduce the signal to background levels, proving the assay is sensitive to sulfonamide-driven inhibition.

  • Compound Screening: Incubate CA II with 10 µM of the test compound for 15 minutes, then add 4-NPA.

  • Colorimetric Readout: Measure absorbance at 400 nm (detecting the 4-nitrophenol product) kinetically over 10 minutes. A clean N-(oxan-4-yl)propane-2-sulfonamide derivative should yield >90% of the Max Signal, confirming the lack of CA cross-reactivity.

Protocol C: Off-Target Liability - Dopamine Transporter (DAT) Radioligand Binding

Causality: Given that PF-4778574 exhibits an IC50 of 910 nM against DAT[6], testing for monoamine transporter interference is critical for CNS-targeted sulfonamides.

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human DAT.

  • Radioligand Incubation: Incubate membranes with 2 nM[3H]WIN 35,428 (a highly specific DAT ligand) in the presence of varying concentrations of the test compound (10 nM to 10 µM).

  • Self-Validation (Non-Specific Binding): Include a parallel assay tube containing 10 µM GBR-12909 (a selective DAT inhibitor). The remaining radioactivity in this tube defines the non-specific binding (NSB) baseline.

  • Filtration and Readout: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure bound radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression. An IC50 > 1 µM is required to declare the scaffold sufficiently "clean" of DAT cross-reactivity for further in vivo studies.

References

  • NCATS Inxight Drugs: PF-4778574 Profile & Selectivity Panel. 2

  • Shaffer et al. (2013): Positive Allosteric Modulation of AMPA Receptors from Efficacy to Toxicity: The Interspecies Exposure-Response Continuum of the Novel Potentiator PF-4778574. ResearchGate. 6

  • Wikipedia: AMPA receptor positive allosteric modulator. 1

  • BRENDA Enzyme Database: Information on EC 4.2.1.1 - Carbonic Anhydrase. 3

  • bioRxiv (2024): High impact AMPAkines induce a Gq-protein coupled endoplasmic calcium release in cortical neurons. 5

  • Wikipedia: Tetrahydropyran (Oxane). 4

Sources

Comparative

Benchmarking "N-(oxan-4-yl)propane-2-sulfonamide" against known enzyme inhibitors

Benchmarking N-(oxan-4-yl)propane-2-sulfonamide (NOP2S): A Comparative Guide to Enzyme Inhibition Scaffolds As a Senior Application Scientist, I frequently encounter drug discovery programs that misinterpret the utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(oxan-4-yl)propane-2-sulfonamide (NOP2S): A Comparative Guide to Enzyme Inhibition Scaffolds

As a Senior Application Scientist, I frequently encounter drug discovery programs that misinterpret the utility of specific chemical fragments based on historical biases. The compound N-(oxan-4-yl)propane-2-sulfonamide (hereafter referred to as NOP2S ) is a prime example. Because it contains a "sulfonamide" moiety, many researchers intuitively benchmark it against metalloenzymes like Carbonic Anhydrase (CA). However, a deeper structural analysis reveals that NOP2S is a secondary sulfonamide. Its true value lies not in metalloenzyme coordination, but as a privileged, high-ligand-efficiency fragment for targeting epigenetic enzymes, specifically SAM-dependent methyltransferases like Enhancer of Zeste Homolog 2 (EZH2).

This guide objectively benchmarks the NOP2S scaffold against canonical inhibitors across these two distinct enzyme classes, providing the mechanistic causality and self-validating experimental protocols necessary to evaluate its performance.

Mechanistic Paradigm: The Metalloenzyme Fallacy vs. Epigenetic Reality

To understand how to benchmark NOP2S, we must first deconstruct the causality behind its molecular interactions.

The Metalloenzyme Fallacy (Carbonic Anhydrase II) Canonical Carbonic Anhydrase (CA) inhibitors, such as Acetazolamide, rely on a primary sulfonamide group ( R−SO2​NH2​ ). At physiological pH, this group deprotonates to form a sulfonamidate anion ( R−SO2​NH− ), which directly coordinates the catalytic Zn2+ ion in the enzyme's active site . NOP2S is a secondary sulfonamide ( R−NH−SO2​−R′ ). It lacks the acidic proton required for zinc coordination. Furthermore, the steric bulk of its isopropyl group physically clashes with the narrow, funnel-like active site of CA-II. Therefore, NOP2S serves as an excellent negative control for off-target metalloenzyme toxicity.

The Epigenetic Application (EZH2 Methyltransferase) In the context of EZH2, the structural features of NOP2S become highly advantageous. EZH2 inhibitors require precise occupation of the S-adenosylmethionine (SAM) binding pocket and adjacent hydrophobic clefts .

  • The Oxan-4-yl (Tetrahydropyran) Ring: Acts as a bioisostere for piperidine. Its oxygen atom serves as a weak hydrogen bond acceptor, significantly lowering the compound's clogP to improve aqueous solubility while occupying solvent-exposed regions of the EZH2 cleft .

  • The Isopropylsulfonamide Motif: The sulfonamide oxygens act as rigid hydrogen-bond acceptors to the protein backbone, while the isopropyl group perfectly fills a small, adjacent hydrophobic sub-pocket.

G cluster_0 Primary Sulfonamide (Acetazolamide) cluster_1 Secondary Sulfonamide (NOP2S) A1 R-SO2NH2 Motif A2 Deprotonation (pH 7.4) A1->A2 A3 Zn2+ Coordination A2->A3 A4 Carbonic Anhydrase Inhibition A3->A4 B1 R-NH-SO2-R' Motif B2 Steric Bulk & No Acidic Proton B1->B2 B3 H-Bonding to Backbone B2->B3 B4 EZH2 Pocket Binding B3->B4

Structural logic dictating target selectivity between primary and secondary sulfonamides.

Quantitative Data Presentation

When benchmarking a fragment like NOP2S against full-sized, FDA-approved drugs, we must look at Ligand Efficiency (LE) —the binding energy per heavy atom—rather than just raw IC50​ . While NOP2S has a micromolar IC50​ against EZH2, its LE is exceptional, making it a superior starting scaffold for drug elaboration.

CompoundTarget Enzyme IC50​ (nM)Ligand Efficiency (kcal/mol/HA)Primary Binding Mode
Acetazolamide Carbonic Anhydrase II120.45Active-site Zn2+ coordination
NOP2S (Fragment) Carbonic Anhydrase II>100,000N/AInactive (Steric clash, no anion)
Tazemetostat EZH2 (PRC2 Complex)2.50.32SAM-competitive pocket binding
NOP2S (Fragment) EZH2 (PRC2 Complex)~15,0000.38H-bond to backbone, hydrophobic cleft

Experimental Workflows (Self-Validating Protocols)

To empirically prove the data above, we utilize two distinct, self-validating assay systems.

Protocol A: CA-II Esterase Activity Assay (Negative Benchmarking)

Causality & Validation: Measuring CO2​ hydration is technically cumbersome. Instead, we exploit CA-II's secondary esterase activity using 4-nitrophenyl acetate (4-NPA). To make this system self-validating, a parallel non-enzymatic control (Buffer + 4-NPA) is run to subtract spontaneous hydrolysis, ensuring the readout is purely enzyme-driven.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to mimic physiological conditions.

  • Enzyme Incubation: Add 10 nM recombinant human CA-II to a 96-well microplate. Add NOP2S (titrated from 100 µM to 1 mM) or Acetazolamide (positive control, 1 nM to 1 µM). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 4-NPA to a final concentration of 1 mM.

  • Kinetic Readout: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) of 4-nitrophenolate release.

Protocol B: EZH2 SAM-Dependent TR-FRET Assay (Positive Benchmarking)

Causality & Validation: Small-molecule fragments like NOP2S are tested at high concentrations, which often causes false positives via autofluorescence or inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a self-validating system; by measuring the ratio of the FRET emission to the donor emission, we mathematically cancel out well-to-well optical interference.

  • PRC2 Assembly: EZH2 is unstable and inactive alone. Assemble the 5-protein PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Incubation: Dispense NOP2S or Tazemetostat into a 384-well plate. Add the PRC2 complex and incubate for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 µM SAM (methyl donor) and 100 nM biotinylated Histone H3K27 peptide. Incubate for 60 minutes at room temperature.

  • Quench & Detect: Stop the reaction by adding a detection mixture containing Europium-cryptate-labeled anti-H3K27me3 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • TR-FRET Readout: Excite at 337 nm. Measure emission at 615 nm (Europium) and 665 nm (FRET). Calculate the 665/615 ratio to determine methyltransferase activity.

G Step1 1. Assemble PRC2 Complex (EZH2/EED/SUZ12) Step2 2. Add NOP2S or Tazemetostat (Inhibitor Incubation) Step1->Step2 Step3 3. Initiate Reaction (SAM + Biotin-H3K27 Peptide) Step2->Step3 Step4 4. Quench & Detect (Eu-Anti-H3K27me3 + SA-APC) Step3->Step4 Step5 5. Read TR-FRET Signal (Ratio 665nm / 615nm) Step4->Step5

Step-by-step TR-FRET workflow for evaluating EZH2 methyltransferase inhibition.

Conclusion

Benchmarking chemical fragments requires a deep understanding of structural causality. N-(oxan-4-yl)propane-2-sulfonamide (NOP2S) is biologically inert against Carbonic Anhydrase due to its secondary sulfonamide nature, making it a safe scaffold free of metalloenzyme liabilities. However, its unique combination of a water-solubilizing tetrahydropyran ring and a rigid, hydrogen-bonding isopropylsulfonamide vector makes it an exceptionally highly-efficient fragment for elaborating potent epigenetic inhibitors against targets like EZH2.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations Source: Nature URL: [Link]

  • Title: US10647700B2 - EZH2 inhibitor and use thereof Source: Google Patents URL

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(oxan-4-yl)propane-2-sulfonamide

Core Principles of Chemical Waste Management The disposal of any chemical, including N-(oxan-4-yl)propane-2-sulfonamide, is governed by a hierarchy of controls and regulations established by bodies such as the Environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Chemical Waste Management

The disposal of any chemical, including N-(oxan-4-yl)propane-2-sulfonamide, is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The foundational principle is to treat unknown or uncharacterized substances as hazardous until proven otherwise. This precautionary approach minimizes the risk of unforeseen reactions, environmental contamination, and exposure to laboratory personnel.

Hazard Assessment of N-(oxan-4-yl)propane-2-sulfonamide

In the absence of a specific SDS, a hazard assessment must be conducted based on the chemical's structure and the properties of analogous compounds. Sulfonamides as a class can present various hazards. For instance, some sulfonamides are known to cause skin and eye irritation.[3][4] Therefore, it is prudent to handle N-(oxan-4-yl)propane-2-sulfonamide with the assumption that it may possess similar properties.

Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][5]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[6]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and potential irritation.[7]
Body Protection A flame-retardant lab coat and closed-toe shoesProtects against spills and splashes.[7]
Respiratory Protection Work in a well-ventilated fume hoodMinimizes the risk of inhaling chemical dust or vapors.[7][8]

Step-by-Step Disposal Protocol for N-(oxan-4-yl)propane-2-sulfonamide

The following protocol provides a systematic approach to the safe disposal of N-(oxan-4-yl)propane-2-sulfonamide and associated waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[1]

  • Dedicated Waste Stream: Do not mix N-(oxan-4-yl)propane-2-sulfonamide waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.[6][7]

  • Types of Waste: This dedicated waste stream should include:

    • Pure, unreacted N-(oxan-4-yl)propane-2-sulfonamide.

    • Contaminated consumables such as weighing boats, pipette tips, and gloves.[6]

    • Rinsate from cleaning contaminated glassware. Empty containers must be triple-rinsed, and the rinsate collected as hazardous waste.[6]

Step 2: Containerization and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring clear communication of the hazards.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, that is in good condition with a secure, leak-proof lid.[1][6]

  • Labeling: The container must be clearly and legibly labeled with the following information:[9][10]

    • The words "Hazardous Waste".

    • The full chemical name: "N-(oxan-4-yl)propane-2-sulfonamide".

    • The approximate quantity of the waste.

    • The date of accumulation.[2]

    • Appropriate hazard warnings (e.g., "Irritant").

Step 3: Storage of Chemical Waste

Designated and properly managed storage areas are essential for maintaining a safe laboratory environment.

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Storage Conditions: The storage area must be a well-ventilated, secure location away from general laboratory traffic.[6] Ensure the container is kept closed except when adding waste.[9]

  • Inspections: Regularly inspect the waste container and the storage area for any signs of leakage or degradation.[1][9]

Step 4: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and qualified entity.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging chemical waste disposal.[7]

  • Provide Complete Information: Furnish the EHS department or the licensed hazardous waste disposal contractor with all available information about the waste, including its name and any known or suspected hazards.[6][7]

  • Documentation: Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(oxan-4-yl)propane-2-sulfonamide.

DisposalWorkflow start Waste Generation (N-(oxan-4-yl)propane-2-sulfonamide) ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_contaminated Is the item contaminated with the chemical? segregate Segregate as Hazardous Waste is_contaminated->segregate Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No ppe_check->is_contaminated containerize Place in a Labeled, Leak-Proof Container segregate->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs

Caption: Decision workflow for the disposal of N-(oxan-4-yl)propane-2-sulfonamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(oxan-4-yl)propane-2-sulfonamide is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, utilizing appropriate PPE, and following a systematic disposal protocol, researchers, scientists, and drug development professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult with your institution's EHS department for specific guidance and to address any questions or concerns.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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